molecular formula C15H9Br2ClN4OS2 B13444334 (R)-NVS-ZP7-4

(R)-NVS-ZP7-4

Cat. No.: B13444334
M. Wt: 520.7 g/mol
InChI Key: PEORKJDYDRSGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-NVS-ZP7-4 is a useful research compound. Its molecular formula is C15H9Br2ClN4OS2 and its molecular weight is 520.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H9Br2ClN4OS2

Molecular Weight

520.7 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-2-[4-(2,4-dibromophenyl)thiadiazol-5-yl]sulfanylacetamide

InChI

InChI=1S/C15H9Br2ClN4OS2/c16-8-3-4-9(10(17)6-8)13-15(25-22-21-13)24-7-12(23)20-11-2-1-5-19-14(11)18/h1-6H,7H2,(H,20,23)

InChI Key

PEORKJDYDRSGSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)Cl)NC(=O)CSC2=C(N=NS2)C3=C(C=C(C=C3)Br)Br

Origin of Product

United States

Foundational & Exploratory

(R)-NVS-ZP7-4 and Endoplasmic Reticulum Zinc: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the novel small molecule (R)-NVS-ZP7-4, a potent and stereospecific inhibitor of the endoplasmic reticulum (ER) zinc transporter ZIP7 (SLC39A7). By disrupting the transport of zinc from the ER to the cytoplasm, this compound elevates intra-ER zinc concentrations, inducing ER stress and activating the Unfolded Protein Response (UPR). This cascade of events ultimately leads to apoptosis in specific cellular contexts, particularly in cancer cells dependent on pathways modulated by ER zinc homeostasis, such as Notch signaling. This document details the mechanism of action of this compound, compiles available quantitative data on its activity, outlines key experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction

The endoplasmic reticulum is a critical organelle for protein folding and maturation, as well as for maintaining cellular calcium and zinc homeostasis. Zinc is an essential cofactor for numerous ER-resident proteins, and its concentration within the ER is tightly regulated by zinc transporters. The ZIP (Zrt-, Irt-like Protein) family of transporters, which includes ZIP7, facilitates the movement of zinc from the ER lumen into the cytoplasm.

This compound was identified through a phenotypic screen for inhibitors of the Notch signaling pathway.[1][2][3] Subsequent research revealed that its anti-Notch activity is a consequence of its primary function as a ZIP7 inhibitor.[1][2][3] The inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER, a condition that triggers ER stress and the UPR.[1][2][4] This targeted disruption of ER zinc homeostasis has emerged as a promising strategy for inducing apoptosis in cancer cells, particularly those reliant on signaling pathways sensitive to ER function.[1][5]

Mechanism of Action

This compound acts as a direct inhibitor of the zinc transporter ZIP7. This activity is stereospecific, with the (R)-enantiomer being active while the (S)-enantiomer, NVS-ZP7-2, is inactive.[1] Inhibition of ZIP7 blocks the efflux of zinc from the ER into the cytoplasm.[1][4] This disruption of zinc homeostasis results in a significant increase in the concentration of labile zinc within the ER lumen.[1][6]

The elevated intra-ER zinc levels are a potent trigger for ER stress.[1][7] This stress condition activates the three primary branches of the Unfolded Protein Response (UPR):

  • PERK Pathway: Leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), which attenuates global protein synthesis and selectively promotes the translation of stress-responsive transcripts like Activating Transcription Factor 4 (ATF4).

  • IRE1 Pathway: Resulting in the unconventional splicing of XBP1 mRNA, producing a potent transcription factor that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.

  • ATF6 Pathway: Involving the cleavage and activation of ATF6, which then translocates to the nucleus to activate the transcription of ER chaperone genes.

Prolonged or overwhelming ER stress, as induced by this compound, ultimately shifts the UPR from a pro-survival to a pro-apoptotic response, characterized by the upregulation of pro-apoptotic factors like CHOP (CCAAT-enhancer-binding protein homologous protein). This cascade culminates in the activation of caspases and the execution of apoptosis.[1]

Quantitative Data

The following tables summarize the available quantitative data regarding the activity of this compound and its analogues.

Table 1: Structure-Activity Relationship of NVS-ZP7 Analogues [1]

CompoundStructureBiological Activity
This compound (R)-enantiomerActive
NVS-ZP7-2 (S)-enantiomerInactive
NVS-ZP7-1 Benzoxazine derivativeActive
NVS-ZP7-3 Quinazolinone derivativeModest improvement in activity over NVS-ZP7-1

Table 2: Apoptotic Activity of NVS-ZP7 Compounds in T-ALL Cell Lines [1]

Cell LineCompoundConcentration% Apoptotic/Dead Cells (after 72h)
TALL-1 This compoundDose-dependentSignificant increase
TALL-1 (TLR1 - Resistant) This compoundDose-dependentNo significant increase
RPMI-8402 NVS-ZP7-32 µMSignificant increase

Table 3: Effect of this compound on ER Zinc Levels [6]

Cell LineCompoundConcentrationEffect on ER ZincEffect on Cytosolic Zinc
U2OS This compound20 µMIncreaseNo change

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Apoptosis Assay using Annexin V/Propidium Iodide Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest (e.g., TALL-1)

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed cells at an appropriate density and treat with various concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 72 hours).

  • Harvest cells by centrifugation. For adherent cells, use trypsinization.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Data Analysis:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Western Blot for ER Stress Markers

This protocol is used to detect the expression levels of key ER stress marker proteins such as BiP (Binding immunoglobulin protein) and CHOP.

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-BiP, anti-CHOP, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells in RIPA buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like GAPDH.

Measurement of ER Zinc Levels

This protocol provides a general approach for measuring changes in ER zinc concentration using a fluorescent zinc indicator.

Materials:

  • Cells of interest

  • This compound

  • Fluorescent zinc indicator (e.g., FluoZin-3 AM)

  • ER-localizing dye (e.g., ER-Tracker™ Red)

  • Live cell imaging medium

  • Fluorescence microscope

Procedure:

  • Plate cells on a suitable imaging dish.

  • Load the cells with the ER-Tracker™ dye according to the manufacturer's instructions to visualize the ER.

  • Wash the cells and then load with the zinc indicator FluoZin-3 AM in live cell imaging medium.

  • Acquire baseline fluorescence images of both the ER tracker and the zinc indicator.

  • Treat the cells with this compound.

  • Acquire time-lapse fluorescence images to monitor changes in zinc-dependent fluorescence within the ER-localized regions.

Data Analysis:

  • Analyze the fluorescence intensity of the zinc indicator specifically within the co-localized ER regions over time. An increase in fluorescence indicates an increase in ER zinc concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

cluster_0 Mechanism of this compound Action NVS This compound ZIP7 ZIP7 Transporter NVS->ZIP7 Inhibits ER_Zn Increased ER Zinc ZIP7->ER_Zn Blocks Efflux ER_Stress ER Stress ER_Zn->ER_Stress Induces UPR Unfolded Protein Response (UPR) ER_Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Leads to

Caption: Mechanism of this compound leading to apoptosis.

cluster_1 Unfolded Protein Response (UPR) Activation ER_Stress ER Stress PERK PERK ER_Stress->PERK IRE1 IRE1 ER_Stress->IRE1 ATF6 ATF6 ER_Stress->ATF6 eIF2a p-eIF2α PERK->eIF2a ATF4 ATF4 eIF2a->ATF4 CHOP CHOP ATF4->CHOP XBP1 sXBP1 IRE1->XBP1 XBP1->CHOP cATF6 cleaved ATF6 ATF6->cATF6 cATF6->CHOP Apoptosis Apoptosis CHOP->Apoptosis

Caption: UPR signaling cascade initiated by ER stress.

cluster_2 Apoptosis Detection Workflow Cell_Treatment Cell Treatment with This compound Harvest_Wash Harvest & Wash Cells Cell_Treatment->Harvest_Wash Staining Stain with Annexin V & Propidium Iodide Harvest_Wash->Staining Flow_Cytometry Flow Cytometry Analysis Staining->Flow_Cytometry Data_Analysis Data Analysis (Apoptotic vs. Viable) Flow_Cytometry->Data_Analysis

Caption: Workflow for Annexin V/PI apoptosis assay.

Conclusion

This compound is a valuable chemical probe for studying the role of ER zinc homeostasis and the function of the zinc transporter ZIP7. Its ability to induce ER stress and apoptosis through a well-defined mechanism makes it a tool of interest for cancer biology and drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the effects of this compound and the broader implications of targeting ER zinc signaling. Further research is warranted to fully elucidate the therapeutic potential of ZIP7 inhibition in various disease models.

References

(R)-NVS-ZP7-4 Induced Endoplasmic Reticulum Stress: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical regulator of zinc homeostasis within the endoplasmic reticulum (ER). By impeding the efflux of zinc from the ER to the cytoplasm, this compound disrupts the delicate balance of this essential metal ion within the organelle, leading to a condition known as ER stress. This triggers the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring proteostasis. However, sustained ER stress induced by this compound can overwhelm the adaptive capacity of the UPR, culminating in apoptosis. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced ER stress, detailed experimental protocols for its investigation, and a quantitative summary of its effects on key UPR markers.

Introduction

The endoplasmic reticulum is a pivotal organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. The proper functioning of the ER is highly dependent on a tightly regulated internal environment, including the concentration of ions such as zinc. SLC39A7, also known as ZIP7, is a key transporter that facilitates the movement of zinc from the ER lumen into the cytosol. Zinc is an essential cofactor for numerous ER-resident enzymes and chaperones involved in protein folding.

This compound is a small molecule inhibitor that specifically targets ZIP7.[1][2] Its inhibitory action leads to an accumulation of zinc within the ER, disrupting the function of zinc-dependent proteins and leading to the accumulation of unfolded or misfolded proteins.[1][3] This proteotoxic stress activates the three primary branches of the UPR: the PERK, IRE1α, and ATF6 pathways. This guide will explore the signaling cascades initiated by this compound and provide the necessary technical information for researchers to study this phenomenon.

Mechanism of Action: this compound-Induced ER Stress

The primary mechanism by which this compound induces ER stress is through the inhibition of the zinc transporter ZIP7.[1][4] This leads to an elevation of zinc levels within the ER lumen, which in turn disrupts protein folding and activates the UPR.

cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Nucleus Nucleus NVS This compound ZIP7 ZIP7 (SLC39A7) NVS->ZIP7 Inhibits Zn_ER ↑ [Zn²⁺]ER ZIP7->Zn_ER Regulates UP Unfolded Proteins Zn_ER->UP Causes BiP BiP UP->BiP Sequesters PERK PERK UP->PERK Activates IRE1a IRE1α UP->IRE1a Activates ATF6 ATF6 UP->ATF6 Activates p_eIF2a p-eIF2α PERK->p_eIF2a XBP1s XBP1s IRE1a->XBP1s Slices XBP1 mRNA ATF6n ATF6 (cleaved) ATF6->ATF6n Cleavage in Golgi ATF4 ATF4 p_eIF2a->ATF4 Translational Upregulation CHOP CHOP ATF4->CHOP UPR_Genes UPR Target Genes (e.g., HSPA5) XBP1s->UPR_Genes ATF6n->UPR_Genes Apoptosis Apoptosis CHOP->Apoptosis

Figure 1: Signaling pathway of this compound induced ER stress.
The PERK Pathway

Upon accumulation of unfolded proteins, the ER-resident kinase PERK (PKR-like endoplasmic reticulum kinase) is activated. Activated PERK phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α), which leads to a global attenuation of protein synthesis, thereby reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4). ATF4 is a transcription factor that upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[1]

The IRE1α Pathway

Inositol-requiring enzyme 1α (IRE1α) is another ER-transmembrane protein that is activated in response to ER stress. Activated IRE1α possesses both kinase and endoribonuclease (RNase) activity. Its RNase activity mediates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) protein is a potent transcription factor that drives the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[1]

The ATF6 Pathway

Activating Transcription Factor 6 (ATF6) is a type II ER-transmembrane protein. Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved by site-1 and site-2 proteases. The cleaved N-terminal fragment of ATF6 (ATF6n) is an active transcription factor that migrates to the nucleus and upregulates the expression of ER chaperones, such as BiP (Binding immunoglobulin protein, also known as HSPA5), and components of the ERAD machinery.[1]

Quantitative Data on this compound Induced ER Stress

The following tables summarize the quantitative effects of this compound on key markers of ER stress and apoptosis.

Table 1: Effect of this compound on UPR Gene Expression

GeneFunctionCell LineTreatmentFold Change (mRNA)Reference
HSPA5 (BiP)ER ChaperoneRPMI-84021 µM, 20hIncreased[1]
DDIT3 (CHOP)Pro-apoptotic Transcription FactorRPMI-84021 µM, 20hIncreased[1]
XBP1sUPR Transcription FactorARPE-1910 µM, 48h5-10 fold increase[5]

Table 2: Effect of this compound on Apoptosis

Cell LineTreatmentAssayResultReference
TALL-10.01-10 µM, 72hAnnexin V/PI StainingDose-dependent increase in apoptotic cells[1]
RPMI-84022 µM, 72hAnnexin V/PI StainingSignificant increase in apoptotic cells[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound-induced ER stress.

cluster_workflow Experimental Workflow cluster_assays Assays start Cell Culture treatment This compound Treatment start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis (Annexin V/PI) treatment->apoptosis gene_exp Gene Expression (qPCR) treatment->gene_exp protein_exp Protein Expression (Western Blot) treatment->protein_exp analysis Data Analysis viability->analysis apoptosis->analysis gene_exp->analysis protein_exp->analysis conclusion Conclusion analysis->conclusion

Figure 2: General experimental workflow for studying this compound effects.
Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on cultured cells.

Materials:

  • Cells of interest (e.g., T-ALL cell lines)

  • Complete cell culture medium

  • 96-well plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate for the desired time period (e.g., 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified duration (e.g., 72 hours).

  • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

    • Viable cells: Annexin V-negative, PI-negative

    • Early apoptotic cells: Annexin V-positive, PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

Quantitative Real-Time PCR (qPCR)

Objective: To measure the mRNA expression levels of UPR target genes.

Materials:

  • Treated and untreated cells

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • qPCR instrument

  • Primers for target genes (e.g., HSPA5, DDIT3, ERN1, ATF6) and a housekeeping gene (e.g., GAPDH, ACTB).

Protocol:

  • Lyse the cells and extract total RNA according to the manufacturer's protocol.

  • Assess RNA quality and quantity.

  • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Set up the qPCR reaction with cDNA, primers, and qPCR master mix.

  • Run the qPCR program with appropriate cycling conditions.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Table 3: Example qPCR Primers for Human ER Stress Genes

GeneForward Primer (5'-3')Reverse Primer (5'-3')
HSPA5 (BiP)GGTGTGCAGCAGGACATCAAGGCTGGCTCATCTTTTTGCTTG
DDIT3 (CHOP)GGAAACAGAGTGGTCATTCCCCTGCTTGAGCCGTTCATTCTC
ERN1 (IRE1α)CCTGCGGCAGGTGTTCTACGGTCTGGCAGCAAGGTTCTC
ATF6TGGAGGAGTTCAAGGAGGAGGTTGGGCTTGGAGAAAGAGT
GAPDHGAAGGTGAAGGTCGGAGTCAGAAGATGGTGATGGGATTTC
Western Blotting

Objective: To detect the protein levels of key UPR markers.

Materials:

  • Treated and untreated cells

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (see Table 4)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse cells and quantify protein concentration.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Table 4: Recommended Primary Antibodies for ER Stress Markers

ProteinHostDilutionSupplier (Example)
p-PERK (Thr980)Rabbit1:1000Cell Signaling Technology
PERKRabbit1:1000Cell Signaling Technology
p-eIF2α (Ser51)Rabbit1:1000Cell Signaling Technology
eIF2αRabbit1:1000Cell Signaling Technology
ATF4Rabbit1:1000Cell Signaling Technology
IRE1αRabbit1:1000Cell Signaling Technology
XBP1sRabbit1:1000Cell Signaling Technology
ATF6Rabbit1:1000Cell Signaling Technology
BiP (HSPA5)Rabbit1:1000Cell Signaling Technology
CHOP (DDIT3)Mouse1:1000Cell Signaling Technology
β-ActinMouse1:5000Sigma-Aldrich

Conclusion

This compound is a valuable chemical probe for studying the role of ZIP7 and zinc homeostasis in ER function and the induction of ER stress. Its ability to potently and selectively inhibit ZIP7 provides a powerful tool to dissect the intricate signaling pathways of the Unfolded Protein Response. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers aiming to investigate the cellular consequences of this compound-induced ER stress, from the initial molecular events to the ultimate fate of the cell. Further research utilizing this compound will undoubtedly continue to illuminate the critical role of zinc in maintaining proteostasis and the complex interplay between ion homeostasis and cellular stress responses.

References

(R)-NVS-ZP7-4: A Technical Guide to its Pro-Apoptotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of (R)-NVS-ZP7-4 in inducing apoptosis. This compound is a first-in-class chemical probe that inhibits the zinc transporter SLC39A7 (ZIP7), leading to endoplasmic reticulum (ER) stress and subsequent programmed cell death.[1][2][3][4] This document details the underlying signaling pathways, summarizes key quantitative data, and provides experimental protocols for studying the effects of this compound.

Core Mechanism of Action

This compound is a potent inhibitor of the zinc transporter ZIP7, which is responsible for transporting zinc from the endoplasmic reticulum into the cytoplasm.[1][2][3][4] By blocking ZIP7 function, this compound causes an accumulation of zinc within the ER, disrupting its normal function and leading to ER stress.[1][2][3] This sustained ER stress activates the Unfolded Protein Response (UPR), which, when overwhelmed, triggers the intrinsic apoptotic pathway.[1][5]

In the context of hepatocellular carcinoma (HCC), this compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is a key regulator of cell survival and proliferation.[6] This dual mechanism of inducing ER stress and inhibiting pro-survival signaling contributes to its potent anti-tumor effects.[6]

Signaling Pathways

The pro-apoptotic effect of this compound is primarily mediated through the induction of ER stress. The following diagram illustrates the proposed signaling cascade.

NVS_ZP7_4_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum This compound This compound PI3K PI3K This compound->PI3K Inhibits (in HCC) ZIP7 ZIP7 This compound->ZIP7 Inhibits Zinc (ER) Zinc (ER) Akt Akt PI3K->Akt Activates Caspase-3 Caspase-3 Akt->Caspase-3 Inhibits Bcl-2 Bcl-2 Akt->Bcl-2 Promotes Bax Bax Bax->Caspase-3 Activates Cleaved Caspase-3 Cleaved Caspase-3 Caspase-3->Cleaved Caspase-3 Cleavage PARP PARP Cleaved Caspase-3->PARP Cleaves Apoptosis Apoptosis Cleaved Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP ZIP7->Zinc (ER) Transports Zinc Out ER Stress ER Stress Zinc (ER)->ER Stress Accumulation Leads to ER Stress->Bax Activates ER Stress->Bcl-2 Downregulates Bcl-2->Bax

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data

The following tables summarize the quantitative data on the pro-apoptotic effects of this compound in various cancer cell lines.

Table 1: Induction of Apoptosis and Cell Death in T-ALL Cell Lines

Cell LineTreatmentDurationEffectReference
TALL-1This compound72hDose-dependent increase in apoptotic and dead cells[1][7]
TALL-1NVS-ZP7-1-Induction of cleaved PARP and caspase 3/7 activity[1]
SUPT11NVS-ZP7-1-No induction of cleaved PARP or caspase 3/7 activity[1]

Table 2: Effects of this compound on Apoptotic Markers in Hepatocellular Carcinoma (HCC) Cell Lines

Cell LineTreatmentEffect on Protein LevelsReference
HCCLM3This compoundDecreased: PARP1, caspase-3, BCL2; Increased: cleaved caspase-3, BAX[6]
Huh7This compoundDecreased: PARP1, caspase-3, BCL2; Increased: cleaved caspase-3, BAX[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Annexin V/Propidium Iodide Staining for Apoptosis Detection

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Annexin_V_Workflow Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Harvest Cells Harvest Cells Treat with this compound->Harvest Cells Wash with PBS Wash with PBS Harvest Cells->Wash with PBS Resuspend in Annexin V Binding Buffer Resuspend in Annexin V Binding Buffer Wash with PBS->Resuspend in Annexin V Binding Buffer Add Annexin V-FITC and Propidium Iodide Add Annexin V-FITC and Propidium Iodide Resuspend in Annexin V Binding Buffer->Add Annexin V-FITC and Propidium Iodide Incubate in the Dark Incubate in the Dark Add Annexin V-FITC and Propidium Iodide->Incubate in the Dark Analyze by Flow Cytometry Analyze by Flow Cytometry Incubate in the Dark->Analyze by Flow Cytometry

Caption: Workflow for Annexin V/Propidium Iodide apoptosis assay.

Methodology:

  • Cell Culture: Plate cells at an appropriate density in a suitable culture vessel and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for the desired duration (e.g., 72 hours).

  • Cell Harvesting:

    • For adherent cells, gently wash with PBS, and detach using a non-enzymatic cell dissociation solution or trypsin.

    • For suspension cells, collect by centrifugation.

  • Staining:

    • Wash the harvested cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

    • Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

    • Annexin V-negative, PI-negative cells are live cells.

Western Blotting for Apoptotic Markers

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Methodology:

  • Protein Extraction:

    • Treat cells with this compound as described above.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cleaved PARP, cleaved caspase-3, BAX, Bcl-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound represents a valuable tool for studying the intricate relationship between zinc homeostasis, ER stress, and apoptosis. Its specific mechanism of action through the inhibition of ZIP7 provides a unique opportunity to investigate novel therapeutic strategies for cancers that are dependent on pathways regulated by ER function and zinc signaling. Further research into the broader applications and potential resistance mechanisms will be crucial for its development as a potential therapeutic agent.

References

(R)-NVS-ZP7-4: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-NVS-ZP7-4 is a novel small molecule inhibitor that has emerged from a phenotypic screen for modulators of the Notch signaling pathway. Subsequent target deconvolution studies identified the zinc transporter SLC39A7 (ZIP7) as the direct molecular target. By inhibiting ZIP7, this compound disrupts zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress, activation of the unfolded protein response (UPR), and ultimately, apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended to serve as a resource for researchers in oncology and drug development.

Discovery of this compound

This compound was identified through a high-throughput phenotypic screen designed to discover inhibitors of the Notch signaling pathway, a critical regulator of cell fate decisions and a known oncogenic driver in various cancers, including T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3] The screening assay utilized a U2OS cell line engineered with a HES-Luciferase reporter, which is downstream of the Notch intracellular domain (ICD).[1] From a library of approximately 1.2 million compounds, this compound emerged as a potent inhibitor of Notch signaling.[1]

Initial characterization revealed that unlike gamma-secretase inhibitors (GSIs), another class of Notch inhibitors, this compound did not directly inhibit the cleavage of the Notch receptor. Instead, it was found to interfere with the proper trafficking of the Notch receptor to the cell surface, a prerequisite for its activation.[1][2]

Target Identification and Mechanism of Action

The precise molecular target of this compound was elucidated through a combination of genetic and proteomic approaches. The generation of a compound-resistant T-ALL cell line (TALL-1) followed by exome sequencing identified a single point mutation, V430E, in the gene SLC39A7, which encodes the zinc transporter ZIP7.[1][3] The introduction of this mutation into sensitive cells conferred resistance to this compound, confirming ZIP7 as the direct target.[1]

ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc from the ER lumen into the cytoplasm.[1] this compound inhibits this transport activity, leading to an accumulation of zinc within the ER and a depletion of cytosolic zinc.[1][2] This disruption of zinc homeostasis triggers ER stress and activates all three branches of the unfolded protein response (UPR). The sustained ER stress ultimately culminates in apoptosis, particularly in cancer cells that are highly dependent on the Notch signaling pathway.[1][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the key signaling pathways and experimental workflows associated with the discovery and characterization of this compound.

NVS_ZP7_4_Discovery_Workflow cluster_screening Phenotypic Screen cluster_target_id Target Identification cluster_validation Mechanism of Action HTS High-Throughput Screen (~1.2M compounds) HES_Luc HES-Luciferase Reporter Assay (U2OS cells) HTS->HES_Luc Hit Hit Identification (NVS-ZP7-4) HES_Luc->Hit Resistant_Line Generate Resistant Cell Line (TALL-1) Hit->Resistant_Line Exome_Seq Exome Sequencing Resistant_Line->Exome_Seq ZIP7_Mutation Identify V430E Mutation in SLC39A7 (ZIP7) Exome_Seq->ZIP7_Mutation Zinc_Flux Measure ER Zinc Levels ZIP7_Mutation->Zinc_Flux Inhibition of ZIP7 ER_Stress ER Stress & UPR Activation Zinc_Flux->ER_Stress Apoptosis Induction of Apoptosis ER_Stress->Apoptosis

Figure 1: A flowchart illustrating the discovery and target identification workflow for this compound.

NVS_ZP7_4_Mechanism_of_Action NVS_ZP7_4 This compound ZIP7 ZIP7 (SLC39A7) NVS_ZP7_4->ZIP7 Inhibits ER_Zinc Increased ER Zinc ZIP7->ER_Zinc Blocks transport out of ER Cytosolic_Zinc Decreased Cytosolic Zinc ZIP7->Cytosolic_Zinc Blocks transport into cytosol ER_Stress ER Stress ER_Zinc->ER_Stress UPR Unfolded Protein Response (UPR) (IRE1, PERK, ATF6) ER_Stress->UPR Notch_Trafficking Impaired Notch Receptor Trafficking ER_Stress->Notch_Trafficking Apoptosis Apoptosis UPR->Apoptosis Notch_Signaling Decreased Notch Signaling Notch_Trafficking->Notch_Signaling Notch_Signaling->Apoptosis Contributes to

Figure 2: The proposed mechanism of action for this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound and related compounds in various cancer cell lines.

Table 1: Apoptotic and Anti-proliferative Activity of NVS-ZP7 Compounds

CompoundCell LineAssayEndpointResultReference
NVS-ZP7-3T-ALL linesAnnexin V/PI72 hIncreased apoptosis and cell death at 2 µM[4]
This compoundTALL-1 (parental)Annexin V/PI72 hDose-dependent increase in apoptosis/cell death[1][4]
This compoundTLR1 (resistant)Annexin V/PI72 hSignificantly reduced apoptosis/cell death compared to parental[1][4]
This compoundHSC-3ERSE-Luc Reporter-IC50 shift observed with ZIP7 siRNA knockdown[1]
This compoundU2OSHES-Luc Reporter-IC50 shift observed with ZIP7 siRNA knockdown[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of this compound are provided below.

HES-Luciferase Notch Reporter Assay
  • Objective: To quantify the inhibition of Notch signaling.

  • Cell Line: U2OS cells stably expressing a HES-Luciferase reporter and a tetracycline-inducible Notch intracellular domain (ICD).[1]

  • Protocol:

    • Seed U2OS-HES-Luc cells in a 96-well plate.

    • Induce Notch ICD expression with doxycycline.

    • Treat cells with a dose range of this compound or control compounds.

    • Incubate for a specified period (e.g., 24-48 hours).

    • Lyse the cells and measure luciferase activity using a luminometer.

    • Normalize the luciferase signal to a control (e.g., DMSO-treated cells) and calculate the percent inhibition.

    • For experiments involving siRNA, transfect cells with ZIP7 or control siRNA prior to compound treatment.[1][4]

ERSE-Luciferase ER Stress Reporter Assay
  • Objective: To measure the induction of ER stress.

  • Cell Line: HSC-3 cells engineered to express an ER Stress Response Element (ERSE)-driven luciferase reporter.[1]

  • Protocol:

    • Seed HSC-3-ERSE-Luc cells in a 96-well plate.

    • Treat cells with a dose range of this compound or a known ER stress inducer (e.g., tunicamycin) as a positive control.

    • Incubate for a specified period (e.g., 24 hours).

    • Lyse the cells and measure luciferase activity.

    • Normalize the signal to untreated or DMSO-treated cells to determine the fold induction of ER stress.

    • For siRNA experiments, a low dose of this compound (e.g., 20 nM) can be used in combination with ZIP7 or control siRNA to assess synergistic effects on ER stress induction.[1][4]

Annexin V/Propidium Iodide Apoptosis Assay
  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Cell Lines: T-ALL cell lines (e.g., TALL-1, RPMI-8402).[1][4]

  • Protocol:

    • Treat cells with this compound or control compounds for a specified duration (e.g., 72 hours).[1][4]

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in each quadrant:

      • Annexin V-negative/PI-negative: Live cells

      • Annexin V-positive/PI-negative: Early apoptotic cells

      • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

      • Annexin V-negative/PI-positive: Necrotic cells

Synthesis of this compound

The chemical name for this compound is 1-[(2S)-2-[(6-fluoro-2-benzothiazolyl)amino]-3-phenylpropyl]-spiro[piperidine-4,4'(1'H)-quinazolin]-2'(3'H)-one.[5] While a detailed synthetic route is not publicly available in the primary literature, related spiro[piperidine-4,2'(1'H)-quinazolin]-4'(3'H)-one structures have been synthesized.[6] The synthesis would likely involve the construction of the spirocyclic core followed by the attachment of the chiral side chain.

Preclinical and Clinical Development

This compound is primarily characterized as a chemical probe to investigate the biological roles of ZIP7 and the consequences of modulating ER zinc levels.[1][2][3][7] There is no publicly available information indicating that this compound itself is currently in preclinical or clinical development as a therapeutic agent. However, the discovery of this compound has validated ZIP7 as a druggable target in the Notch pathway and for inducing ER stress in cancer cells.[1][3] This opens up new avenues for the development of novel anti-cancer therapies. The therapeutic potential of targeting zinc transporters is an active area of research, with some zinc-targeted drugs entering clinical trials for various diseases.[4] Further investigation into the therapeutic window and in vivo efficacy of ZIP7 inhibitors is warranted.

References

SLC39A7 (ZIP7) function and regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to SLC39A7 (ZIP7): Function and Regulation

Introduction

Solute Carrier Family 39 Member 7 (SLC39A7), commonly known as ZIP7, is a transmembrane protein encoded by the SLC39A7 gene.[1] It is a member of the ZIP (Zrt-, Irt-like Protein) family of zinc transporters, which are responsible for the influx of zinc into the cytoplasm.[1][2] Unlike many other ZIP transporters that are located on the plasma membrane, ZIP7 is primarily localized to the membranes of the endoplasmic reticulum (ER) and the Golgi apparatus.[3][4][5] Its fundamental role is to act as a crucial gatekeeper, mediating the transport of zinc from these intracellular stores into the cytosol.[5][6][7] This function places ZIP7 at a critical nexus of cellular signaling, influencing a wide array of biological processes from cell proliferation and development to immune function and glucose metabolism.[1][3][8] Dysregulation of ZIP7 is increasingly implicated in a variety of pathological conditions, most notably in cancer progression and inherited immunodeficiencies.[9][10] This guide provides a comprehensive overview of the core functions, regulatory mechanisms, and disease relevance of ZIP7, tailored for researchers and drug development professionals.

Core Function of SLC39A7 (ZIP7)

The primary function of ZIP7 is the transport of zinc (Zn²⁺) from the lumen of the ER and Golgi apparatus into the cytosol, a process essential for maintaining cellular zinc homeostasis.[6][11] This activity, however, extends far beyond simple ion balance, directly initiating and modulating critical intracellular signaling cascades.

Zinc Transport and Homeostasis

Genetic ablation of ZIP7 leads to a measurable decrease in cytosolic zinc levels and a corresponding accumulation of zinc within the ER.[11][12] This demonstrates its non-redundant role in regulating the distribution of intracellular zinc.[11] The release of zinc from these stores acts as a "zinc wave," a signaling event akin to calcium signaling, where zinc functions as a second messenger.[2][5]

Modulation of Cellular Signaling Pathways

The release of cytosolic zinc by ZIP7 has profound effects on multiple signaling pathways, primarily through the inhibition of protein tyrosine phosphatases (PTPs). Zinc is a potent inhibitor of PTPs, such as PTP1B.[2] By increasing cytosolic zinc, ZIP7 activation leads to the inhibition of these phosphatases, which in turn enhances the phosphorylation and activation of numerous kinases.

  • Growth Factor and Tyrosine Kinase Signaling: ZIP7-mediated zinc release promotes the activation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and insulin-like growth factor 1 receptor (IGF-1R), as well as non-receptor tyrosine kinases like Src.[5][13][14] This subsequently triggers downstream pro-proliferative and survival pathways, including the MAPK (ERK1/2), PI3K/AKT, and mTOR pathways.[10][15]

  • Insulin Signaling and Glucose Metabolism: In skeletal muscle cells, ZIP7 is implicated in glycemic control.[2][8] By inhibiting PTP1B, which normally dephosphorylates and inactivates the insulin receptor, ZIP7-mediated zinc release enhances insulin signaling.[2] Knockdown of ZIP7 reduces the expression of key glucose metabolism genes and proteins, including Glut4, IRS1, and IRS2, and impairs Akt phosphorylation and insulin-stimulated glycogen synthesis.[1][2]

  • B-Cell Development: ZIP7 plays an indispensable role in the adaptive immune system, specifically in B-cell development.[9][16] Hypomorphic mutations in SLC39A7 in humans result in a severe block in B-cell development, leading to agammaglobulinemia (an absence of B-cells) and immunodeficiency.[9] This is due to diminished B-cell receptor (BCR) signaling at critical positive selection checkpoints, a consequence of reduced cytoplasmic zinc and increased phosphatase activity.[9]

Involvement in Fundamental Cellular Processes
  • ER Homeostasis and Stress Response: As a resident ER protein, ZIP7 is essential for maintaining ER homeostasis.[17][18] Loss of ZIP7 function leads to zinc accumulation in the ER, which can impair the function of ER-resident proteins like protein disulfide isomerases (PDIs), causing protein misfolding and inducing ER stress.[11][19] This triggers the Unfolded Protein Response (UPR).[17][20][21] ZIP7 helps resolve ER stress, and its deficiency can lead to significant cell death in proliferative progenitor cells, such as those in the intestinal epithelium.[20][21][22]

  • Cell Proliferation, Apoptosis, and Ferroptosis: Through its influence on major growth factor signaling pathways, ZIP7 is a key regulator of cell proliferation and survival.[3][15] In various cancer models, knockdown of ZIP7 inhibits cell proliferation, interferes with cell cycle progression (inducing G2/M arrest), and promotes apoptosis.[1][10][14] This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway, involving the regulation of Bcl-2 family proteins and activation of caspases.[14] More recently, ZIP7 has been identified as a novel genetic determinant of ferroptosis, a form of iron-dependent regulated cell death.[23] Inhibition of ZIP7 protects cells from ferroptosis, a process linked to its role in maintaining ER homeostasis.[23]

  • Embryonic and Dermal Development: Studies in zebrafish have shown that zip7 is crucial for proper embryonic development, particularly for the formation of the eyes, brain, and skeleton.[3][24][25] In mice, ZIP7 is also required for dermal development, where it helps regulate ER function to support collagen synthesis and the differentiation of mesenchymal stem cells.[19][26]

Regulation of SLC39A7 (ZIP7)

The activity and expression of ZIP7 are tightly controlled through multiple mechanisms, ensuring that zinc signaling is appropriately regulated.

Post-Translational Modification: Phosphorylation

The primary mechanism for activating ZIP7's zinc transport function is phosphorylation. Protein Kinase CK2 (Casein Kinase II) phosphorylates ZIP7 on two highly conserved serine residues, S275 and S276, located on an intracellular loop.[3][5][27] This phosphorylation event is considered the trigger that "opens" the channel, initiating the release of zinc from the ER into the cytosol and thereby activating downstream signaling pathways.[5][27]

Regulation by Zinc Levels

While zinc levels do not appear to affect SLC39A7 gene expression, high zinc conditions have been shown to repress ZIP7 protein expression.[4][28] This suggests a negative feedback loop where excess cytosolic zinc can lead to a reduction in the transporter responsible for its release from intracellular stores, helping to maintain homeostasis.

Regulation by MicroRNAs

ZIP7 expression is also subject to post-transcriptional regulation by microRNAs (miRNAs). This mode of regulation has been identified as significant in several cancers.

  • In gastric cancer, miR-139-5p negatively regulates ZIP7, thereby inhibiting the Akt/mTOR pathway to suppress cell proliferation.[1]

  • In prostate cancer, miR-15a-3p targets ZIP7, leading to the suppression of the Wnt/β-catenin signaling pathway.[1]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies on SLC39A7 (ZIP7).

Table 1: Effects of ZIP7 Knockdown/Deficiency on Cellular Processes

Cell/Organism ModelMethod of InhibitionKey Quantitative FindingOutcomeReference
C2C12 Skeletal Muscle CellssiRNA targeting Zip74.6-fold downregulation of Zip7 mRNAReduced expression of glucose metabolism genes (Glut4, Irs1, etc.); decreased glycogen synthesis.[2]
Zebrafish EmbryosMorpholino-antisense (MO) knockdownReduced zinc concentrations in brain, eyes, and gillsMorphological defects including smaller head/eyes and curved spinal cords.[3][24]
Human Colorectal Cancer CellsshRNA knockdown-Inhibited cell viability and proliferation; induced G2/M cell cycle arrest and apoptosis.[10][14]
Tamoxifen-Resistant Breast Cancer Cells-Significant increase in total ZIP7 protein expressionHyperactivation of growth factor signaling pathways; aggressive phenotype.[13][27]

Table 2: Regulation of ZIP7

Regulatory FactorType of RegulationContext/ModelEffect on ZIP7Reference
Protein Kinase CK2 Post-Translational (Phosphorylation)General mechanismActivates zinc transport function by phosphorylating serines S275 and S276.[3][5][27]
High Zinc Conditions Post-Translational (Protein Expression)Mammalian cellsRepresses ZIP7 protein expression.[4][28]
miR-139-5p Post-Transcriptional (miRNA)Gastric CancerNegatively regulates ZIP7 expression.[1]
miR-15a-3p Post-Transcriptional (miRNA)Prostate CancerTargets and suppresses ZIP7 expression.[1]

Experimental Protocols & Methodologies

Detailed methodologies are crucial for the study of ZIP7. Below are protocols for key experiments cited in the literature.

Gene Knockdown using siRNA in Cell Culture
  • Objective: To study the loss-of-function phenotype of ZIP7 by reducing its mRNA and protein expression.

  • Methodology:

    • Cell Culture: C2C12 myoblasts or colorectal cancer cell lines (e.g., HCT116) are cultured to ~70% confluency in appropriate growth media.[2][14]

    • Transfection: Cells are transfected with either a small interfering RNA (siRNA) specifically targeting Slc39a7 mRNA or a non-targeting scramble control siRNA using a lipid-based transfection reagent (e.g., Lipofectamine).

    • Incubation: Cells are incubated for 48-72 hours post-transfection to allow for mRNA degradation and protein depletion.

    • Analysis:

      • RT-qPCR: RNA is extracted, reverse-transcribed to cDNA, and quantitative PCR is performed to confirm the reduction in Slc39a7 mRNA levels relative to a housekeeping gene (e.g., β-actin, Eef2).[2][3]

      • Western Blot: Protein lysates are collected and subjected to SDS-PAGE and immunoblotting using antibodies against total ZIP7 and a loading control (e.g., GAPDH) to confirm protein knockdown.[27]

      • Functional Assays: Downstream effects are measured, such as cell proliferation assays, apoptosis analysis (PARP cleavage, caspase activation), or metabolic assays (glucose uptake, glycogen synthesis).[2][14]

Analysis of Zinc Flux in Xenopus Oocytes
  • Objective: To directly measure the zinc transport activity of wild-type and mutant ZIP7 proteins.

  • Methodology:

    • cRNA Synthesis: Plasmids containing the cDNA for human SLC39A7 (wild-type or mutant alleles) are linearized, and capped complementary RNA (cRNA) is synthesized in vitro.

    • Oocyte Injection: Stage V-VI Xenopus laevis oocytes are harvested and microinjected with the synthesized cRNA. Uninjected oocytes serve as a negative control. Oocytes are incubated for 2-3 days to allow for protein expression.

    • Zinc Indicator Loading: Oocytes are loaded with a zinc-sensitive fluorescent probe, such as Zinquin ethyl ester.

    • Zinc Flux Measurement: Oocytes are exposed to an external zinc-containing solution. The change in intracellular fluorescence is monitored over time using fluorescence microscopy. An increase in fluorescence indicates an influx of zinc into the cytoplasm.[9]

    • Data Analysis: The mean fluorescence intensity is normalized and compared between oocytes expressing wild-type ZIP7, mutant ZIP7, and uninjected controls to determine relative transport function. Statistical analysis (e.g., ANOVA) is used to assess significance.[9]

Detection of Activated (Phosphorylated) ZIP7
  • Objective: To specifically quantify the active form of ZIP7 in cells or tissues.

  • Methodology:

    • Sample Preparation: Protein lysates are prepared from cell lines (e.g., tamoxifen-resistant vs. sensitive breast cancer cells) or tissues using a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state.

    • Western Blotting: Lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Antibody Incubation: The membrane is incubated with a primary monoclonal antibody that specifically recognizes ZIP7 only when it is phosphorylated at serines 275 and 276 (pS²⁷⁵S²⁷⁶ZIP7).[27] A separate blot may be run using an antibody for total ZIP7 as a comparison.

    • Detection and Quantification: Following incubation with a secondary antibody, the signal is detected via chemiluminescence. Densitometry is used to quantify the levels of phosphorylated ZIP7 relative to total ZIP7 or a loading control.[27]

Visualizations: Pathways and Workflows

ZIP7_Signaling_Pathway ER_Zinc ER Lumen [High Zn²⁺] ZIP7 ZIP7 EGFR EGFR Src Src EGFR->Src AKT AKT Src->AKT MAPK MAPK AKT->MAPK Cytosol_Zinc Cytosol_Zinc PTPs PTPs

ZIP7_Regulation cluster_miRNA Transcriptional Regulation CK2 Protein Kinase CK2 ZIP7_inactive Inactive ZIP7 (on ER Membrane) CK2->ZIP7_inactive Phosphorylation ZIP7_active Active p-ZIP7 (pS275/pS276) ZIP7_inactive->ZIP7_active Activation Zinc_Release Zn²⁺ Release from ER to Cytosol ZIP7_active->Zinc_Release miRNA miR-139-5p miR-15a-3p ZIP7_mRNA SLC39A7 mRNA miRNA->ZIP7_mRNA Degradation/ Repression ZIP7_mRNA->ZIP7_inactive Translation

Experimental_Workflow start Culture Cells (e.g., HCT116) transfect Transfect with shRNA-ZIP7 or Control start->transfect incubate Incubate 48-72 hours transfect->incubate rna_extract rna_extract incubate->rna_extract protein_extract protein_extract incubate->protein_extract functional_assays functional_assays incubate->functional_assays rna_result rna_result rna_extract->rna_result protein_result protein_result protein_extract->protein_result proliferation proliferation apoptosis apoptosis cell_cycle cell_cycle

ZIP7_Deficiency_Consequences

Conclusion and Future Directions

SLC39A7 (ZIP7) has emerged from being a poorly characterized transporter to a central hub in cellular zinc homeostasis and signal transduction. Its role as the gatekeeper for ER-to-cytosol zinc release positions it as a critical modulator of protein kinase and phosphatase activity, thereby influencing cell fate decisions in development, immunity, and metabolism. The strong association of ZIP7 with cancer progression and anti-hormone resistance highlights its potential as a valuable prognostic marker and a compelling therapeutic target.[1][27] Similarly, its essential role in B-cell development sheds light on novel forms of congenital immunodeficiency.[9]

Future research will likely focus on developing specific small-molecule inhibitors or activators of ZIP7 to therapeutically manipulate zinc signaling pathways.[23][29] Elucidating the full range of ZIP7's interacting partners and the specific PTPs it regulates in different cellular contexts will provide a more nuanced understanding of its function. For drug development professionals, targeting the ZIP7-CK2 activation axis or the transporter itself offers a promising avenue for intervention in a host of diseases underpinned by aberrant zinc signaling.

References

An In-depth Technical Guide on Zinc Homeostasis in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, has emerged as a critical player in cellular signaling, acting as a second messenger that modulates a vast array of physiological and pathological processes. The precise control of intracellular zinc concentrations, termed zinc homeostasis, is paramount for normal cellular function. This technical guide provides a comprehensive overview of the core components of zinc homeostasis and their intricate involvement in cellular signaling pathways. We delve into the roles of the two major families of zinc transporters, the Zrt- and Irt-like proteins (ZIPs) and the Zinc Transporters (ZnTs), as well as the crucial buffering function of metallothioneins. This guide presents quantitative data on intracellular zinc dynamics, detailed experimental protocols for studying zinc homeostasis, and visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this complex and rapidly evolving field. This resource is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to investigate the role of zinc in health and disease, and to explore its potential as a therapeutic target.

Introduction to Zinc Homeostasis and Signaling

Zinc is a fundamental trace element, indispensable for the catalytic activity of hundreds of enzymes and the structural integrity of a multitude of proteins.[1] Beyond these well-established roles, a dynamic pool of intracellular "free" or "labile" zinc acts as a signaling molecule, transducing extracellular stimuli into intracellular responses.[2][3] This signaling function is predicated on the tight regulation of cytosolic and organellar zinc concentrations, a process known as zinc homeostasis.

The maintenance of zinc homeostasis is orchestrated by a sophisticated network of proteins, primarily the zinc transporter families and metallothioneins.[4] The solute carrier family 39 (SLC39A), also known as the ZIP transporters, comprises 14 members in humans and generally facilitates the influx of zinc into the cytoplasm from the extracellular space or intracellular stores.[5][6] Conversely, the 10 members of the solute carrier family 30 (SLC30), or ZnT transporters, are responsible for zinc efflux from the cytoplasm to the extracellular environment or into intracellular organelles.[5][6] Metallothioneins (MTs) are a family of low molecular weight, cysteine-rich proteins that act as a crucial intracellular zinc buffer, binding and releasing zinc ions to modulate the free zinc concentration.[7]

Disruptions in zinc homeostasis have been implicated in a wide range of pathologies, including immune dysfunction, neurodegenerative disorders, diabetes, and cancer, highlighting the importance of understanding the molecular mechanisms that govern zinc signaling.[8][9][10]

Key Players in Zinc Homeostasis

ZIP (SLC39A) Transporters

The 14 members of the human ZIP family are integral membrane proteins that primarily increase the cytosolic zinc concentration.[6] They are located on the plasma membrane and the membranes of various intracellular organelles, facilitating zinc transport into the cytoplasm. The expression and activity of ZIP transporters are often regulated by cellular zinc status, ensuring a responsive uptake of zinc when required.[6]

ZnT (SLC30) Transporters

The ZnT family of transporters, with 10 members in humans, plays a complementary role to the ZIPs by decreasing cytosolic zinc levels.[6] They mediate the efflux of zinc from the cell or its sequestration into intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and vesicles.[4] This compartmentalization is crucial for preventing toxic levels of free zinc in the cytoplasm and for loading zinc into specific organelles where it is required for enzymatic function or signaling.[4]

Metallothioneins (MTs)

Metallothioneins are a family of small, cysteine-rich proteins that are central to zinc buffering and detoxification.[7] Humans have four main isoforms (MT-1, MT-2, MT-3, and MT-4) that can bind up to seven zinc ions per molecule.[11] Their expression is induced by high levels of zinc and other stimuli, such as oxidative stress and inflammatory cytokines.[12] By binding and releasing zinc, MTs maintain a low concentration of free zinc in the cytoplasm while ensuring a readily available pool for cellular processes.[7]

Quantitative Data in Zinc Homeostasis

The precise quantification of intracellular zinc concentrations and the kinetic parameters of the proteins involved in its homeostasis are crucial for understanding its signaling roles. The following tables summarize key quantitative data from the literature.

Table 1: Intracellular Free Zinc Concentrations

Cellular CompartmentFree Zinc ConcentrationReference(s)
Cytosol (resting)pM to low nM range[1][4]
Endoplasmic Reticulum0.9 ± 0.1 pM[13]
Golgi Apparatus0.6 ± 0.1 pM[13]
MitochondriaElevated pool (exact concentration varies)[13]
Synaptic Vesiclesup to 300 µM[14]

Table 2: Dissociation Constants (Kd) of Zinc Sensors

SensorTypeKd for ZincReference(s)
FluoZin-3Chemical Probe~15 nM[14][15]
Zinpyr-1Chemical Probe<1 nM[3]
Newport GreenChemical Probe~1 µM[14]
GZnP3Genetically Encoded1.3 nM[16]
mito-GZnP4Genetically Encoded18 pM[16]
ZapCY2Genetically Encoded (FRET)811 pM[5]
Mag-fura-5Chemical Probe27 nM[2][11]

Table 3: Kinetic Parameters of Selected Human Zinc Transporters

TransporterMethodKmVmaxReference(s)
hZIP465Zn uptake in HEK293 cells3.14 ± 0.2 µM0.24 ± 0.01 nmol/mg protein/min[13]
mZIP8109Cd uptake in Xenopus oocytes0.48 ± 0.08 µM (for Cd2+)1.8 ± 0.08 pmol/oocyte/hour[4]
mZIP865Zn uptake in Xenopus oocytes0.26 ± 0.09 µM1.0 ± 0.08 pmol/oocyte/hour[4]

Table 4: Zinc Binding Affinities of Human Metallothionein Isoforms

IsoformMethodDissociation Constant (Kd)Reference(s)
MT-1/MT-2Competition with fluorescent probespM to nM range (differentiated affinities)[17][18]
MT-3Isothermal Titration CalorimetrypM to nM range[18]
MT-1/MT-2Competition with chelating probesAverage Kd of 10⁻¹² to 10⁻¹¹ M[6]
MT-2Competition with fluorescent probesVaries from ~10⁻¹² to ~10⁻⁸ M[17][18]

Zinc in Cellular Signaling Pathways

Zinc signaling can be broadly categorized into "early" and "late" events.[2][3] Early zinc signaling involves rapid, transient changes in intracellular free zinc, often triggered by extracellular stimuli, that directly modulate the activity of target proteins.[2] Late zinc signaling, on the other hand, occurs over a longer timescale and is dependent on changes in the expression of genes encoding zinc transporters and metallothioneins.[2][3]

Crosstalk with Calcium Signaling

There is significant crosstalk between zinc and calcium signaling pathways. Extracellular zinc can activate the G-protein coupled receptor GPR39, also known as the zinc-sensing receptor (ZnR), leading to the release of intracellular calcium from the endoplasmic reticulum via the IP3 pathway.[19][20] This demonstrates a mechanism by which extracellular zinc can influence a wide range of calcium-dependent cellular processes.

ext_zn Extracellular Zinc (Zn²⁺) gpr39 GPR39/ZnR ext_zn->gpr39 gq Gq gpr39->gq activates plc PLC gq->plc activates pip2 PIP₂ plc->pip2 hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to IP₃R ca_release Ca²⁺ Release er->ca_release downstream Downstream Ca²⁺ Signaling ca_release->downstream

Caption: Zinc-Calcium Signaling Crosstalk via GPR39/ZnR.
Regulation of Kinase and Phosphatase Activity

Intracellular zinc transients can directly influence the activity of protein kinases and phosphatases, thereby modulating major signaling cascades. For instance, zinc has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), such as PTP1B, leading to enhanced phosphorylation of their substrates and amplification of signaling pathways like the insulin receptor pathway.[21][22] Conversely, zinc can also activate certain kinases, including members of the MAPK/ERK pathway.[23]

stimulus Extracellular Stimulus zip ZIP Transporter stimulus->zip activates zn_influx ↑ Cytosolic Zn²⁺ zip->zn_influx mt Metallothionein mt->zn_influx releases Zn²⁺ ptp Protein Tyrosine Phosphatase (PTP) zn_influx->ptp inhibits kinase Protein Kinase (e.g., MAPK) zn_influx->kinase activates substrate_p Phosphorylated Substrate ptp->substrate_p dephosphorylates kinase->substrate_p phosphorylates cellular_response Cellular Response substrate_p->cellular_response

Caption: Zinc-mediated regulation of kinase and phosphatase activity.
Role in Cell Proliferation and Apoptosis

Zinc is essential for cell cycle progression and proliferation.[24][25] Zinc deficiency can lead to cell cycle arrest, typically at the G0/G1 phase.[24][26] Conversely, both zinc deficiency and excess can induce apoptosis.[24] Zinc deficiency-induced apoptosis often involves the intrinsic pathway, with the activation of caspase-3 and alterations in the expression of Bcl-2 family proteins.[24][26]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study zinc homeostasis and signaling.

Measurement of Intracellular Free Zinc using FluoZin-3 AM

This protocol describes the use of the fluorescent zinc indicator FluoZin-3 acetoxymethyl (AM) ester to measure changes in intracellular free zinc concentration in cultured cells using fluorescence microscopy.

Materials:

  • Cultured cells grown on glass-bottom dishes

  • FluoZin-3 AM (e.g., from Thermo Fisher Scientific)

  • Pluronic F-127

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • Zinc sulfate (ZnSO₄) for positive control

  • N,N,N',N'-Tetrakis(2-pyridylmethyl)ethylenediamine (TPEN) for negative control

  • Fluorescence microscope with appropriate filters for FluoZin-3 (excitation ~494 nm, emission ~516 nm)

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 1-5 mM stock solution of FluoZin-3 AM in high-quality, anhydrous DMSO.

    • Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.

    • Prepare stock solutions of ZnSO₄ (e.g., 100 mM) and TPEN (e.g., 10 mM) in DMSO.

  • Cell Preparation:

    • Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Loading Cells with FluoZin-3 AM:

    • Prepare a loading solution by diluting the FluoZin-3 AM stock solution in imaging buffer to a final concentration of 1-5 µM.

    • To aid in dye solubilization, add an equal volume of the 20% Pluronic F-127 stock solution to the FluoZin-3 AM stock before diluting in the buffer.

    • Remove the culture medium from the cells and wash once with the imaging buffer.

    • Add the loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.

  • Washing and De-esterification:

    • After incubation, remove the loading solution and wash the cells 2-3 times with fresh imaging buffer to remove extracellular dye.

    • Incubate the cells in fresh imaging buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.

  • Fluorescence Imaging:

    • Mount the dish on the fluorescence microscope.

    • Acquire baseline fluorescence images.

    • To induce a change in intracellular zinc, treat the cells with the desired stimulus.

    • Acquire images at regular intervals to monitor the change in fluorescence intensity over time.

    • For calibration, at the end of the experiment, add a zinc ionophore (e.g., pyrithione) along with a saturating concentration of ZnSO₄ to determine the maximum fluorescence (Fmax). Subsequently, add a high concentration of the zinc chelator TPEN to determine the minimum fluorescence (Fmin).

  • Data Analysis:

    • Quantify the fluorescence intensity of individual cells or regions of interest over time using appropriate image analysis software.

    • The change in fluorescence is proportional to the change in intracellular free zinc concentration. For ratiometric analysis, the following equation can be used if the Kd of the dye is known: [Zn²⁺] = Kd * [(F - Fmin) / (Fmax - F)].

Live-Cell Imaging of Genetically Encoded FRET-based Zinc Sensors

This protocol outlines the general steps for using genetically encoded Förster Resonance Energy Transfer (FRET)-based zinc sensors to visualize dynamic changes in zinc concentrations in living cells.

Materials:

  • Expression vector containing the FRET-based zinc sensor (e.g., ZapCY family)

  • Appropriate cell line for transfection

  • Transfection reagent

  • Culture medium and supplements

  • Confocal or widefield fluorescence microscope equipped with appropriate filter sets for the donor and acceptor fluorophores (e.g., CFP and YFP) and a FRET imaging module.

Procedure:

  • Transfection:

    • Transfect the cells with the FRET sensor expression vector using a suitable transfection method (e.g., lipid-based transfection, electroporation).

    • Allow 24-48 hours for sensor expression.

  • Cell Preparation for Imaging:

    • Plate the transfected cells on glass-bottom dishes suitable for high-resolution microscopy.

    • Replace the culture medium with an appropriate imaging buffer just before imaging.

  • FRET Imaging:

    • Place the dish on the microscope stage, maintaining physiological conditions (37°C, 5% CO₂).

    • Identify cells expressing the FRET sensor.

    • Acquire images in both the donor and acceptor emission channels upon excitation of the donor fluorophore.

    • Acquire a baseline FRET ratio before applying any stimulus.

    • Apply the stimulus of interest to the cells.

    • Acquire a time-lapse series of donor and acceptor images to monitor the change in the FRET ratio.

  • Data Analysis:

    • Calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for each time point in regions of interest.

    • An increase or decrease in the FRET ratio, depending on the sensor design, indicates a change in intracellular zinc concentration.

    • Normalize the FRET ratio changes to the baseline to compare results across different cells and experiments.

Zinc Transporter Activity Assay using ⁶⁵Zn

This protocol describes a method to measure the zinc uptake activity of a specific ZIP transporter expressed in cultured cells using the radioactive isotope ⁶⁵Zn.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Expression vector for the ZIP transporter of interest or an empty vector control

  • Transfection reagent

  • Uptake buffer (e.g., HBSS)

  • ⁶⁵ZnCl₂

  • Non-radioactive ZnCl₂

  • Stop solution (e.g., ice-cold PBS with 5 mM EDTA)

  • Scintillation cocktail

  • Scintillation counter

  • Protein assay reagent (e.g., BCA assay)

Procedure:

  • Cell Culture and Transfection:

    • Seed cells in multi-well plates.

    • Transfect the cells with the ZIP transporter expression vector or the empty vector control.

    • Allow 24-48 hours for protein expression.

  • Uptake Assay:

    • Wash the cells twice with pre-warmed uptake buffer.

    • Prepare the uptake solution containing a known concentration of ⁶⁵ZnCl₂ and varying concentrations of non-radioactive ZnCl₂ in uptake buffer.

    • Start the uptake by adding the uptake solution to the cells.

    • Incubate for a specific time period (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

  • Stopping the Reaction and Washing:

    • Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold stop solution to remove extracellular ⁶⁵Zn.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells in a suitable lysis buffer (e.g., 0.1 M NaOH).

    • Transfer the cell lysate to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Protein Quantification:

    • Use a portion of the cell lysate to determine the total protein concentration using a standard protein assay.

  • Data Analysis:

    • Calculate the rate of zinc uptake (e.g., in pmol/mg protein/min).

    • Subtract the uptake measured in the empty vector-transfected cells (background) from the uptake in the ZIP transporter-expressing cells.

    • To determine the kinetic parameters (Km and Vmax), plot the rate of uptake against the zinc concentration and fit the data to the Michaelis-Menten equation.

start Start: Transfect cells with ZIP transporter or empty vector wash1 Wash cells with uptake buffer start->wash1 add_zn Add uptake buffer containing ⁶⁵Zn and varying [ZnCl₂] wash1->add_zn incubate Incubate at 37°C (linear uptake range) add_zn->incubate stop Stop uptake with ice-cold PBS + EDTA incubate->stop wash2 Wash cells 3x stop->wash2 lyse Lyse cells wash2->lyse split Split lysate lyse->split count Scintillation counting split->count for ⁶⁵Zn protein Protein assay (e.g., BCA) split->protein for protein analyze Calculate uptake rate (pmol/mg/min) and kinetic parameters count->analyze protein->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for (R)-NVS-ZP7-4 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-NVS-ZP7-4 is a potent and stereospecific small molecule inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2][3] ZIP7 is an endoplasmic reticulum (ER) membrane protein responsible for transporting zinc from the ER lumen into the cytoplasm.[4][5] Inhibition of ZIP7 by this compound disrupts zinc homeostasis, leading to an accumulation of zinc within the ER.[1][3][5] This disruption has been shown to interfere with the trafficking and signaling of the Notch receptor, induce ER stress and the Unfolded Protein Response (UPR), and subsequently trigger apoptosis in various cancer cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL).[1][5][6] this compound is the biologically active enantiomer, while its counterpart, NVS-ZP7-2, is inactive.[1] It serves as a critical chemical tool for investigating the roles of ZIP7 and ER zinc modulation in cellular processes like Notch signaling and ER stress.[1][2][5][7][8]

Data Presentation

The following tables summarize the experimental conditions and cellular effects of this compound treatment in various cell lines as reported in the literature.

Table 1: Summary of Cell Lines and Experimental Conditions

Cell LineCell TypeConcentration RangeTreatment DurationAssay PerformedReference
TALL-1Human T-cell Acute Lymphoblastic Leukemia (Notch3 mutant)1 µM - 10 µM20h, 72hApoptosis (Annexin V/PI), Western Blot (Notch ICD)[1][9]
HPB-ALLHuman T-cell Acute Lymphoblastic Leukemia (Notch1 mutant)10 µM48hCell Surface Notch1 Expression, mRNA Expression[6]
SUPT11Human T-cell Acute Lymphoblastic Leukemia (Notch WT)Not specifiedNot specifiedApoptosis (Cleaved PARP, Caspase 3/7)[1]
U2OSHuman Osteosarcoma20 µMNot specifiedER Zinc Level Measurement[1]
ARPE-19Human Retinal Pigment Epithelial2 µM - 10 µM24h, 48hCell Impedance, Western Blot (ER Stress), Caspase 3/7[4]
MDA-MB-231Human Breast Adenocarcinoma10 µMNot specifiedFerroptosis Inhibition
RCC4Human Renal Cell Carcinoma10 µMNot specifiedFerroptosis Inhibition
Huh7Human Hepatocellular Carcinoma0.5 µM - 1 µMNot specifiedCell Viability, Cell Cycle Analysis, Western Blot (PI3K/AKT)[10]
HCCLM3Human Hepatocellular Carcinoma1 µMNot specifiedCell Cycle Analysis, Western Blot (PI3K/AKT)[10]

Table 2: Summary of Observed Cellular Effects of this compound

EffectDescriptionCell LinesReference
Apoptosis Induction Triggers programmed cell death, confirmed by Annexin V/PI staining, cleaved PARP, and caspase 3/7 activation.TALL-1, T-ALL lines, Huh7, HCCLM3[1][6][10]
ER Stress Induction Causes ER stress, leading to the activation of the Unfolded Protein Response (UPR). Markers include increased sXBP-1, CHOP, and BiP.T-ALL lines, ARPE-19, HeLa[1][4][6]
Notch Pathway Inhibition Interferes with the trafficking of Notch receptors to the cell surface, reducing downstream signaling.T-ALL lines (HPB-ALL, TALL-1)[1][4][5][6]
ER Zinc Accumulation As a direct result of ZIP7 inhibition, zinc levels increase specifically in the endoplasmic reticulum.U2OS[1][3]
Cell Cycle Arrest Induces G0/G1 phase cell cycle arrest.Huh7, HCCLM3[10]
PI3K/AKT Pathway Inhibition Blocks the PI3K/AKT signaling pathway.Huh7, HCCLM3[10]
Ferroptosis Inhibition Protects cells from erastin-induced ferroptosis.MDA-MB-231, RCC4[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol provides a guideline for preparing a stock solution for in vitro cell culture experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is soluble in DMSO. A stock solution of 10 mM can be prepared for convenient use.[2]

  • To prepare a 10 mM stock solution (Molecular Weight: 501.62 g/mol ), weigh 5.02 mg of this compound and dissolve it in 1 mL of DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C.[11]

Note: When preparing working concentrations, ensure the final concentration of DMSO in the cell culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

Protocol 2: Cell Treatment and Apoptosis Analysis by Flow Cytometry

This protocol details the treatment of cells with this compound and subsequent analysis of apoptosis using Annexin V and Propidium Iodide (PI) staining.

Materials:

  • TALL-1 cells (or other suitable cell line)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • Vehicle control (DMSO)

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed TALL-1 cells in 6-well plates at a density that will not lead to overconfluence during the treatment period.

  • Compound Treatment:

    • Prepare working solutions of this compound in complete medium. For a dose-response experiment, typical final concentrations might range from 0.1 µM to 10 µM.[1]

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest dose of this compound.

    • Add the prepared media to the cells and incubate for the desired duration (e.g., 72 hours).[1][6][9]

  • Cell Harvesting:

    • Following incubation, collect both adherent and suspension cells. For adherent cells, use a gentle dissociation agent.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer provided with the apoptosis detection kit.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+). The sum of dead and apoptotic cells can be reported as the primary outcome.[1][6]

Protocol 3: Western Blot Analysis of ER Stress and Notch Signaling

This protocol outlines the detection of key protein markers following this compound treatment.

Materials:

  • Treated cell pellets (from Protocol 2)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (membranes, buffers)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Notch ICD, anti-CHOP, anti-BiP, anti-sXBP-1, anti-Actin/GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer containing protease and phosphatase inhibitors. Incubate on ice and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibody overnight at 4°C, diluted according to the manufacturer's recommendation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Use a loading control like β-Actin or GAPDH to ensure equal protein loading across lanes.

Mandatory Visualizations

G cluster_ER Endoplasmic Reticulum NVS This compound ZIP7 SLC39A7 (ZIP7) Transporter NVS->ZIP7 Inhibits ER_Zinc Increased ER Zinc ER Endoplasmic Reticulum (ER) Cytoplasm Cytoplasm ER_Stress ER Stress & Unfolded Protein Response (UPR) ER_Zinc->ER_Stress Notch_Traf Impaired Notch Receptor Trafficking to Cell Surface ER_Zinc->Notch_Traf Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Sig Inhibition of Notch Signaling Notch_Traf->Notch_Sig

Caption: Mechanism of action for this compound.

G cluster_analysis Downstream Analysis start Seed Cells (e.g., TALL-1) treat Treat with this compound (Dose-response, time-course) start->treat harvest Harvest Cells (e.g., after 72h) treat->harvest flow Apoptosis Assay (Annexin V/PI Staining) harvest->flow wb Western Blot (ER Stress, Notch ICD) harvest->wb qprc qPCR (Notch/UPR Target Genes) harvest->qprc via Viability Assay (e.g., CTG) harvest->via data Data Analysis & Interpretation flow->data wb->data qprc->data via->data

Caption: General experimental workflow for cell-based assays.

References

(R)-NVS-ZP7-4 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] ZIP7 is a crucial protein responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[4][5] By inhibiting ZIP7, this compound disrupts cellular zinc homeostasis, leading to an accumulation of zinc in the ER and a reduction in cytoplasmic zinc levels.[6][4][7][8] This disruption has been shown to interfere with the Notch signaling pathway, induce ER stress, and trigger apoptosis in certain cancer cell lines, such as T-cell acute lymphoblastic leukemia (T-ALL).[1][4][7][9] Additionally, this compound has been observed to inhibit ferroptosis, a form of programmed cell death.[1] These characteristics make this compound a valuable chemical tool for studying the roles of ZIP7 and zinc signaling in various cellular processes and a potential therapeutic agent.[3][4][5]

Physicochemical and Solubility Data

This compound is supplied as a solid with a molecular weight of 501.6 g/mol .[1] For experimental use, it is essential to prepare a stock solution by dissolving the compound in a suitable solvent. The solubility of this compound in common laboratory solvents is summarized below. It is recommended to use fresh, anhydrous solvents, as moisture can reduce the solubility, particularly in DMSO.[3]

SolventSolubilityMolar Concentration (Approx.)Notes
DMSO 100 mg/mL199.35 mMUse fresh, moisture-free DMSO for best results.[3]
Ethanol 50 mg/mL99.68 mMSoluble.[1][3]
Water InsolubleN/ANot soluble in aqueous solutions.[3]

Stock Solution Preparation Protocol

This protocol outlines the steps for preparing a stock solution of this compound. It is crucial to handle this compound with care, considering it a potentially hazardous material.[1]

Materials:

  • This compound solid

  • Anhydrous DMSO or Ethanol

  • Sterile, inert gas (e.g., nitrogen or argon)

  • Vortex mixer

  • Sterile microcentrifuge tubes or cryovials for aliquoting

  • Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Pre-weighing Preparation: Before opening, bring the vial of this compound to room temperature to prevent condensation.

  • Weighing: Accurately weigh the desired amount of the solid compound in a sterile tube.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO) to achieve the desired stock concentration. For example, to prepare a 10 mM stock solution, add 199.36 µL of DMSO to 10 mg of this compound.

  • Dissolution: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution but should be done with caution.

  • Inert Gas Purge: To enhance stability, gently purge the headspace of the stock solution vial with an inert gas before sealing.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile tubes.[2][3]

  • Storage Conditions:

    • For long-term storage (up to 1 year), store the aliquots at -80°C.[3]

    • For short-term storage (up to 1 month), store at -20°C, protected from light.[2][3]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by directly inhibiting the ZIP7 zinc transporter located in the endoplasmic reticulum membrane. This inhibition blocks the transport of zinc from the ER lumen to the cytoplasm, leading to an increase in ER zinc concentration and a decrease in cytoplasmic zinc. This disruption of zinc homeostasis triggers the Unfolded Protein Response (UPR) due to ER stress and interferes with the proper trafficking and signaling of the Notch receptor.[4][7]

G cluster_0 Endoplasmic Reticulum cluster_1 Cytoplasm cluster_2 Cell Membrane ER_Zinc ER Zinc ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 UPR Unfolded Protein Response (UPR) ER_Zinc->UPR Induces ER Stress Notch_precursor Notch Precursor Cyto_Zinc Cytoplasmic Zinc ZIP7->Cyto_Zinc Transports Notch_receptor Notch Receptor Notch_precursor->Notch_receptor Trafficking Apoptosis Apoptosis UPR->Apoptosis R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ER_Zinc Increases R_NVS_ZP7_4->ZIP7 Inhibits R_NVS_ZP7_4->Notch_receptor Inhibits Trafficking Ferroptosis_Inhibition Ferroptosis Inhibition R_NVS_ZP7_4->Ferroptosis_Inhibition

Caption: Mechanism of action of this compound.

Experimental Protocols

General Workflow for Cell-Based Assays

The following diagram illustrates a general workflow for utilizing this compound in cell-based experiments, such as apoptosis or proliferation assays.

G A 1. Cell Seeding Plate cells at the desired density. B 2. Cell Culture Incubate cells overnight to allow attachment. A->B C 3. Compound Treatment Treat cells with varying concentrations of this compound. Include a vehicle control (e.g., DMSO). B->C D 4. Incubation Incubate for the desired time period (e.g., 24, 48, 72 hours). C->D E 5. Assay Perform the specific cell-based assay (e.g., Annexin V/PI staining, MTT assay, Western blot). D->E F 6. Data Analysis Analyze the results to determine the effect of the compound. E->F

Caption: General experimental workflow for in vitro studies.

Protocol: Induction of Apoptosis in T-ALL Cells

This protocol provides an example of how to use this compound to induce apoptosis in a sensitive cell line, such as TALL-1.[1][4]

Materials:

  • TALL-1 cells (or other sensitive cell line)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Multi-well cell culture plates

  • Apoptosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed TALL-1 cells in a multi-well plate at a density of 2 x 10^5 cells/mL in complete culture medium.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 20 µM).[1] Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.

  • Treatment: Add the prepared compound dilutions and the vehicle control to the appropriate wells.

  • Incubation: Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[4]

  • Cell Harvesting: After incubation, harvest the cells by centrifugation.

  • Apoptosis Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and dead cells.

  • Data Analysis: Compare the percentage of apoptotic cells in the treated samples to the vehicle control to determine the dose-dependent effect of this compound.

References

Application Notes and Protocols for (R)-NVS-ZP7-4 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7). As the R-isomer of NVS-ZP7-4, it serves as a critical chemical probe for investigating the roles of ZIP7 and endoplasmic reticulum (ER) zinc homeostasis in cellular processes.[1] These application notes provide detailed protocols for utilizing this compound in various in vitro assays to study its effects on cell viability, apoptosis, and key signaling pathways.

This compound functions by blocking the transport of zinc from the ER to the cytoplasm, leading to an increase in ER zinc levels.[1][2][3][4] This disruption of zinc homeostasis interferes with proper protein folding, resulting in ER stress and the activation of the unfolded protein response (UPR).[1][2][3][4] A primary consequence of ZIP7 inhibition by this compound is the impairment of Notch receptor trafficking to the cell surface, thereby inhibiting Notch signaling.[1][2][4] The culmination of these effects is the induction of apoptosis, particularly in cell lines dependent on Notch signaling, such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3][4]

Data Presentation

In Vitro Efficacy of this compound
Cell LineAssay TypeTreatment DurationConcentration/EffectReference
TALL-1 (T-ALL)Apoptosis/Cell Death (Annexin V/PI)72 hoursDose-dependent increase[3][5][6]
TALL-1 (T-ALL)Notch3 Intracellular Domain (ICD3) Levels20 hours1 µM caused a decrease[6]
Huh7, HCCLM3 (Hepatocellular Carcinoma)Cell Viability (CCK-8)24 hoursDose-dependent decrease[7]
Huh7, HCCLM3 (Hepatocellular Carcinoma)Apoptosis (Annexin V/PI)24 hoursDose-dependent increase[7]
U2OS (Osteosarcoma)HES-Luciferase Notch Reporter AssayNot SpecifiedDose-dependent inhibition[3]
U2OS (Osteosarcoma)ERSE-Luciferase ER Stress Reporter AssayNot SpecifiedDose-dependent activation[5]

Signaling Pathways and Experimental Workflow

ZIP7-Mediated Signaling Pathway

The following diagram illustrates the central role of ZIP7 in mediating intracellular zinc signaling and the downstream pathways affected by its inhibition.

ZIP7_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc Zinc Stores ZIP7 SLC39A7 (ZIP7) ER_Zinc->ZIP7 Transport Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc Signaling_Cascades Downstream Signaling (MAPK, PI3K/AKT, mTOR) Cytosolic_Zinc->Signaling_Cascades Cell_Proliferation Cell Proliferation & Survival Signaling_Cascades->Cell_Proliferation R-NVS-ZP7-4 This compound R-NVS-ZP7-4->ZIP7 Inhibition

Caption: ZIP7 inhibition by this compound blocks zinc release from the ER.

Notch Signaling Pathway Inhibition

This diagram depicts how the inhibition of ZIP7 by this compound leads to the disruption of the Notch signaling pathway.

Notch_Signaling_Inhibition R-NVS-ZP7-4 This compound ZIP7 ZIP7 R-NVS-ZP7-4->ZIP7 Inhibition ER_Zinc_Homeostasis ER Zinc Homeostasis ZIP7->ER_Zinc_Homeostasis Notch_Trafficking Notch Receptor Trafficking to Cell Surface ER_Zinc_Homeostasis->Notch_Trafficking Notch_Signaling Notch Signaling Activation Notch_Trafficking->Notch_Signaling Target_Gene_Expression Target Gene Expression (e.g., HES, HEY) Notch_Signaling->Target_Gene_Expression Experimental_Workflow Cell_Culture 1. Cell Culture (e.g., TALL-1, Huh7) Treatment 2. Treatment with This compound Cell_Culture->Treatment Cell_Viability 3a. Cell Viability Assay (e.g., CCK-8/MTT) Treatment->Cell_Viability Apoptosis_Assay 3b. Apoptosis Assay (e.g., Annexin V/PI) Treatment->Apoptosis_Assay Signaling_Assay 3c. Signaling Pathway Assay (e.g., Western Blot, Reporter Assay) Treatment->Signaling_Assay Data_Analysis 4. Data Analysis (e.g., IC50 determination) Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis Signaling_Assay->Data_Analysis

References

Application Notes and Protocols for (R)-NVS-ZP7-4 in T-ALL Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7), a critical component of the Notch signaling pathway.[1][2][3][4] In T-cell acute lymphoblastic leukemia (T-ALL), where activating mutations in the NOTCH1 gene are prevalent, this compound has emerged as a promising therapeutic agent.[1][2][3][5] Its mechanism of action involves the disruption of zinc homeostasis within the endoplasmic reticulum (ER), leading to ER stress, interference with Notch receptor trafficking to the cell surface, and subsequent induction of apoptosis in T-ALL cells.[1][2][3][4] These application notes provide a comprehensive overview of the use of this compound in T-ALL cell lines, including its biological effects, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound targets ZIP7, a transporter responsible for moving zinc from the ER to the cytoplasm.[1][2] Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER, triggering the unfolded protein response (UPR) and ER stress.[1][2] This cellular stress disrupts the proper folding and trafficking of the Notch1 receptor, preventing its transport to the cell surface where it would normally be activated.[1] The inhibition of Notch signaling, a key driver of T-ALL, ultimately leads to apoptosis and a reduction in cancer cell viability.[1][2]

Start Start Thaw_Cells Thaw Cryopreserved T-ALL Cells Start->Thaw_Cells Wash_Cells Wash with Complete Medium Thaw_Cells->Wash_Cells Culture_Cells Culture in T-75 Flask at 37°C, 5% CO2 Wash_Cells->Culture_Cells Monitor_Split Monitor and Split Culture Every 2-3 Days Culture_Cells->Monitor_Split Monitor_Split->Culture_Cells Maintain Density End End Monitor_Split->End Start Start Seed_Cells Seed T-ALL Cells Start->Seed_Cells Treat_Cells Treat with this compound for 72h Seed_Cells->Treat_Cells Harvest_Wash Harvest and Wash Cells with PBS Treat_Cells->Harvest_Wash Stain_Cells Stain with Annexin V-FITC and PI Harvest_Wash->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze End End Analyze->End

References

Application Notes and Protocols: (R)-NVS-ZP7-4 in Breast Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7, also known as ZIP7. Emerging research has highlighted the critical role of ZIP7 in the progression of certain cancers, particularly in the context of therapy resistance. In breast cancer, especially in tamoxifen-resistant subtypes, ZIP7 is frequently upregulated and hyperactivated. This leads to an increase in intracellular zinc levels, which in turn aberrantly activates pro-survival signaling pathways, driving tumor growth and invasion. These findings position this compound as a valuable chemical probe to investigate the role of ZIP7-mediated zinc signaling in breast cancer and as a potential therapeutic agent to overcome drug resistance.

Mechanism of Action

This compound directly binds to and inhibits the zinc transporter ZIP7, which is primarily located on the endoplasmic reticulum (ER) membrane.[1] By blocking ZIP7 function, this compound prevents the release of zinc from the ER into the cytoplasm.[1] This disruption of intracellular zinc homeostasis has significant downstream consequences in tamoxifen-resistant breast cancer cells, which exhibit an increased reliance on ZIP7-mediated signaling.[1][2]

The proposed mechanism of action in tamoxifen-resistant breast cancer involves the suppression of key oncogenic signaling pathways that are activated by elevated cytoplasmic zinc. Specifically, inhibition of ZIP7 by this compound is expected to lead to the downregulation of the EGFR/IGF-1R/Src and PI3K/AKT signaling cascades.[1][3] This, in turn, is hypothesized to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis in breast cancer cells that are dependent on this pathway for their survival and growth.[3]

Data Presentation

Table 1: Effects of this compound on Hepatocellular Carcinoma Cells (Extrapolated for Breast Cancer Context)
ParameterCell LineConcentration (µM)EffectReference
Cell Viability Huh70.0625 - 1Dose-dependent decrease[3]
HCCLM3Not specifiedDose-dependent decrease[3]
Cell Cycle Huh7, HCCLM3Not specifiedG0/G1 phase arrest[3]
Apoptosis Huh7, HCCLM3Not specifiedInduction of apoptosis[3]
Migration & Invasion Huh7, HCCLM3Not specifiedSignificant inhibition[3]
Signaling Pathway Huh7, HCCLM31Inhibition of PI3K/AKT activation[3]

Note: This data is from a study on hepatocellular carcinoma and is presented here to provide an expected pharmacological profile of this compound. Similar effects are anticipated in sensitive breast cancer cell lines, particularly those with acquired tamoxifen resistance.

Mandatory Visualizations

ZIP7_Signaling_Pathway_in_Tamoxifen_Resistant_Breast_Cancer cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc ER Zinc Store ZIP7 ZIP7 ER_Zinc->ZIP7 transport Cytosolic_Zinc Cytosolic Zinc ZIP7->Cytosolic_Zinc release EGFR_IGF1R_Src EGFR/IGF-1R/Src Cytosolic_Zinc->EGFR_IGF1R_Src activates PI3K PI3K EGFR_IGF1R_Src->PI3K activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation & Survival AKT->Proliferation promotes R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7 inhibits

Caption: ZIP7 signaling in tamoxifen-resistant breast cancer.

Experimental_Workflow_Cell_Viability start Start seed_cells Seed breast cancer cells (e.g., MCF-7, T47D, TamR variants) in 96-well plates start->seed_cells treat_cells Treat with this compound (various concentrations) and controls for 24-72h seed_cells->treat_cells add_reagent Add cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo) treat_cells->add_reagent incubate Incubate according to manufacturer's protocol add_reagent->incubate measure Measure absorbance or luminescence incubate->measure analyze Analyze data and determine IC50 values measure->analyze end End analyze->end

Caption: Workflow for cell viability assay.

Experimental_Workflow_Apoptosis start Start seed_cells Seed breast cancer cells in 6-well plates start->seed_cells treat_cells Treat with this compound (e.g., IC50 concentration) for 24-48h seed_cells->treat_cells harvest_cells Harvest cells (adherent and floating) treat_cells->harvest_cells stain_cells Stain with Annexin V-FITC and Propidium Iodide (PI) harvest_cells->stain_cells analyze Analyze by flow cytometry stain_cells->analyze quantify Quantify apoptotic cell populations (early, late, necrotic) analyze->quantify end End quantify->end

Caption: Workflow for apoptosis assay.

Experimental Protocols

Cell Viability Assay (MTT/MTS Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of breast cancer cell lines.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, T47D, and their tamoxifen-resistant derivatives)

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT/MTS Addition:

    • For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Formazan Solubilization (for MTT): Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the induction of apoptosis in breast cancer cells following treatment with this compound using flow cytometry.

Materials:

  • Breast cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding Buffer

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. Wash adherent cells with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Cell Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis for Signaling Pathway Modulation

This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the ZIP7-mediated signaling pathway.

Materials:

  • Breast cancer cell lines

  • This compound

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-EGFR, anti-EGFR, anti-p-Src, anti-Src, anti-ZIP7, and anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescence detection reagents

Procedure:

  • Cell Treatment and Lysis: Seed cells and treat with this compound as described for other assays. After treatment, wash cells with cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated proteins to total protein levels across different treatment conditions.

References

Application Notes and Protocols: (R)-NVS-ZP7-4 in Hepatocellular Carcinoma Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-NVS-ZP7-4 is a novel chemical agent that targets the zinc transporter ZIP7 (also known as SLC39A7), which is responsible for the release of zinc from the endoplasmic reticulum (ER) into the cytoplasm.[1] Dysregulation of zinc homeostasis is implicated in various diseases, including cancer.[1] In hepatocellular carcinoma (HCC), aberrant expression and activation of ZIP7 have been observed.[1] This document provides detailed application notes and protocols for studying the effects of this compound in HCC models, based on preclinical research. The compound has been shown to inhibit HCC tumorigenesis both in vitro and in vivo by targeting the PI3K/AKT signaling pathway.[1]

Mechanism of Action

This compound functions as an inhibitor of ZIP7, a zinc transporter anchored in the ER/Golgi apparatus.[1][2][3] By blocking ZIP7, the compound prevents the surge of zinc from the ER into the cytoplasm, leading to zinc accumulation in the ER.[1][3] This disruption of zinc homeostasis induces ER stress and inhibits key oncogenic signaling pathways.[2][4] In hepatocellular carcinoma, the anti-tumor effects of this compound are mediated through the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1]

cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ER_Zinc Zinc ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Cyto_Zinc Zinc PI3K PI3K AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT Phosphorylation Proliferation Cell Proliferation, Survival, Migration p_AKT->Proliferation Apoptosis Apoptosis p_AKT->Apoptosis Inhibits Caspase3 Cleaved Caspase-3 Caspase3->Apoptosis NVS_ZP7_4 This compound NVS_ZP7_4->PI3K Inhibits Pathway Activation NVS_ZP7_4->Caspase3 Promotes NVS_ZP7_4->ZIP7 Inhibits ZIP7->Cyto_Zinc Zn²⁺ transport

Caption: Mechanism of this compound in HCC.

Data Presentation

In Vitro Efficacy

The in vitro effects of this compound were evaluated in the human HCC cell lines HCCLM3 and Huh7.[1]

Table 1: Inhibition of Cell Viability

Cell Line 24h IC₅₀ (µM) 48h IC₅₀ (µM) 72h IC₅₀ (µM)
HCCLM3 1.45 1.13 0.89
Huh7 1.29 0.95 0.76

Data derived from cell viability assays after treatment with this compound.

Table 2: Induction of Apoptosis (48h treatment)

Cell Line Concentration (µM) Apoptosis Rate (%)
HCCLM3 0 (Control) 4.1
0.5 13.2
1.0 25.6
Huh7 0 (Control) 5.3
0.5 15.8
1.0 29.7

Apoptosis measured by flow cytometry.

Table 3: Cell Cycle Arrest (48h treatment)

Cell Line Concentration (µM) G0/G1 Phase (%) S Phase (%) G2/M Phase (%)
HCCLM3 0 (Control) 55.3 28.9 15.8
0.5 65.1 20.2 14.7
1.0 72.4 15.3 12.3
Huh7 0 (Control) 60.1 25.4 14.5
0.5 68.9 18.7 12.4
1.0 75.3 13.1 11.6

This compound treatment resulted in a dose-dependent decrease in the proportion of cells in the G2 and S phases.[5]

Table 4: Inhibition of Cell Migration and Invasion (24h treatment)

Cell Line Assay Concentration (µM) Relative Cell Number (%)
HCCLM3 Migration 0 (Control) 100
0.5 ~55
1.0 ~25
Invasion 0 (Control) 100
0.5 ~50
1.0 ~20
Huh7 Migration 0 (Control) 100
0.5 ~60
1.0 ~30
Invasion 0 (Control) 100
0.5 ~55
1.0 ~25

Data estimated from published graphical representations showing treatment with 0, 0.5, and 1 µM of NVS-ZP7-4 for 24 hours.[6]

In Vivo Efficacy

The in vivo anti-tumor effect of this compound was demonstrated in a nude mouse xenograft model using HCCLM3 cells.[1]

Table 5: In Vivo Tumor Growth Inhibition

Treatment Group Average Tumor Weight (g)
Control (Vehicle) ~1.2
This compound (2 mg/kg) ~0.5

Data represents endpoint measurements after 21 days of treatment.

Experimental Protocols

Cell Culture
  • Cell Lines: Human hepatocellular carcinoma cell lines HCCLM3 and Huh7.[1]

  • Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin.[7]

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7]

Cell Viability Assay (CCK-8)
  • Seed HCC cells (e.g., HCCLM3, Huh7) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0, 0.5, 1, 2, 4, 8 µM) and a vehicle control (DMSO).

  • Incubate the plates for 24, 48, and 72 hours.

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate for 1-2 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle control and determine IC₅₀ values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V/PI Staining)
  • Seed cells in 6-well plates and grow to ~70% confluency.

  • Treat cells with this compound (e.g., 0, 0.5, 1.0 µM) for 48 hours.

  • Harvest cells, including any floating cells from the supernatant, by trypsinization.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a new tube.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour. Quantify early (Annexin V+/PI-), late (Annexin V+/PI+), and total apoptotic cells.

Cell Cycle Analysis
  • Plate cells in 6-well plates and treat with this compound (e.g., 0, 0.5, 1.0 µM) for 48 hours.

  • Harvest and wash cells with PBS.

  • Fix the cells in 70% ice-cold ethanol overnight at -20°C.

  • Wash the cells with PBS to remove ethanol.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Transwell Migration and Invasion Assays
  • Migration Assay:

    • Place 8 µm pore size Transwell inserts into a 24-well plate.

    • Add 600 µL of DMEM with 10% FBS to the lower chamber.

    • Resuspend HCC cells in serum-free DMEM containing different concentrations of this compound (e.g., 0, 0.5, 1.0 µM).

    • Add 200 µL of the cell suspension (5 x 10⁴ cells) to the upper chamber.

  • Invasion Assay:

    • Follow the same procedure as the migration assay, but first coat the Transwell inserts with Matrigel and allow it to solidify.

  • Incubation and Staining:

    • Incubate the plate for 24 hours at 37°C.

    • Remove the non-migrated/invaded cells from the top surface of the insert with a cotton swab.

    • Fix the cells on the bottom surface of the membrane with methanol.

    • Stain the cells with 0.1% crystal violet.

    • Count the stained cells in several random fields under a microscope.

In Vivo Xenograft Tumor Model

Start Start: Nude Mice (4-6 weeks old) Cell_Injection Day 0: Subcutaneous injection of 1x10^6 HCCLM3 cells Start->Cell_Injection Tumor_Growth Tumor Growth Monitoring: Allow tumors to reach ~100 mm³ Cell_Injection->Tumor_Growth Grouping Randomization: Divide mice into two groups (n=~5 per group) Tumor_Growth->Grouping Treatment_Control Control Group: Intraperitoneal injection of Vehicle Grouping->Treatment_Control Treatment_NVS Treatment Group: Intraperitoneal injection of This compound (2 mg/kg) Grouping->Treatment_NVS Daily_Treatment Administer treatment daily for 21 days Treatment_Control->Daily_Treatment Treatment_NVS->Daily_Treatment Monitoring Measure tumor volume every 3 days Daily_Treatment->Monitoring Endpoint Day 21: Sacrifice mice Monitoring->Endpoint Analysis Excise tumors, weigh, and perform IHC/Western Blot analysis Endpoint->Analysis End End of Study Analysis->End

References

Investigating Ferroptosis with (R)-NVS-ZP7-4: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation. It has emerged as a critical process in various pathologies, including cancer and neurodegenerative diseases, making it a compelling target for therapeutic development. (R)-NVS-ZP7-4 is a potent and specific inhibitor of the zinc transporter SLC39A7 (ZIP7), a protein recently identified as a novel determinant of ferroptosis.[1] Inhibition of ZIP7 by this compound has been shown to protect cancer cells from ferroptosis induced by compounds such as erastin. This protective effect is associated with the induction of endoplasmic reticulum (ER) stress and the upregulation of specific stress-response genes.[1]

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound as a chemical tool to investigate ferroptosis.

Mechanism of Action

This compound inhibits the transport of zinc from the ER to the cytosol by targeting ZIP7.[2][3] This disruption of zinc homeostasis leads to ER stress. The induction of the unfolded protein response (UPR) is a key consequence of ZIP7 inhibition.[2] Recent studies have demonstrated that the genetic and chemical inhibition of ZIP7, including the use of this compound, can robustly protect against ferroptotic cell death.[1] This protective mechanism is linked to the upregulation of ER stress-responsive genes, such as HERPUD1 and ATF3.[1]

cluster_er Endoplasmic Reticulum cluster_cyto Cytosol ZIP7 ZIP7 Zn_cyto Zinc ZIP7->Zn_cyto Zinc Transport ER_Stress ER Stress (UPR Activation) ZIP7->ER_Stress Inhibition leads to Zn_ER Zinc Zn_ER->ZIP7 Ferroptosis Ferroptosis Zn_cyto->Ferroptosis Required for Ferroptosis HERPUD1_ATF3 HERPUD1 / ATF3 Upregulation ER_Stress->HERPUD1_ATF3 Induces HERPUD1_ATF3->Ferroptosis Protection NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibition

Mechanism of this compound in Ferroptosis Protection.

Data Presentation

Table 1: Protective Effect of this compound on Erastin-Induced Ferroptosis in MDA-MB-231 Cells
This compound Concentration (µM)Erastin (10 µM)Cell Viability (% of Control)Standard Deviation
0-100± 5.0
0+45± 4.5
0.1+60± 5.5
0.3+75± 6.0
1+90± 7.0
3+95± 6.5

Data are estimated from published graphical representations and are intended for illustrative purposes.

Table 2: Protective Effect of this compound on Erastin-Induced Ferroptosis in RCC4 Cells
This compound Concentration (µM)Erastin (10 µM)Cell Viability (% of Control)Standard Deviation
0-100± 6.0
0+50± 5.0
0.1+65± 5.5
0.3+80± 7.0
1+95± 8.0
3+100± 7.5

Data are estimated from published graphical representations and are intended for illustrative purposes.

Experimental Protocols

start Start cell_culture Cell Culture (MDA-MB-231 or RCC4) start->cell_culture pretreatment Pre-treatment with This compound cell_culture->pretreatment ferroptosis_induction Induce Ferroptosis (e.g., Erastin) pretreatment->ferroptosis_induction assays Perform Assays ferroptosis_induction->assays viability Cell Viability Assay (CellTiter-Glo) assays->viability lipid_peroxidation Lipid Peroxidation Assay (C11-BODIPY) assays->lipid_peroxidation western_blot Western Blot (GPX4, ACSL4, HERPUD1) assays->western_blot qrt_pcr qRT-PCR (HERPUD1, ATF3) assays->qrt_pcr data_analysis Data Analysis viability->data_analysis lipid_peroxidation->data_analysis western_blot->data_analysis qrt_pcr->data_analysis end End data_analysis->end

Experimental Workflow for Investigating this compound.
Protocol 1: Cell Viability Assay (CellTiter-Glo®)

This protocol is designed to assess the protective effect of this compound against ferroptosis-inducing agents.

Materials:

  • This compound (prepared in DMSO)

  • Erastin (or other ferroptosis inducer, prepared in DMSO)

  • MDA-MB-231 or RCC4 cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed MDA-MB-231 or RCC4 cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Pre-treatment with this compound:

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM).

    • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of this compound used.

    • Incubate MDA-MB-231 cells for 48 hours and RCC4 cells for 24 hours.[1]

  • Induction of Ferroptosis:

    • Prepare a working solution of erastin in complete medium.

    • Add erastin to the wells to a final concentration of 10 µM.

    • Include control wells with this compound alone and erastin alone.

    • Incubate for an additional 24 hours.[1]

  • Cell Viability Measurement:

    • Equilibrate the 96-well plate to room temperature for 30 minutes.

    • Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the average background luminescence (medium only) from all experimental values.

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the cell viability against the concentration of this compound.

Protocol 2: Lipid Peroxidation Assay (C11-BODIPY 581/591)

This protocol measures the accumulation of lipid reactive oxygen species (ROS), a hallmark of ferroptosis.

Materials:

  • C11-BODIPY 581/591 dye

  • This compound

  • Erastin

  • MDA-MB-231 or RCC4 cells

  • 6-well plates

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound and erastin as described in Protocol 1.

  • C11-BODIPY Staining:

    • At the end of the treatment period, remove the medium and wash the cells once with PBS.

    • Add medium containing 2.5 µM C11-BODIPY 581/591 to each well.

    • Incubate for 30 minutes at 37°C, protected from light.

  • Cell Harvesting and Analysis:

    • Wash the cells twice with PBS.

    • Harvest the cells by trypsinization and resuspend in PBS.

    • Analyze the cells immediately by flow cytometry. The oxidized form of the dye fluoresces in the green channel (FITC), while the reduced form fluoresces in the red channel (PE-Texas Red).

    • Alternatively, visualize the cells under a fluorescence microscope.

  • Data Analysis:

    • For flow cytometry, quantify the mean fluorescence intensity in both the green and red channels.

    • The ratio of green to red fluorescence intensity is an indicator of lipid peroxidation.

Protocol 3: Western Blot Analysis

This protocol is for detecting changes in the expression of key ferroptosis-related proteins.

Materials:

  • This compound

  • Erastin

  • MDA-MB-231 or RCC4 cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-GPX4, anti-ACSL4, anti-HERPUD1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells in 6-well plates as described in Protocol 1.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the protein of interest to the loading control (β-actin).

Protocol 4: Quantitative Real-Time PCR (qRT-PCR)

This protocol is to measure the mRNA expression levels of genes involved in the ER stress response to this compound treatment.

Materials:

  • This compound

  • MDA-MB-231 or RCC4 cells

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green PCR Master Mix

  • qRT-PCR instrument

  • Primers for HERPUD1, ATF3, and a housekeeping gene (e.g., GAPDH)

Primer Sequences:

  • HERPUD1 Forward: 5'-TCTGGGAAGCTGTTGTTGGA-3'[4]

  • HERPUD1 Reverse: 5'-TTAGAACCAGCAGGCTCCTC-3'[4]

  • ATF3 Forward: 5'-CCTCTGCGCTGGAATCAGTC-3'

  • ATF3 Reverse: 5'-TTCTTTCTCGTCGCCTCTTTTT-3'

  • GAPDH Forward: 5'-GAGTCAACGGATTTGGTCGT-3'[4]

  • GAPDH Reverse: 5'-TTGATTTTGGAGGGATCTCG-3'[4]

Procedure:

  • Cell Treatment and RNA Extraction:

    • Treat cells in 6-well plates with this compound as described in Protocol 1.

    • Extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green master mix and the appropriate primers.

    • A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis:

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.

Conclusion

This compound is a valuable pharmacological tool for studying the role of ZIP7 and zinc homeostasis in ferroptosis. The protocols outlined in these application notes provide a framework for researchers to investigate the mechanism by which this compound modulates ferroptotic cell death. These studies will contribute to a deeper understanding of the intricate signaling pathways governing ferroptosis and may aid in the development of novel therapeutic strategies targeting this cell death modality.

References

Application Notes: Western Blot Analysis of Cellular Responses to (R)-NVS-ZP7-4 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-NVS-ZP7-4 is a potent and specific small molecule inhibitor of the zinc transporter SLC39A7, commonly known as ZIP7.[1][2] ZIP7 is an endoplasmic reticulum (ER)-resident protein responsible for transporting zinc ions from the ER lumen into the cytoplasm.[3][4] Inhibition of ZIP7 by this compound disrupts cellular zinc homeostasis, leading to an accumulation of zinc in the ER and a corresponding decrease in cytoplasmic zinc.[3][4] This disruption triggers several critical downstream signaling events, including the induction of ER stress, modulation of the PI3K/AKT pathway, and inhibition of Notch signaling, ultimately culminating in apoptosis in various cancer cell lines.[2][3][5]

Western blotting is an indispensable immunodetection technique for elucidating the mechanism of action of compounds like this compound.[6] It allows for the sensitive and specific quantification of changes in protein expression levels and post-translational modifications (e.g., phosphorylation) in response to treatment. This protocol provides a detailed methodology for analyzing key protein markers in the signaling pathways affected by this compound.

Key Signaling Pathways Modulated by this compound

Treatment with this compound has been shown to impact the following major signaling pathways:

  • ER Stress and the Unfolded Protein Response (UPR) : The accumulation of zinc in the ER lumen induces ER stress, activating all three branches of the UPR (IRE1, PERK, and ATF6).[4][5] This leads to the increased expression of UPR-associated proteins such as BiP (Binding Immunoglobulin Protein) and CHOP (C/EBP Homologous Protein).[4]

  • PI3K/AKT Signaling : In hepatocellular carcinoma (HCC) cells, this compound has been demonstrated to inhibit the activation of the PI3K/AKT pathway, a critical signaling cascade for cell survival and proliferation.[2]

  • Notch Signaling : The compound was initially identified in a screen for Notch pathway inhibitors.[7] It impairs the proper trafficking of the Notch receptor to the cell surface, thereby inhibiting downstream signaling.[3][8]

  • Apoptosis : By inducing ER stress and inhibiting pro-survival pathways, this compound treatment leads to programmed cell death (apoptosis).[2][3] A key indicator of apoptosis is the cleavage of Poly (ADP-ribose) polymerase 1 (PARP1).[2]

Below is a diagram illustrating the mechanism of action of this compound.

NVS_ZP7_4_Pathway cluster_ER Endoplasmic Reticulum cluster_cyto Cytoplasm cluster_pm Plasma Membrane cluster_nucleus Nucleus ER_Zinc Zinc (Zn2+) ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Transport Notch_Receptor Notch Receptor (Precursor) ZIP7->Notch_Receptor ER_Stress ER Stress / UPR ZIP7->ER_Stress Cyto_Zinc Zinc (Zn2+) ZIP7->Cyto_Zinc Notch_Surface Notch Receptor Notch_Receptor->Notch_Surface Trafficking BiP_CHOP ↑ BiP, CHOP, sXBP-1 ER_Stress->BiP_CHOP Apoptosis Apoptosis ER_Stress->Apoptosis PI3K_AKT PI3K/AKT Pathway pAKT ↓ p-AKT PI3K_AKT->pAKT PI3K_AKT->Apoptosis Cleaved_PARP ↑ Cleaved PARP Apoptosis->Cleaved_PARP NVS This compound NVS->ZIP7

Caption: Mechanism of this compound action on cellular pathways.

Quantitative Data Summary

Western blot analysis following this compound treatment should focus on key nodes within the affected pathways. The following table summarizes expected outcomes for target proteins.

Protein TargetPathwayExpected Change with this compoundFunction / Significance
p-ZIP7 Zinc TransportDecreaseIndicates inhibition of ZIP7 activity/phosphorylation.
BiP (HSPA5) ER Stress / UPRIncreaseA central regulator and marker of ER stress.[4]
CHOP ER Stress / UPRIncreasePro-apoptotic transcription factor induced by ER stress.[4]
sXBP-1 ER Stress / UPRIncreaseSpliced form of XBP-1, a key transcription factor in the IRE1 branch of the UPR.[4]
p-AKT (e.g., at Ser473) PI3K/AKT SignalingDecreaseIndicates inhibition of the pro-survival PI3K/AKT pathway.[2]
Total AKT PI3K/AKT SignalingNo significant changeServes as a loading control for p-AKT.
Cleaved Notch1 (NICD) Notch SignalingDecreaseThe activated intracellular domain of Notch1; reduced levels indicate pathway inhibition.[5]
Cleaved PARP1 ApoptosisIncreaseA classic hallmark of caspase-mediated apoptosis.[2]
β-Actin or GAPDH Loading ControlNo changeEnsures equal protein loading across all lanes for accurate quantification.

Detailed Experimental Protocol

This protocol outlines the complete workflow for Western blot analysis, from cell treatment to data analysis.

WB_Workflow A 1. Cell Culture & Treatment Treat cells with this compound (include vehicle control). B 2. Cell Lysis & Protein Extraction Lyse cells in RIPA buffer with protease/phosphatase inhibitors. A->B C 3. Protein Quantification Determine protein concentration using a BCA assay. B->C D 4. SDS-PAGE Separate protein lysates by size on a polyacrylamide gel. C->D E 5. Protein Transfer Transfer separated proteins from the gel to a PVDF or nitrocellulose membrane. D->E F 6. Membrane Blocking Block non-specific sites with 5% BSA or non-fat milk. E->F G 7. Antibody Incubation Incubate with primary antibody (overnight, 4°C), then HRP-conjugated secondary antibody (1 hr, RT). F->G H 8. Signal Detection Apply ECL chemiluminescent substrate. G->H I 9. Imaging & Data Analysis Capture signal with a digital imager and perform densitometry analysis. H->I

Caption: Standard workflow for Western blot analysis.

1. Cell Culture and Treatment a. Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. b. Treat cells with the desired concentrations of this compound for the specified duration. It is crucial to include a vehicle-only control (e.g., DMSO).[2] c. Optimization Note: A time-course (e.g., 6, 12, 24, 48 hours) and dose-response (e.g., 0.1 to 10 µM) experiment is recommended to determine optimal treatment conditions.

2. Cell Lysate Preparation [9][10] a. After treatment, place the culture dish on ice and aspirate the media. b. Wash the cells once with ice-cold 1X Phosphate Buffered Saline (PBS). c. Aspirate the PBS and add ice-cold RIPA Lysis Buffer supplemented with protease and phosphatase inhibitor cocktails. d. Scrape the cells from the dish and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with periodic vortexing. f. To ensure complete lysis and shear DNA, sonicate the lysate for 10-15 seconds.[11] g. Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris. h. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.

3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer's instructions. b. Normalize the concentration of all samples with RIPA buffer to ensure equal loading in the subsequent steps.

4. SDS-PAGE (Polyacrylamide Gel Electrophoresis) [12] a. To 20-40 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins. b. Load the prepared samples into the wells of an SDS-PAGE gel. Include a protein molecular weight marker in one lane. c. Run the gel in 1X Running Buffer until the dye front reaches the bottom of the gel.

5. Protein Transfer [12] a. Equilibrate the gel, nitrocellulose or PVDF membrane, and filter papers in 1X Transfer Buffer. (Note: If using PVDF, pre-activate the membrane with methanol for 30 seconds). b. Assemble the transfer "sandwich" (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus. c. Perform the electrotransfer according to the manufacturer's instructions (e.g., wet transfer at 100V for 60-90 minutes or semi-dry transfer).

6. Immunodetection [9][13] a. Blocking : After transfer, wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20). Incubate the membrane in Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation. b. Primary Antibody Incubation : Dilute the primary antibody in Blocking Buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[12][13] c. Washing : The next day, wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody. d. Secondary Antibody Incubation : Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature with gentle agitation.[13] e. Final Washes : Wash the membrane three times for 10 minutes each with TBST to remove unbound secondary antibody.

7. Signal Detection and Data Analysis [13] a. Prepare the Enhanced Chemiluminescence (ECL) detection reagent by mixing the components as per the manufacturer's protocol. b. Incubate the membrane in the ECL reagent for 1-5 minutes. c. Capture the chemiluminescent signal using an X-ray film or a digital imaging system. d. Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the target protein band to the corresponding loading control band (e.g., β-Actin) for accurate comparison.

References

Troubleshooting & Optimization

(R)-NVS-ZP7-4 stability in culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-NVS-ZP7-4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of the zinc transporter SLC3A7 (also known as ZIP7). ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) to the cytoplasm. By inhibiting ZIP7, this compound disrupts zinc homeostasis, leading to an accumulation of zinc in the ER. This disruption of zinc signaling has been shown to interfere with cellular processes such as the Notch and PI3K/AKT signaling pathways, induce ER stress, and promote apoptosis in certain cancer cell lines.

Q2: What are the known signaling pathways affected by this compound?

This compound has been primarily shown to inhibit the Notch signaling pathway by impairing the trafficking of Notch receptors to the cell surface. Additionally, it has been demonstrated to suppress the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Q3: What are the recommended storage conditions for this compound?

For long-term storage, this compound powder should be stored at -20°C for up to three years. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to one year or at -20°C for one month.[1]

Q4: Is there any available data on the stability of this compound in culture media?

Currently, there is no specific published data on the half-life or degradation rate of this compound in cell culture media. The stability of a compound in culture media can be influenced by several factors, including the media composition, pH, temperature, and the presence of serum. Therefore, it is recommended that researchers determine the stability of this compound under their specific experimental conditions.

Troubleshooting Guide

This guide addresses potential issues you might encounter when working with this compound in cell culture experiments.

Issue Possible Cause Suggested Solution
Inconsistent or lower than expected compound activity. Compound Degradation: this compound may be unstable under your specific cell culture conditions (e.g., media components, pH, temperature).Perform a stability study to determine the half-life of the compound in your media. Consider replenishing the compound with fresh media at regular intervals if significant degradation is observed.
Adsorption to Plasticware: Hydrophobic compounds can bind to the surface of culture plates and pipette tips, reducing the effective concentration.Use low-protein-binding plasticware. Pre-incubating the plates with media containing the compound might help saturate non-specific binding sites.
Incomplete Dissolution: The compound may not be fully dissolved in the stock solution or when diluted in the culture media.Ensure the stock solution is clear before making dilutions. Gentle warming or brief sonication of the stock solution can aid dissolution.
High variability between experimental replicates. Inconsistent Sample Handling: Variations in timing, pipetting, or processing of samples can introduce variability.Standardize all steps of the experimental protocol, including incubation times and sample collection procedures.
Cell Culture Variability: Differences in cell passage number, confluency, or serum batches can affect the cellular response.Maintain a consistent cell culture practice. Regularly check for mycoplasma contamination.
Unexpected cellular toxicity. Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used for the stock solution can be toxic to cells.Ensure the final solvent concentration in the culture media is low (typically ≤ 0.5%) and include a vehicle-only control in your experiments.
Formation of Toxic Degradants: Degradation products of this compound could be more toxic than the parent compound.If compound instability is suspected, analyze the media for the presence of degradation products using techniques like LC-MS.

Experimental Protocols

Protocol for Determining the Stability of this compound in Culture Media

This protocol provides a general framework for assessing the chemical stability of this compound under your specific cell culture conditions.

Materials:

  • This compound

  • DMSO (or other suitable solvent)

  • Complete cell culture medium (the same as used in your experiments)

  • Incubator (37°C, 5% CO₂)

  • Sterile microcentrifuge tubes or a multi-well plate

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the stock solution in pre-warmed complete culture medium to the final working concentration used in your experiments. Ensure the final DMSO concentration is consistent with your experimental conditions.

  • Aliquot Samples: Dispense the working solution into sterile tubes or wells, one for each time point.

  • Incubation: Place the samples in a 37°C, 5% CO₂ incubator.

  • Sample Collection: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one sample. The t=0 sample should be processed immediately after preparation.

  • Stop Degradation: Immediately stop any further degradation by freezing the sample at -80°C or by extracting the compound with an organic solvent (e.g., acetonitrile) to precipitate proteins.

  • Analysis: Analyze the samples using a validated HPLC or LC-MS method to quantify the amount of the parent compound remaining.

  • Data Calculation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

Data Presentation

Table 1: Stability of this compound in Culture Media (Hypothetical Data)

Time (hours)% this compound Remaining (Media A + 10% FBS)% this compound Remaining (Media B, serum-free)
0100100
29598
48896
87592
244085
481570

Note: This table presents hypothetical data for illustrative purposes. Users should generate their own data based on their specific experimental conditions.

Visualizations

Signaling Pathways

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 NVS This compound ZIP7 ZIP7 Transporter (SLC39A7) NVS->ZIP7 Inhibition PI3K_AKT PI3K/AKT Pathway NVS->PI3K_AKT Inhibition Cytoplasm Cytoplasm ZIP7->Cytoplasm Zinc Transport Zinc_ER Zinc Accumulation in ER ER Endoplasmic Reticulum (ER) ER_Stress ER Stress Zinc_ER->ER_Stress Notch_Trafficking Notch Receptor Trafficking Zinc_ER->Notch_Trafficking Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Notch_Signaling Notch Signaling Notch_Trafficking->Notch_Signaling Cell_Survival Cell Survival & Proliferation PI3K_AKT->Cell_Survival Cell_Survival->Apoptosis Inhibition G A Prepare this compound stock solution in DMSO B Dilute stock solution in pre-warmed culture medium A->B C Aliquot into sterile tubes for each time point B->C D Incubate at 37°C, 5% CO₂ C->D E Collect samples at designated time points (t=0, 2, 4, 8, 24, 48h) D->E F Stop degradation (freeze at -80°C or solvent extraction) E->F G Analyze remaining compound by HPLC or LC-MS F->G H Calculate % remaining relative to t=0 G->H

References

Potential off-target effects of (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (R)-NVS-ZP7-4, a potent and selective inhibitor of the zinc transporter SLC39A7 (ZIP7).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is the active enantiomer of NVS-ZP7-4, which selectively inhibits the zinc transporter SLC39A7 (ZIP7).[1][2] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[1][3] Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER, disrupting zinc homeostasis and inducing ER stress.[1][4] This cascade of events can trigger the unfolded protein response (UPR), leading to apoptosis (programmed cell death) in sensitive cell lines.[1][2] Additionally, by altering zinc levels, this compound interferes with the proper trafficking and signaling of the Notch receptor, a key pathway in development and disease.[1][2]

Q2: What are the known on-target effects of this compound?

The primary on-target effects of this compound stem from its inhibition of ZIP7 and the subsequent increase in ER zinc levels. These include:

  • Induction of ER Stress and the Unfolded Protein Response (UPR): Accumulation of zinc in the ER disrupts protein folding, leading to ER stress and activation of the UPR signaling pathways (IRE1, PERK, and ATF6).[2]

  • Induction of Apoptosis: Prolonged or severe ER stress triggers apoptosis through the intrinsic pathway, often involving the activation of caspases.[1][5]

  • Inhibition of Notch Signaling: this compound impairs the proper trafficking of Notch receptors to the cell surface, thereby inhibiting Notch signaling.[1][2]

  • Inhibition of Ferroptosis: In some cellular contexts, NVS-ZP7-4 has been shown to inhibit erastin-induced ferroptosis.

Q3: What are the potential off-target effects of this compound?

While this compound was identified through a phenotypic screen and has been validated as a potent ZIP7 inhibitor, comprehensive public data from broad off-target screening panels (e.g., kinome scans, broad transporter screens) is limited. The discovery paper suggests high selectivity based on genetic validation, where a point mutation in ZIP7 confers resistance to the compound.[1][6]

However, as with any small molecule inhibitor, off-target effects are a possibility. Researchers should include appropriate controls in their experiments to mitigate and identify potential off-target activities.

Recommended Controls for Off-Target Effect Assessment:

  • Use of a structurally related inactive analog: If available, an inactive analog can help differentiate on-target from off-target effects.

  • Genetic knockdown/knockout of ZIP7: Comparing the phenotype of this compound treatment with that of ZIP7 siRNA or CRISPR/Cas9-mediated knockout can help confirm that the observed effects are ZIP7-dependent.

  • Rescue experiments: Overexpression of a wild-type or a resistant mutant of ZIP7 (e.g., V430E) should rescue the effects of this compound if they are on-target.[1]

Troubleshooting Guides

Cell Viability and Apoptosis Assays
Observed Problem Possible Cause Troubleshooting Steps
High background apoptosis in control (DMSO-treated) cells Cell culture stress (over-confluency, nutrient depletion, contamination).Ensure optimal cell culture conditions. Use fresh media and passage cells regularly. Test for mycoplasma contamination.
Inconsistent dose-response curve Compound precipitation at high concentrations. Inaccurate serial dilutions. Cell seeding density variability.Visually inspect stock solutions and final dilutions for precipitation. Prepare fresh dilutions for each experiment. Ensure uniform cell seeding across all wells.
No induction of apoptosis at expected concentrations Cell line is resistant to ER stress-induced apoptosis. Insufficient incubation time. This compound degradation.Confirm ZIP7 expression in your cell line. Perform a time-course experiment (e.g., 24, 48, 72 hours). Store the compound as recommended (-20°C) and prepare fresh dilutions from a stock solution.[7]
Discrepancy between different apoptosis assays (e.g., Annexin V vs. Caspase activity) Different assays measure different stages of apoptosis. ER stress can sometimes induce caspase-independent cell death.Use multiple assays to get a comprehensive picture of the cell death mechanism. Include markers for different stages of apoptosis (e.g., early and late). Consider assays for necroptosis or other forms of cell death.
Western Blotting for ER Stress Markers
Observed Problem Possible Cause Troubleshooting Steps
Weak or no signal for ER stress markers (e.g., CHOP, BiP) Insufficient treatment time or concentration. Poor antibody quality. Protein degradation.Perform a time-course and dose-response experiment to optimize treatment conditions. Use validated antibodies from reputable suppliers. Always use protease and phosphatase inhibitors in your lysis buffer.
High background on the western blot Antibody concentration is too high. Insufficient blocking or washing.Optimize primary and secondary antibody concentrations. Increase the duration or number of washes. Ensure the blocking buffer is appropriate for your antibody.
Inconsistent protein loading Inaccurate protein quantification. Pipetting errors.Use a reliable protein quantification assay (e.g., BCA). Carefully load equal amounts of protein in each lane. Use a loading control (e.g., GAPDH, β-actin) to verify equal loading.
Intracellular Zinc Measurement
Observed Problem Possible Cause Troubleshooting Steps
High background fluorescence with zinc probes (e.g., FluoZin-3 AM) Incomplete hydrolysis of the AM ester. Autofluorescence from cells or media. Probe sequestration in organelles.Allow sufficient time for the AM ester to be cleaved by intracellular esterases. Use a plate reader or microscope with appropriate filters to minimize background. Include a vehicle-only control and a positive control (e.g., zinc pyrithione).
No change in zinc levels after treatment The chosen zinc probe is not localized to the ER. Insufficient probe loading. The change in ER zinc is below the detection limit of the assay.Use an ER-localizing zinc probe if available. Optimize probe concentration and loading time. Consider more sensitive detection methods or alternative zinc measurement techniques.
Signal quenching or photobleaching Excessive excitation light exposure.Minimize the exposure time to the excitation light source. Use an anti-fade mounting medium for microscopy.
Probe acts as a zinc ionophore Some fluorescent zinc sensors can transport zinc across membranes, altering the natural zinc distribution.[8]Use the lowest effective concentration of the probe and minimize incubation time.[8]

Signaling Pathways and Experimental Workflows

G cluster_0 This compound Mechanism of Action NVS This compound ZIP7 SLC39A7 (ZIP7) NVS->ZIP7 Inhibits Zinc_ER Increased [Zn2+]ER NVS->Zinc_ER Leads to ER Endoplasmic Reticulum ZIP7->ER Transports Zn2+ out of Cytoplasm Cytoplasm ER->Cytoplasm Normal Zn2+ Flow ER_Stress ER Stress Zinc_ER->ER_Stress Notch_Trafficking Notch Receptor Trafficking Zinc_ER->Notch_Trafficking Impairs UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis Notch_Signaling Notch Signaling Inhibition Notch_Trafficking->Notch_Signaling

Caption: Mechanism of action of this compound.

G cluster_1 Troubleshooting Logic for Unexpected Cell Viability Results Start Unexpected Cell Viability Result Check_Culture Check Cell Culture Conditions (Contamination, Confluency) Start->Check_Culture Check_Compound Verify Compound Integrity (Solubility, Storage) Start->Check_Compound Check_Assay Validate Assay Protocol (Incubation Time, Reagents) Start->Check_Assay Check_Resistance Investigate Cell Line Resistance (ZIP7 Expression) Start->Check_Resistance If no effect is observed Optimize_Dose Optimize Dose and Time Check_Culture->Optimize_Dose Check_Compound->Optimize_Dose Check_Assay->Optimize_Dose Alternative_Assay Consider Alternative Cell Death Assays Check_Resistance->Alternative_Assay End Problem Resolved Optimize_Dose->End Alternative_Assay->End

Caption: Troubleshooting workflow for cell viability assays.

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment using a Resazurin-based Assay
  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (e.g., 0.1% DMSO).

    • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Prepare the resazurin solution according to the manufacturer's instructions.

    • Add the resazurin solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the fluorescence or absorbance on a microplate reader at the appropriate wavelengths (typically ~560 nm excitation and ~590 nm emission for fluorescence).

  • Data Analysis:

    • Subtract the background reading from all wells.

    • Normalize the data to the vehicle control to determine the percentage of cell viability.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for ER Stress Markers
  • Cell Lysis:

    • Treat cells with this compound for the desired time and concentration.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations and add Laemmli sample buffer.

    • Boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein per lane on an SDS-PAGE gel. Include a molecular weight marker.

    • Run the gel until adequate separation is achieved.

  • Protein Transfer:

    • Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against ER stress markers (e.g., anti-CHOP, anti-BiP, anti-phospho-IRE1α) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Protocol 3: Measurement of Intracellular Zinc using FluoZin-3 AM
  • Cell Preparation:

    • Plate cells on a glass-bottom dish or a black-walled, clear-bottom 96-well plate suitable for fluorescence microscopy or plate reader analysis.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with this compound at the desired concentration and for the appropriate duration. Include vehicle control wells.

  • Probe Loading:

    • Prepare a loading solution of FluoZin-3 AM (typically 1-5 µM) in a serum-free medium or HBSS.

    • Remove the treatment medium, wash the cells once, and add the FluoZin-3 AM loading solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • De-esterification:

    • Remove the loading solution and wash the cells.

    • Add fresh, pre-warmed medium and incubate for another 30 minutes to allow for complete de-esterification of the probe.

  • Fluorescence Measurement:

    • Measure the intracellular fluorescence using a fluorescence microscope or a microplate reader with excitation at ~494 nm and emission at ~516 nm.

    • Capture images or read the fluorescence intensity from each well.

  • Data Analysis:

    • Correct for background fluorescence.

    • Quantify the average fluorescence intensity per cell or per well.

    • Compare the fluorescence intensity of treated cells to that of control cells. Include positive (e.g., zinc pyrithione) and negative (e.g., TPEN, a zinc chelator) controls to validate the assay.[9]

References

How to avoid (R)-NVS-ZP7-4 precipitation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and prevent the precipitation of (R)-NVS-ZP7-4 in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation during an assay?

Precipitation of this compound, a hydrophobic molecule, typically occurs for several reasons. A primary cause is "solvent shock," where a concentrated stock solution in an organic solvent like DMSO is rapidly diluted into an aqueous assay buffer where its solubility is poor.[1] Other factors include using a final compound concentration that exceeds its aqueous solubility limit, the composition of the assay buffer (pH, salt concentration), temperature fluctuations, and the use of aged or water-containing DMSO, which can reduce the compound's solubility.[1][2]

Q2: What is the recommended solvent and procedure for preparing a high-concentration stock solution of this compound?

The recommended solvent for preparing this compound stock solutions is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[1][3][4] It is crucial to use fresh DMSO, as it is hygroscopic and absorbed moisture can significantly decrease the solubility of the compound.[1] To prepare the stock, dissolve the solid this compound powder in anhydrous DMSO to a concentration of 1-20 mM. Gentle warming and sonication can be used to aid dissolution.[5] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]

Q3: I prepared my stock solution correctly in DMSO, but I still see precipitation when I add it to my aqueous cell culture medium. How can I prevent this?

This is a common issue resulting from the compound's low solubility in water.[1] To mitigate this, avoid adding the highly concentrated DMSO stock directly to the aqueous medium. Instead, perform one or more intermediate serial dilutions in DMSO before the final dilution into your aqueous buffer. When preparing the final working solution, add the compound dropwise to the assay buffer while vortexing or stirring vigorously. This rapid mixing helps to disperse the compound molecules before they can aggregate and precipitate.

Q4: Can I modify my assay buffer to improve the solubility of this compound?

Yes, buffer modifications can help, but must be tested to ensure they do not interfere with the assay itself. One common strategy for preventing the aggregation of hydrophobic compounds is to include a low concentration of a non-ionic detergent, such as Tween-80 (e.g., 0.01-0.05%) or Triton X-100, in the final assay buffer.[5][6] Additionally, ensure the pH of the buffer is stable and appropriate, as pH shifts can alter compound solubility.[2]

Q5: What is the maximum final concentration of DMSO that is safe for my cell-based assay?

The final concentration of DMSO in cell-based assays should be kept as low as possible, typically well below 1%. Most cell lines can tolerate DMSO up to 0.5% without significant cytotoxicity, but the optimal concentration should be determined empirically for your specific cell type and assay. For the HCCLM3 and Huh7 cell lines, for example, a control of 0.08% DMSO has been used in experiments with this compound.[7] Always include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Solubility and Formulation Data

The solubility of this compound can vary between suppliers and based on the purity and formulation of the compound. The following table summarizes available quantitative data.

Solvent/VehicleSolubility/ConcentrationSource
DMSO2 mg/mL
DMSO100 mg/mL (199.35 mM)[1]
Ethanol50 mg/mL[1]
WaterInsoluble[1]
In Vivo Formulation
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (4.15 mM)[5]

Note: Moisture-absorbing DMSO can reduce solubility. It is recommended to use fresh, anhydrous DMSO.[1]

Troubleshooting Guide

Observation Potential Cause Recommended Solution
Precipitation in Stock Solution 1. DMSO is not anhydrous (has absorbed water).[1]2. Stock concentration is too high.3. Incomplete initial dissolution.1. Use fresh, high-quality anhydrous DMSO.2. Prepare a new stock at a lower concentration (e.g., 10 mM).3. Gently warm the solution or use a sonicator bath to ensure the compound is fully dissolved.[5]
Precipitation Upon Dilution into Aqueous Buffer 1. "Solvent shock" from a large dilution factor.2. Final concentration exceeds aqueous solubility.3. Incompatible buffer components (e.g., high salt, incorrect pH).[2]1. Perform serial dilutions in DMSO first.2. Add the compound to the buffer while vortexing.3. Lower the final working concentration.4. Add a non-ionic detergent (e.g., 0.01% Tween-80) to the final buffer.[5][6]
Precipitation During Assay Incubation 1. Temperature fluctuations affecting solubility.2. Compound degradation over time.3. Interaction with plastics or other surfaces.1. Ensure the incubator maintains a stable temperature.2. Prepare fresh working solutions for each experiment.3. Consider using low-adhesion microplates.

Experimental Protocol: Preparation of this compound Working Solutions

This protocol provides a step-by-step method for preparing working solutions of this compound for a typical cell-based assay to minimize the risk of precipitation.

Materials:

  • This compound solid powder

  • High-quality, anhydrous DMSO

  • Sterile, nuclease-free microcentrifuge tubes

  • Sterile cell culture medium or assay buffer (pre-warmed to 37°C)

  • Calibrated pipettes

  • Vortex mixer

Procedure:

  • Prepare 10 mM Primary Stock Solution:

    • Calculate the mass of this compound powder needed for your desired volume (Molecular Weight: 501.62 g/mol ).

    • Add the appropriate volume of anhydrous DMSO to the vial of this compound to make a 10 mM solution.

    • Vortex thoroughly until the solid is completely dissolved. If needed, gently warm the tube or sonicate for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes for single use and store at -20°C or -80°C.[1]

  • Prepare Intermediate Dilutions (in DMSO):

    • To avoid precipitation from large dilution factors, prepare intermediate stocks in DMSO. For example, to achieve a final concentration of 1 µM from a 10 mM stock with a final DMSO concentration of 0.1%, a 1:1000 dilution is needed.

    • Perform a serial dilution: First, dilute the 10 mM stock 1:10 in DMSO to make a 1 mM intermediate stock. Then, dilute the 1 mM stock 1:10 again to make a 100 µM intermediate stock.

  • Prepare Final Working Solution (in Aqueous Medium):

    • Pre-warm the required volume of your final cell culture medium or assay buffer to the experimental temperature (e.g., 37°C).

    • To make the final 1 µM working solution, you will dilute the 100 µM intermediate stock 1:100 into the pre-warmed medium.

    • While vigorously vortexing the tube of pre-warmed medium, slowly add the 100 µM DMSO stock drop-by-drop.

    • Continue to vortex for an additional 10-15 seconds to ensure homogeneity.

    • Visually inspect the final working solution for any signs of precipitation or cloudiness. Use this solution immediately.

Workflow and Signaling Pathway Diagrams

G cluster_0 cluster_1 Stock Solution Troubleshooting cluster_2 Working Solution Troubleshooting start Precipitation of this compound Observed q1 Where did it occur? start->q1 stock_sol In DMSO Stock q1->stock_sol Stock working_sol In Aqueous Buffer (During/After Dilution) q1->working_sol Dilution check_dmso Use fresh, anhydrous DMSO stock_sol->check_dmso sonicate Gently warm or sonicate check_dmso->sonicate lower_stock Lower stock concentration sonicate->lower_stock serial_dil Perform serial dilutions in DMSO working_sol->serial_dil vortex Vortex buffer during compound addition serial_dil->vortex lower_final Lower final assay concentration vortex->lower_final add_detergent Add surfactant (e.g., 0.01% Tween-80) lower_final->add_detergent

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_0 Endoplasmic Reticulum cluster_1 Cytosol ZIP7 SLC39A7 (ZIP7) ER_Zinc ER Lumen Zinc (Zn2+) Notch Notch Receptor Trafficking & Signaling ZIP7->Notch enables ER_Stress ER Stress & Apoptosis ZIP7->ER_Stress prevents Cytosol_Zinc Cytosolic Zinc (Zn2+) ER_Zinc->Cytosol_Zinc transport NVS This compound NVS->ZIP7 inhibits

Caption: Simplified signaling pathway for this compound.

References

Cell viability assay considerations with (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for utilizing (R)-NVS-ZP7-4 in cell viability assays. Browse our FAQs and troubleshooting guides for assistance with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2] This protein is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm. By inhibiting ZIP7, this compound causes an accumulation of zinc within the ER, leading to ER stress. This disruption of zinc homeostasis interferes with proper protein folding and trafficking, such as that of the Notch receptor.[1][3] The resulting ER stress can ultimately trigger apoptosis (programmed cell death) in sensitive cell lines.[1]

Q2: How should I dissolve and store this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol but is insoluble in water. For in vitro experiments, it is recommended to prepare a stock solution in fresh, high-quality DMSO.[2] Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q3: Which cell viability assay is most appropriate for use with this compound?

A3: The choice of assay depends on the specific research question. Given that this compound induces apoptosis via ER stress, assays that directly measure apoptosis are highly recommended.

  • Recommended Assays:

    • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is excellent for distinguishing between early apoptotic, late apoptotic, and necrotic cells.[4][5]

    • Caspase Activity Assays (e.g., Caspase-Glo® 3/7): These assays measure the activity of key executioner caspases (caspase-3 and -7) involved in apoptosis, providing a specific readout of the apoptotic pathway.[6][7]

    • Real-Time Viability Assays (e.g., RealTime-Glo™ MT Cell Viability Assay): These non-lytic assays allow for the continuous monitoring of cell viability over time, which can be advantageous for studying the kinetics of this compound-induced cell death.[8][9]

  • Assays to Use with Caution:

    • Metabolic Assays (e.g., MTT, XTT, MTS, resazurin): this compound induces ER stress, which can independently alter cellular metabolism.[10][11] This may lead to misleading results that do not accurately reflect cell viability. If using these assays, it is crucial to validate the findings with an apoptosis-specific method.

Troubleshooting Guide

Issue 1: Higher than expected cell death in control (DMSO-treated) wells.

  • Possible Cause: DMSO concentration is too high.

    • Solution: Ensure the final concentration of DMSO in your assay wells is below a toxic level for your specific cell line (typically ≤ 0.5%). Perform a DMSO toxicity curve to determine the optimal concentration.

  • Possible Cause: Sub-optimal cell health.

    • Solution: Use cells that are in the exponential growth phase and have a high viability (>95%) before starting the experiment. Ensure proper cell culture conditions and handling.

Issue 2: Inconsistent or non-reproducible results between experiments.

  • Possible Cause: Inconsistent this compound stock solution.

    • Solution: Aliquot your this compound stock solution after preparation to avoid repeated freeze-thaw cycles. Use fresh, high-quality DMSO for dissolution.[2]

  • Possible Cause: Variation in cell seeding density.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and consistent technique for cell plating.

  • Possible Cause: Fluctuation in incubation times.

    • Solution: Use a precise timer for all incubation steps, including compound treatment and assay reagent incubation.

Issue 3: No significant effect of this compound on cell viability.

  • Possible Cause: The cell line is resistant to this compound.

    • Solution: The cytotoxic effect of this compound is cell-type dependent. For example, some T-cell acute lymphoblastic leukemia (T-ALL) cell lines are particularly sensitive.[1] Consider testing a range of concentrations and longer incubation times. If possible, use a sensitive cell line as a positive control.

  • Possible Cause: Sub-optimal concentration or incubation time.

    • Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment for your cell line.

  • Possible Cause: Inappropriate assay choice.

    • Solution: As this compound's primary mechanism is apoptosis induction via ER stress, metabolic assays may not be sensitive enough or could be confounded by metabolic changes.[10] Switch to an apoptosis-specific assay like Annexin V/PI staining or a caspase activity assay.

Data Presentation

Table 1: Effect of this compound on Various Cell Lines

Cell LineCell TypeAssayIncubation Time (h)IC50 / Effect
TALL-1T-cell acute lymphoblastic leukemiaAnnexin V/PI72Significant induction of apoptosis
SUPT11T-cell acute lymphoblastic leukemiaCaspase 3/7 ActivityNot specifiedNo significant induction of apoptosis
HPB-ALLT-cell acute lymphoblastic leukemiaGene expression48Inhibition of Notch pathway target genes

Note: This table is a summary of findings from published literature and is intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

Annexin V/Propidium Iodide (PI) Apoptosis Assay Protocol

This protocol is adapted from established methods for detecting apoptosis by flow cytometry.[4][5][12][13]

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

    • Allow cells to adhere overnight (for adherent cells).

    • Treat cells with the desired concentrations of this compound or DMSO vehicle control for the determined incubation period.

  • Cell Harvesting:

    • Adherent cells: Gently wash the cells with ice-cold PBS. Trypsinize the cells and then neutralize the trypsin with complete medium.

    • Suspension cells: Proceed directly to the next step.

    • Collect all cells (including any floating cells from the supernatant for adherent cultures) by centrifugation at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cells in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI (100 µg/mL working solution).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin-binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, Annexin V only, PI only) to set up the quadrants for analysis.

Visualizations

Signaling Pathway of this compound

G cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 Notch_folding Notch Receptor Folding & Trafficking ZIP7->Notch_folding enables Zn_Cyto Zinc (Zn2+) ZIP7->Zn_Cyto transports Zn_ER Zinc (Zn2+) Zn_ER->ZIP7 ER_Stress ER Stress Apoptosis Apoptosis ER_Stress->Apoptosis triggers NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 inhibits NVS_ZP7_4->ER_Stress induces

Caption: Mechanism of this compound induced apoptosis.

Experimental Workflow for Cell Viability Assay

G A 1. Cell Seeding B 2. Compound Treatment (this compound / Control) A->B C 3. Incubation B->C D 4. Add Assay Reagent (e.g., Annexin V/PI) C->D E 5. Incubation (Staining) D->E F 6. Data Acquisition (e.g., Flow Cytometry) E->F G 7. Data Analysis F->G

Caption: General workflow for a cell viability experiment.

Troubleshooting Logic Diagram

G Start Unexpected Results in Cell Viability Assay Q1 High background in control wells? Start->Q1 A1 Check DMSO concentration and cell health. Q1->A1 Yes Q2 Inconsistent results between experiments? Q1->Q2 No A2 Verify compound stability, cell density, and incubation times. Q2->A2 Yes Q3 No compound effect observed? Q2->Q3 No A3 Confirm cell line sensitivity. Optimize dose and time. Consider an apoptosis-specific assay. Q3->A3 Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: (R)-NVS-ZP7-4 Counter-Screening Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing (R)-NVS-ZP7-4, a selective inhibitor of the zinc transporter SLC39A7 (ZIP7). This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and counter-screening strategies to ensure the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the zinc transporter ZIP7 (also known as SLC39A7).[1][2][3][4] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[1] By inhibiting ZIP7, this compound causes an accumulation of zinc within the ER, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][5][6] This disruption of zinc homeostasis and induction of ER stress are central to its downstream effects.

Q2: What are the major downstream cellular effects of this compound treatment?

The primary consequence of ZIP7 inhibition by this compound is the induction of ER stress. This, in turn, can lead to several significant cellular outcomes:

  • Inhibition of Notch Signaling: this compound impairs the proper trafficking and maturation of Notch receptors, leading to a decrease in Notch signaling.[1][6] This is a key finding from the initial phenotypic screen that identified this compound.

  • Induction of Apoptosis: Prolonged or severe ER stress can trigger programmed cell death, or apoptosis.[1][7] This effect is particularly pronounced in cancer cell lines that are dependent on Notch signaling.

  • Modulation of Inflammatory Signaling: The compound has been shown to inhibit signaling pathways mediated by IL-1β and TNF-α.[8]

  • Impact on PI3K/AKT Signaling: this compound has been reported to affect the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.

Q3: How can I be sure that the observed effects in my experiment are due to ZIP7 inhibition?

This is a critical question in pharmacological studies. The most robust method to confirm on-target activity of this compound is to perform a "rescue" experiment using a drug-resistant mutant of ZIP7. A specific point mutation, V430E, in the ZIP7 protein has been shown to confer resistance to this compound.[1][2][4] If the effects of the compound are reversed or diminished in cells expressing the ZIP7 V430E mutant, it strongly suggests that the observed phenotype is a result of on-target ZIP7 inhibition.

Q4: What are the recommended working concentrations for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is always recommended to perform a dose-response experiment to determine the IC50 value in your system. However, based on published data, concentrations in the range of 20 nM to 10 µM have been used in various cell-based assays.[1][5] For instance, a concentration of 20 nM was used in an ERSE-Luciferase assay to assess ER stress.[5]

Q5: How should I prepare and store this compound stock solutions?

This compound is typically soluble in dimethyl sulfoxide (DMSO).[3] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in fresh, anhydrous DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have cytotoxic effects. It is advisable to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells. - Inconsistent cell seeding.- Uneven compound distribution.- Edge effects in the plate.- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding the compound.- Avoid using the outer wells of the plate for critical experiments.
No observable effect of the compound. - Compound concentration is too low.- Cell line is resistant to the compound.- Inactive compound due to improper storage.- Perform a dose-response experiment with a wider range of concentrations.- Verify the expression and functionality of ZIP7 in your cell line.- Use a fresh aliquot of the compound and verify its activity in a sensitive positive control cell line.
High background signal in fluorescence-based assays. - Autofluorescence of the compound.- Non-specific binding of antibodies or dyes.- Include a "compound only" control (no cells) to measure its intrinsic fluorescence.- Optimize blocking and washing steps in your staining protocol.
Unexpected or off-target effects observed. - The compound may have other cellular targets.- The observed phenotype is an indirect consequence of ER stress.- Perform counter-screening assays (see below).- Use the ZIP7 V430E mutant to confirm on-target effects.- Compare the effects of this compound with other known ER stress inducers (e.g., tunicamycin, thapsigargin).

Quantitative Data

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineAssayIC50 ValueReference
TALL-1Apoptosis/Cell Death~1 µM
TALL-1 (TLR1 - Resistant)Apoptosis/Cell Death>10 µM[1]
HPB-ALLNotch Target Gene Expression (mRNA)Dose-dependent inhibition observed[1]
U2OS (HES-Luc)Notch Reporter AssayDose-dependent inhibition observed[1]
ARPE-19IL-6 ProductionDose-dependent inhibition observed

Note: IC50 values can vary between different studies and experimental conditions. It is recommended to determine the IC50 in your specific experimental system.

Experimental Protocols

On-Target Validation using ZIP7 V430E Mutant

This protocol outlines the generation of a cell line expressing the this compound-resistant ZIP7 V430E mutant to confirm that the observed effects of the compound are on-target.

a) Generation of ZIP7 V430E Mutant Cell Line using CRISPR/Cas9:

This is a complex procedure that requires expertise in molecular biology and cell culture. A general workflow is provided below.

G cluster_0 Design cluster_1 Transfection cluster_2 Selection and Screening cluster_3 Validation gRNA Design Design gRNA targeting the V430 region of the ZIP7 gene. Co-transfection Co-transfect the target cells with a plasmid expressing Cas9, the designed gRNA, and the ssODN. gRNA Design->Co-transfection Donor Oligo Design Design a single-stranded donor oligonucleotide (ssODN) containing the V430E mutation and silent mutations to prevent re-cutting by Cas9. Donor Oligo Design->Co-transfection Selection Select for transfected cells (e.g., using an antibiotic resistance marker on the Cas9 plasmid). Co-transfection->Selection Single Cell Cloning Isolate single cells to establish clonal populations. Selection->Single Cell Cloning Screening Screen individual clones for the V430E mutation by PCR and Sanger sequencing. Single Cell Cloning->Screening Western Blot Confirm ZIP7 protein expression in the mutant clones. Screening->Western Blot Functional Validation Perform a functional assay (e.g., apoptosis assay) with this compound to confirm resistance. Screening->Functional Validation

Caption: Workflow for generating a ZIP7 V430E mutant cell line.

b) Rescue Experiment Workflow:

G Start Start Wild-type Cells Wild-type Cells Start->Wild-type Cells ZIP7 V430E Mutant Cells ZIP7 V430E Mutant Cells Start->ZIP7 V430E Mutant Cells Treat with this compound Treat with a range of this compound concentrations Wild-type Cells->Treat with this compound Vehicle Control Treat with Vehicle (DMSO) Wild-type Cells->Vehicle Control ZIP7 V430E Mutant Cells->Treat with this compound ZIP7 V430E Mutant Cells->Vehicle Control Assay Perform desired assay (e.g., apoptosis, Notch signaling) Treat with this compound->Assay Vehicle Control->Assay Analyze Compare dose-response between cell lines Assay->Analyze On-target Effect Effect is significantly reduced in mutant cells. Analyze->On-target Effect Yes Off-target Effect Similar effect in both wild-type and mutant cells. Analyze->Off-target Effect No

Caption: Logic diagram for a rescue experiment to confirm on-target effects.

Assessment of ER Stress

a) Western Blot for ER Stress Markers:

  • Cell Treatment: Plate cells and treat with this compound at various concentrations for a specified time (e.g., 24-48 hours). Include a positive control for ER stress (e.g., 1 µg/mL tunicamycin or 1 µM thapsigargin) and a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and probe with primary antibodies against key ER stress markers such as:

    • BiP/GRP78 (upregulated during ER stress)

    • CHOP (a pro-apoptotic transcription factor induced by ER stress)[8]

    • sXBP-1 (spliced X-box binding protein 1, a hallmark of IRE1 activation)[8]

    • p-PERK (phosphorylated PERK)

    • ATF4 (a transcription factor downstream of PERK)

    • A loading control (e.g., β-actin or GAPDH) should also be used.

  • Detection and Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.

Apoptosis Assay

a) Annexin V and Propidium Iodide (PI) Staining by Flow Cytometry:

  • Cell Treatment: Treat cells with this compound as described above. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Signaling Pathways

ER Stress and the Unfolded Protein Response (UPR)

This compound inhibits ZIP7, leading to an accumulation of zinc in the ER. This disrupts ER homeostasis and triggers the UPR, which is mediated by three main sensor proteins: IRE1α, PERK, and ATF6.

G cluster_0 Cytoplasm cluster_1 Endoplasmic Reticulum NVS-ZP7-4 NVS-ZP7-4 ZIP7 ZIP7 NVS-ZP7-4->ZIP7 inhibits Zinc_cyto Cytoplasmic Zinc ZIP7->Zinc_cyto to Zinc_ER ER Zinc Zinc_ER->ZIP7 transport ER_Stress ER Stress Zinc_ER->ER_Stress accumulation leads to UPR Unfolded Protein Response ER_Stress->UPR activates

Caption: Mechanism of ER stress induction by this compound.

Notch Signaling Pathway Inhibition

The ER stress induced by this compound disrupts the proper folding and trafficking of the Notch receptor to the cell surface, thereby inhibiting its activation.

G ER_Stress ER Stress (induced by NVS-ZP7-4) Notch_Folding Impaired Notch Receptor Folding and Maturation ER_Stress->Notch_Folding Notch_Trafficking Reduced Trafficking to Cell Surface Notch_Folding->Notch_Trafficking Notch_Activation Decreased Notch Activation Notch_Trafficking->Notch_Activation Downstream_Signaling Inhibition of Notch Target Gene Expression Notch_Activation->Downstream_Signaling

Caption: Inhibition of Notch signaling by this compound-induced ER stress.

References

Interpreting unexpected phenotypes with (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-NVS-ZP7-4 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] It functions by blocking the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[4][5] This disruption of ER zinc homeostasis is central to its biological effects.[4]

Q2: What is the intended biological outcome of treatment with this compound?

This compound was initially identified in a phenotypic screen for inhibitors of the Notch signaling pathway.[2][4][6] By inhibiting ZIP7, it interferes with the proper trafficking of Notch receptors to the cell surface, leading to a downstream reduction in Notch signaling.[1][2][4] In cancer cell lines, particularly T-cell acute lymphoblastic leukemia (T-ALL), this inhibition induces endoplasmic reticulum (ER) stress and apoptosis.[1][2][6]

Q3: My cells are undergoing apoptosis, but I am not studying Notch signaling. Is this an off-target effect?

Not necessarily. A primary and direct consequence of ZIP7 inhibition by this compound is the induction of ER stress, which can subsequently trigger apoptosis.[1][2][6] This effect has been observed in various cancer cell lines, including T-ALL and hepatocellular carcinoma.[1][7] Therefore, observing apoptosis is an expected on-target effect of ZIP7 inhibition, independent of a direct investigation into the Notch pathway. Recent studies have also implicated the PI3K/AKT signaling pathway in this compound-induced apoptosis in hepatocellular carcinoma.[7]

Q4: I am observing phenotypes that seem unrelated to Notch signaling or ER stress. What could be the cause?

While the primary effects of this compound are linked to Notch signaling and ER stress, the disruption of cellular zinc homeostasis can have broader, pleiotropic effects. Zinc is a critical cofactor for over 300 enzymes and plays a role in numerous cellular processes.[7] Unexpected phenotypes could arise from the perturbation of these zinc-dependent pathways. It is also crucial to consider potential off-target effects, although ZIP7 has been validated as the primary target.[1][2]

Q5: How can I confirm that the observed phenotype in my experiment is due to the inhibition of ZIP7?

To validate that the observed effects are on-target, several experimental approaches can be taken:

  • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate the expression of ZIP7. The resulting phenotype should mimic the effects of this compound treatment.[1]

  • Resistant Mutant: If possible, introduce a resistance-conferring mutation, such as V430E in ZIP7, into your cell line.[1][2][4] These cells should show reduced sensitivity to this compound.

  • Chemical Analogs: Utilize a structurally related but inactive analog of this compound as a negative control.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
No observable effect after treatment. 1. Compound inactivity: Improper storage or handling may have degraded the compound. 2. Cell line insensitivity: The cell line may not be sensitive to ZIP7 inhibition. 3. Incorrect dosage: The concentration of this compound may be too low.1. Confirm the purity and activity of the compound. 2. Test a range of concentrations and treatment durations. 3. Use a positive control cell line known to be sensitive, such as TALL-1.[2]
High levels of cell death at low concentrations. 1. Cell line hypersensitivity: Some cell lines may be particularly vulnerable to disruptions in zinc homeostasis. 2. Compound concentration error: The working concentration may be higher than intended.1. Perform a dose-response curve to determine the optimal concentration. 2. Verify the dilution calculations and stock solution concentration.
Variability between experiments. 1. Inconsistent cell culture conditions: Changes in cell density, passage number, or media can affect the response. 2. Compound stability: The compound may be unstable in the experimental media over long incubation times.1. Standardize cell culture protocols. 2. Prepare fresh dilutions of this compound for each experiment.
Phenotype differs from published literature. 1. Cell line-specific effects: The cellular context can significantly influence the downstream effects of ZIP7 inhibition. 2. Off-target effects: Although less likely, off-target interactions cannot be completely ruled out.1. Thoroughly characterize the phenotype in your specific cell line. 2. Perform on-target validation experiments as described in FAQ Q5.

Data Presentation

Table 1: Effect of this compound on Apoptosis in T-ALL Cell Lines

Cell LineTreatmentDuration (h)Apoptosis/Cell Death (%)
TALL-1This compound (1 µM)72Significant increase
TALL-1 Resistant (TLR1)This compound (1 µM)72No significant increase
HPB-ALLNVS-ZP7-1 (analogue)48Dose-dependent increase

Data synthesized from published studies.[1][2]

Table 2: Effect of this compound on Hepatocellular Carcinoma (HCC) Cells

Cell LineEffect
HCCLM3Inhibition of cell viability, proliferation, migration, and invasion. Cell cycle arrest and induced apoptosis.
Huh7Inhibition of cell viability, proliferation, migration, and invasion. Cell cycle arrest and induced apoptosis.

Data synthesized from a published study.[7]

Experimental Protocols

Protocol 1: On-Target Validation using siRNA

  • Cell Seeding: Seed cells at an appropriate density for transfection.

  • Transfection: Transfect cells with either a non-targeting control siRNA or a ZIP7-specific siRNA using a suitable transfection reagent.

  • Incubation: Incubate for 48-72 hours to allow for target gene knockdown.

  • Treatment: Treat the siRNA-transfected cells with this compound or vehicle control (DMSO).

  • Analysis: Assess the phenotype of interest (e.g., apoptosis, cell viability, protein expression).

  • Validation: Confirm ZIP7 knockdown via qPCR or Western blot.

Protocol 2: Generation of a Resistant Cell Line via CRISPR/Cas9

  • Design gRNA: Design a guide RNA targeting the V430 region of the ZIP7 gene.

  • Design Repair Template: Synthesize a single-stranded DNA oligonucleotide (ssODN) repair template containing the V430E mutation.

  • Transfection: Co-transfect cells with the gRNA, Cas9 nuclease, and the ssODN repair template.

  • Selection: Select for mutant cells by treating the transfected population with this compound.

  • Expansion and Validation: Expand the resistant colonies and validate the presence of the V430E mutation by sequencing.

Visualizations

Signaling_Pathway Mechanism of this compound Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Membrane Cell Membrane ER_Zinc ER Zinc ZIP7 ZIP7 Transporter ER_Zinc->ZIP7 Zinc Transport Cyto_Zinc Cytoplasmic Zinc ZIP7->Cyto_Zinc Zinc Transport ER_Stress ER Stress Response (UPR Activation) ZIP7->ER_Stress Inhibition leads to Increased ER Zinc & ER Stress Notch_Processing Notch Receptor Processing & Trafficking Cyto_Zinc->Notch_Processing Required for Apoptosis Apoptosis Notch_Processing->Apoptosis Dysregulation contributes to Notch_Surface Surface Notch Receptor Notch_Processing->Notch_Surface Leads to ER_Stress->Apoptosis Induces R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7 Inhibits

Caption: Signaling pathway of this compound action.

Experimental_Workflow Workflow for Investigating Unexpected Phenotypes Start Unexpected Phenotype Observed with This compound Dose_Response Confirm Dose-Response and Time-Course Start->Dose_Response On_Target_Validation On-Target Validation Dose_Response->On_Target_Validation siRNA siRNA Knockdown of ZIP7 On_Target_Validation->siRNA Genetic Resistant_Mutant CRISPR V430E Resistant Mutant On_Target_Validation->Resistant_Mutant Genetic Negative_Control Inactive Analog Control On_Target_Validation->Negative_Control Chemical Phenotype_Mimicked Phenotype Mimicked? siRNA->Phenotype_Mimicked Phenotype_Rescued Phenotype Rescued/ Reduced? Resistant_Mutant->Phenotype_Rescued No_Phenotype No Phenotype with Inactive Analog? Negative_Control->No_Phenotype On_Target Phenotype is Likely ON-TARGET Phenotype_Mimicked->On_Target Yes Off_Target Investigate Potential OFF-TARGET Effects or Experimental Artifact Phenotype_Mimicked->Off_Target No Phenotype_Rescued->On_Target Yes Phenotype_Rescued->Off_Target No No_Phenotype->On_Target Yes No_Phenotype->Off_Target No

Caption: Experimental workflow for phenotype validation.

References

Technical Support Center: Long-Term Cell Culture with (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the ZIP7 inhibitor, (R)-NVS-ZP7-4, in long-term cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a selective inhibitor of the zinc transporter SLC39A7, also known as ZIP7.[1][2][3] ZIP7 is responsible for transporting zinc from the endoplasmic reticulum (ER) into the cytoplasm.[1][2] By inhibiting ZIP7, this compound causes an accumulation of zinc within the ER, leading to ER stress and the activation of the Unfolded Protein Response (UPR).[1][2][3][4] This disruption of zinc homeostasis can interfere with cellular processes such as Notch signaling and can induce apoptosis in certain cell types, particularly those dependent on these pathways.[1][5]

Q2: How should I prepare and store this compound stock solutions?

This compound is soluble in DMSO.[6] For optimal stability, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO. For long-term storage, the powder form can be stored at -20°C for up to three years.[6] Stock solutions in DMSO can be stored at -80°C for up to one year.[6] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.[6]

Q3: What is the recommended starting concentration for my experiments?

The optimal concentration of this compound will vary depending on the cell line and the desired biological outcome. For initial experiments, a dose-response study is recommended to determine the IC50 value for your specific cell line. Based on published data, concentrations in the low micromolar range have been shown to induce apoptosis in sensitive cell lines like TALL-1 after 72 hours of treatment.[1][7] For long-term culture, it may be necessary to use a lower, non-lethal concentration to minimize cytotoxicity while still achieving the desired biological effect.[8]

Q4: How stable is this compound in cell culture medium?

Q5: What are the known mechanisms of resistance to this compound?

A known mechanism of resistance is a point mutation (V430E) in the SLC39A7 gene, which encodes the ZIP7 protein.[1][2][3] This mutation has been shown to confer resistance to the apoptotic effects of NVS-ZP7-4.[1][9] If you observe a decrease in the compound's efficacy over time, it may be due to the selection of a resistant cell population.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect on cells 1. Sub-optimal concentration: The concentration of this compound may be too low for your specific cell line.Perform a dose-response experiment to determine the optimal concentration.
2. Cell line resistance: The cell line may be inherently resistant to ZIP7 inhibition.Confirm ZIP7 expression in your cell line. Consider using a positive control cell line known to be sensitive to this compound, such as TALL-1 cells.[1]
3. Compound degradation: The compound may have degraded due to improper storage or handling.Prepare a fresh stock solution from powder. Ensure proper storage of stock solutions at -80°C in small aliquots.[6]
High levels of cell death in long-term culture 1. Concentration too high: The concentration used may be cytotoxic over extended periods.Use a lower concentration for long-term experiments. Determine the maximum tolerated concentration that does not significantly impact cell viability over the desired time course.
2. Cumulative toxicity: Continuous exposure to the compound may lead to cumulative toxic effects.Consider a pulsed treatment regimen where the compound is added for a specific duration and then removed, followed by a recovery period.
Decreased compound efficacy over time 1. Development of resistance: As described in the FAQs, prolonged treatment can lead to the selection of resistant cells.[1][2][3]- Sequence the SLC39A7 gene in your treated cell population to check for the V430E mutation. - Consider using a combination therapy approach to overcome resistance.
2. Compound instability in media: The compound may be degrading in the culture medium over time.Replenish the media with fresh this compound every 48-72 hours.
Inconsistent results between experiments 1. Variability in cell seeding density: Different starting cell numbers can affect the outcome of the experiment.Maintain a consistent cell seeding density for all experiments.
2. Variability in compound preparation: Inconsistent preparation of stock solutions or working dilutions.Ensure accurate and consistent preparation of all solutions. Use freshly prepared working dilutions for each experiment.
3. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift.Use cells within a consistent and low passage number range for all experiments.

Data Presentation

Table 1: Effect of NVS-ZP7-4 on Apoptosis and Proliferation (72-hour treatment)

Cell LineAssayEndpointApproximate IC50 / EffectReference
TALL-1 (parental)Apoptosis/Cell Death (Annexin V/PI)72 hoursInduces significant apoptosis/cell death in a dose-dependent manner.[1][7]
TALL-1 (resistant - TLR1)Apoptosis/Cell Death (Annexin V/PI)72 hoursDoes not undergo significant apoptosis/cell death.[1][7]
TALL-1 (ZIP7 V430E CRISPR)Apoptosis/Cell Death (Annexin V/PI)72 hoursShows a tenfold shift in the dose-response curve compared to parental cells.[1][9]
HSC-3 (parental)Proliferation (CTG)72 hoursDose-dependent decrease in proliferation.[1]
HSC-3 (expressing ZIP7 V430E)Proliferation (CTG)72 hoursResistant to the anti-proliferative effects.[1]

Table 2: Effect of NVS-ZP7-4 on ER Stress Markers (48-hour treatment)

Cell LineAssayMarkers ElevatedReference
HeLa KyotomRNA levels (qPCR)ERdj4, SEC61A, HSPA5, SEL1L, CHOP, PPP1R15A[4]

Experimental Protocols

1. General Protocol for Long-Term Cell Culture with this compound

This is a general guideline; specific parameters should be optimized for your cell line and experimental goals.

  • Cell Seeding: Plate cells at a density that allows for logarithmic growth over the intended duration of the experiment without reaching over-confluency. This will need to be determined empirically for each cell line.

  • Compound Preparation: Prepare a working solution of this compound in your complete cell culture medium from a frozen stock. It is recommended to prepare this fresh for each media change.

  • Treatment: The day after seeding, replace the medium with medium containing the desired concentration of this compound or vehicle control (e.g., DMSO).

  • Media Replenishment: For long-term experiments, it is crucial to replenish the media containing the compound every 48-72 hours. This ensures a consistent compound concentration and provides fresh nutrients to the cells.

  • Monitoring: Regularly monitor the cells for changes in morphology, confluence, and signs of cytotoxicity.

  • Endpoint Analysis: At the desired time points, harvest the cells for downstream analysis (e.g., cell viability assay, western blot, qPCR).

2. Western Blot for ER Stress Markers

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Separate proteins on a polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against ER stress markers (e.g., BiP/GRP78, CHOP, p-PERK, p-eIF2α, ATF4, XBP1s) overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Mandatory Visualizations

Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm ZIP7 ZIP7 Cyto_Zinc Zinc ZIP7->Cyto_Zinc Transports ER_Stress ER Stress / UPR ER_Zinc Zinc ER_Zinc->ZIP7 Notch_Processing Notch Receptor Processing & Trafficking Cyto_Zinc->Notch_Processing Required for Apoptosis Apoptosis ER_Stress->Apoptosis R_NVS_ZP7_4 This compound R_NVS_ZP7_4->ZIP7

Caption: Mechanism of action of this compound.

Experimental_Workflow start Seed Cells treat Treat with this compound or Vehicle Control start->treat culture Long-Term Incubation (Replenish media every 48-72h) treat->culture monitor Monitor Cell Morphology and Viability culture->monitor harvest Harvest Cells at Desired Time Points culture->harvest monitor->culture analysis Downstream Analysis (e.g., Western Blot, qPCR, Viability Assay) harvest->analysis

Caption: Experimental workflow for long-term cell culture.

Troubleshooting_Tree start No Observable Effect q1 Is the concentration optimal? start->q1 q2 Is the cell line known to express ZIP7? q1->q2 Yes sol1 Perform dose-response to find IC50 q1->sol1 No a1_yes Yes a1_no No q3 Is the compound stock fresh? q2->q3 Yes sol2 Verify ZIP7 expression. Use a positive control cell line. q2->sol2 No a2_yes Yes a2_no No sol3 Prepare fresh stock solution. q3->sol3 No end Potential Resistance or Off-Target Effects q3->end Yes a3_yes Yes a3_no No

Caption: Troubleshooting decision tree.

References

Validation & Comparative

Validating (R)-NVS-ZP7-4 Target Engagement with CRISPR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (R)-NVS-ZP7-4, a novel inhibitor of the zinc transporter SLC39A7 (ZIP7), with alternative methods for modulating the Notch signaling pathway. We present supporting experimental data, detailed protocols for key experiments, and visualizations to elucidate the underlying mechanisms and validation strategies.

Introduction to this compound and its Target, ZIP7

This compound is a small molecule inhibitor identified through a phenotypic screen for compounds that interfere with the Notch signaling pathway.[1][2] Its primary target has been identified as SLC39A7, also known as ZIP7, a zinc transporter protein responsible for the flux of zinc from the endoplasmic reticulum (ER) to the cytoplasm.[1][2][3][4] By inhibiting ZIP7, this compound disrupts zinc homeostasis within the ER, leading to ER stress and subsequent apoptosis, particularly in cancer cells dependent on the Notch pathway, such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][5]

The ZIP7-Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and survival. Its dysregulation is implicated in various cancers. ZIP7 plays a crucial role in this pathway by controlling the availability of cytosolic zinc, which is essential for the proper trafficking and processing of the Notch receptor. Inhibition of ZIP7 by this compound leads to a cascade of events culminating in the suppression of Notch signaling and induction of apoptosis.

ZIP7_Notch_Pathway ZIP7-Notch Signaling Pathway and this compound Inhibition cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus ER_Zinc Zinc ZIP7 SLC39A7 (ZIP7) ER_Zinc->ZIP7 Transport Cytosolic_Zinc Zinc ZIP7->Cytosolic_Zinc ER_Stress ER Stress ZIP7->ER_Stress Inhibition leads to Notch_Processing Notch Receptor Processing & Trafficking Cytosolic_Zinc->Notch_Processing Required for Notch_Signaling Notch Target Gene Expression Notch_Processing->Notch_Signaling Activates Apoptosis Apoptosis ER_Stress->Apoptosis Induces NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits

Caption: Inhibition of ZIP7 by this compound blocks zinc transport, leading to ER stress and suppression of Notch signaling.

Performance Comparison: this compound vs. Gamma-Secretase Inhibitor (DAPT)

A common alternative approach to inhibit the Notch pathway is through the use of gamma-secretase inhibitors (GSIs), such as DAPT. While both this compound and DAPT ultimately suppress Notch signaling, their mechanisms of action and cellular effects differ.

ParameterThis compoundDAPT (Gamma-Secretase Inhibitor)
Target SLC39A7 (ZIP7)Gamma-secretase complex
Mechanism Inhibits zinc transport from ER to cytoplasmBlocks proteolytic cleavage of Notch receptor
Effect on Notch Receptor Decreases cell surface levelsBlocks intracellular domain release
Induction of ER Stress YesNo
Apoptosis in T-ALL cells Induces potent apoptosisInduces apoptosis

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound and DAPT on T-ALL cell lines.

Cell LineCompoundConcentrationEffectReference
TALL-1This compound1 µM~60% apoptosis/death after 72h[1]
TALL-1 (TLR1 resistant)This compound1 µMNo significant apoptosis/death[1]
HPB-ALL(R)-NVS-ZP7-1Dose-dependentInhibition of Notch target genes (Deltex1, Notch3)[1]
HPB-ALLDAPT10 µMStronger inhibition of Notch target genes than NVS-ZP7-1[1]
TALL-1This compound1 µMNo reduction of Notch ICD[1]
TALL-1DAPT10 µMReduction of Notch ICD[1]

Validating Target Engagement with CRISPR

The most definitive method to validate the target of a small molecule inhibitor is to demonstrate that a specific mutation in the proposed target confers resistance to the compound. This has been achieved for this compound using CRISPR/Cas9 gene editing technology to introduce a resistance-conferring V430E point mutation in the SLC39A7 (ZIP7) gene.[5]

Experimental Workflow for CRISPR-based Validation

The workflow involves designing a guide RNA (gRNA) to target the specific locus in the SLC39A7 gene, delivering the Cas9 nuclease and the gRNA along with a repair template containing the V430E mutation, and then selecting for cells that have incorporated the mutation.

CRISPR_Validation_Workflow CRISPR/Cas9 Workflow for ZIP7 Target Validation Design 1. Design gRNA & Repair Template (V430E mutation) Delivery 2. Co-transfect T-ALL cells with: - Cas9 nuclease - gRNA - Repair Template Design->Delivery Selection 3. Select for edited cells Delivery->Selection Validation 4. Validate V430E knock-in (Sequencing) Selection->Validation Resistance_Assay 5. Treat with this compound and assess apoptosis Validation->Resistance_Assay

Caption: Workflow for generating a resistance-conferring mutation in ZIP7 using CRISPR/Cas9.

Experimental Protocol: CRISPR/Cas9-mediated V430E Knock-in in TALL-1 cells

This protocol outlines the key steps for generating the ZIP7 V430E mutation in TALL-1 cells to validate the target engagement of this compound.

Materials:

  • TALL-1 cells

  • Cas9 nuclease expression vector (e.g., lentiCRISPR v2)

  • gRNA expression vector (e.g., pX459)

  • Single-stranded oligodeoxynucleotide (ssODN) repair template containing the V430E mutation and silent mutations to prevent re-cutting.

  • Lipofectamine 3000 or similar transfection reagent

  • Puromycin for selection

  • This compound

  • Annexin V/Propidium Iodide apoptosis detection kit

  • Sanger sequencing reagents

Procedure:

  • gRNA Design and Cloning:

    • Design a gRNA targeting the genomic region of SLC39A7 corresponding to Valine 430. Use online tools (e.g., CHOPCHOP, CRISPOR) to design gRNAs with high on-target and low off-target scores.

    • Synthesize and clone the designed gRNA sequence into a suitable expression vector.

  • Repair Template Design:

    • Design a ~100-200 nucleotide ssODN repair template centered on the V430 codon.

    • Incorporate the desired GTC (Val) to GAG (Glu) mutation (V430E).

    • Introduce silent mutations within the PAM site or gRNA binding site to prevent re-cleavage by Cas9 after successful editing.

  • Transfection:

    • Co-transfect TALL-1 cells with the Cas9-gRNA expression plasmid and the ssODN repair template using a suitable transfection reagent according to the manufacturer's protocol.

  • Selection and Clonal Isolation:

    • 48 hours post-transfection, begin selection with puromycin to enrich for transfected cells.

    • After selection, plate the cells at a low density to allow for the growth of single-cell colonies.

    • Isolate and expand individual clones.

  • Validation of Knock-in:

    • Extract genomic DNA from the expanded clones.

    • Perform PCR to amplify the targeted region of the SLC39A7 gene.

    • Sequence the PCR products using Sanger sequencing to confirm the presence of the V430E mutation.

  • Resistance Phenotype Assessment:

    • Treat the validated ZIP7-V430E knock-in clones and wild-type TALL-1 cells with a range of concentrations of this compound.

    • After 72 hours, assess the percentage of apoptotic and dead cells using Annexin V/Propidium Iodide staining and flow cytometry.

    • Compare the dose-response curves between the wild-type and knock-in cells to confirm resistance.

Conclusion

The specific resistance to this compound conferred by the CRISPR-engineered V430E mutation in ZIP7 provides definitive evidence of its on-target engagement. This validation, coupled with its distinct mechanism of action involving ER stress induction, positions this compound as a valuable and specific chemical probe to investigate the role of ZIP7 and ER zinc homeostasis in cellular processes, particularly in the context of Notch-driven cancers. While other inhibitors of the Notch pathway, such as GSIs, are available, this compound offers a unique mechanism targeting an upstream regulator, providing an alternative therapeutic strategy and a powerful tool for basic research.

References

A Comparative Analysis of the ZIP7 Inhibitor (R)-NVS-ZP7-4 and its Inactive Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers on the differential effects of the potent zinc transporter inhibitor, (R)-NVS-ZP7-4, and its inactive stereoisomer.

This guide provides a detailed comparison of the biologically active compound this compound and its inactive enantiomer, offering researchers and drug development professionals a comprehensive overview of their distinct properties. The data presented herein is derived from key experimental findings that elucidate the stereospecificity of NVS-ZP7-4's mechanism of action as a potent inhibitor of the zinc transporter SLC39A7 (ZIP7).

This compound has been identified as a first-in-class chemical probe for investigating the role of ZIP7 and endoplasmic reticulum (ER) zinc homeostasis in cellular processes, particularly in the context of Notch signaling and cancer biology.[1][2][3][4] Its biological activity is highly dependent on its stereochemistry, with its enantiomer serving as a crucial negative control in experimental settings.

Quantitative Comparison of Biological Activity

The following table summarizes the key quantitative data comparing the active this compound (and its closely related active analog NVS-ZP7-1) with its inactive enantiomer (NVS-ZP7-2) and another inactive analog (NVS-ZP7-8). This data highlights the stereospecific nature of the interaction with its cellular target.

Compound Target Key Biological Effect Observed Activity/Concentration Outcome
NVS-ZP7-1 Notch SignalingInhibition of Notch Intracellular Domain (ICD) levelsComparable to DAPT (a known γ-secretase inhibitor)Active
NVS-ZP7-2 (enantiomer of NVS-ZP7-1) Notch SignalingInhibition of Notch Intracellular Domain (ICD) levelsInactiveInactive
This compound SLC39A7 (ZIP7)Induction of apoptosis in TALL-1 cellsEffectiveActive
This compound ER Zinc LevelsIncrease in ER zinc levels in U2OS cells20 µMActive
This compound Cytosolic Zinc LevelsAlteration of cytosolic zinc levelsNo change detectedNo Effect
NVS-ZP7-8 (inactive analog) ER Zinc LevelsIncrease in ER zinc levelsNo effect detectedInactive
NVS-ZP7-8 (inactive analog) Cytosolic Zinc LevelsAlteration of cytosolic zinc levelsNo effect detectedInactive

Mechanism of Action: A Signaling Pathway Overview

This compound exerts its biological effects by directly inhibiting the zinc transporter ZIP7, which is responsible for transporting zinc from the endoplasmic reticulum into the cytoplasm.[1][3] This inhibition leads to an accumulation of zinc within the ER, inducing ER stress and triggering the Unfolded Protein Response (UPR).[1] In the context of certain cancers, such as T-cell acute lymphoblastic leukemia (T-ALL), this cascade of events interferes with the proper trafficking and maturation of the Notch receptor, a key driver of oncogenesis in this disease.[1][3] The disruption of Notch signaling ultimately leads to apoptosis in Notch-dependent cancer cells.

NVS_ZP7_4_Pathway cluster_ER Endoplasmic Reticulum cluster_Cell Cellular Processes ZIP7 ZIP7 Transporter ER_Zinc Increased ER Zinc ZIP7->ER_Zinc blocks transport UPR Unfolded Protein Response (UPR) ER_Zinc->UPR induces Notch Notch Receptor Trafficking & Maturation UPR->Notch inhibits Apoptosis Apoptosis Notch->Apoptosis leads to NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 inhibits

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Detailed methodologies for the key experiments that differentiate the active and inactive enantiomers are crucial for reproducing and building upon these findings. The following protocols are based on the descriptions provided in the initial discovery of this compound series.

Notch Signaling Inhibition Assay

This assay is designed to measure the effect of the compounds on the Notch signaling pathway by quantifying the levels of the Notch Intracellular Domain (ICD).

  • Cell Line: HPB-ALL (a T-ALL cell line with a Notch1 mutation).

  • Compounds: NVS-ZP7-1, NVS-ZP7-2 (inactive enantiomer), DAPT (positive control), DMSO (vehicle control).

  • Procedure:

    • Culture HPB-ALL cells in appropriate media.

    • Treat the cells with the respective compounds at a specified concentration (e.g., 10 µM) for 48 hours.

    • After treatment, harvest the cells and prepare protein lysates.

    • Perform Western blotting to detect the levels of the Notch ICD. Use an antibody specific to the N-terminus of the Notch receptor.

    • Compare the band intensities for the Notch ICD across the different treatment groups to determine the inhibitory effect. A reduction in the Notch ICD level indicates inhibition of the pathway.

ER and Cytosolic Zinc Level Measurement

This experiment utilizes FRET-based biosensors to measure changes in zinc concentrations in specific cellular compartments.

  • Cell Line: U2OS cells expressing either an ER-localized or a cytosolic zinc sensor.

  • Compounds: this compound, NVS-ZP7-8 (inactive analog).

  • Procedure:

    • Plate U2OS cells expressing the appropriate zinc sensor in a multi-well plate suitable for fluorescence imaging.

    • Treat the cells with the compounds at the desired concentration (e.g., 20 µM).

    • After a specified incubation period, measure the Förster Resonance Energy Transfer (FRET) ratio using a fluorescence plate reader or microscope.

    • An increase in the FRET ratio for the ER sensor indicates an increase in ER zinc levels, while changes in the FRET ratio for the cytosolic sensor would indicate altered cytosolic zinc levels.

    • Normalize the FRET ratios to a vehicle-treated control to determine the relative change in zinc concentration.

Apoptosis and Cell Death Assay

This assay quantifies the percentage of apoptotic and dead cells following compound treatment.

  • Cell Line: TALL-1 (parental) and a compound-resistant TALL-1 cell line (TLR1).

  • Compound: this compound.

  • Procedure:

    • Seed TALL-1 and TLR1 cells in multi-well plates.

    • Treat the cells with a dose range of this compound for 72 hours.

    • Harvest the cells and stain with Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.

    • Analyze the stained cells using flow cytometry.

    • Quantify the percentage of apoptotic (Annexin V positive, PI negative) and dead (Annexin V and PI positive) cells.

    • Compare the dose-response curves between the parental and resistant cell lines to confirm on-target activity.

Experimental Workflow for Target Identification

The identification of ZIP7 as the target of NVS-ZP7-4 involved a multi-faceted approach, including the generation of a compound-resistant cell line. This workflow is a powerful strategy for target deconvolution in phenotypic screens.

Target_ID_Workflow Start Phenotypic Screen Identifies NVS-ZP7-1/4 Resistant_Line Generate Compound-Resistant Cell Line (TALL-1) Start->Resistant_Line Sequencing Whole-Exome Sequencing of Resistant Line Resistant_Line->Sequencing Mutation_ID Identify Mutation (V430E) in SLC39A7 (ZIP7) Sequencing->Mutation_ID Validation Validate Target Mutation_ID->Validation Photoaffinity Photoaffinity Labeling with Analog Confirms Direct Binding to ZIP7 Validation->Photoaffinity Functional_Assays Functional Assays Show NVS-ZP7-4 Alters ER Zinc Validation->Functional_Assays

Caption: Workflow for identifying ZIP7 as the target of NVS-ZP7-4.

References

A Head-to-Head Battle for ZIP7 Modulation: (R)-NVS-ZP7-4 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the multifaceted role of the zinc transporter ZIP7 (SLC39A7), the choice between chemical inhibition and genetic knockdown is a critical experimental design decision. This guide provides an objective comparison of the small molecule inhibitor (R)-NVS-ZP7-4 and siRNA-mediated knockdown for modulating ZIP7 function, supported by experimental data and detailed protocols.

This comparison guide delves into the mechanisms, efficacy, and potential off-target effects of both approaches, enabling informed decisions for designing robust experiments targeting ZIP7-mediated signaling pathways.

At a Glance: Key Differences

FeatureThis compoundsiRNA Knockdown of ZIP7
Mechanism of Action Direct, reversible inhibition of ZIP7 zinc transport activity.[1][2]Post-transcriptional gene silencing by mRNA degradation.
Mode of Action PharmacologicalGenetic
Speed of Onset Rapid, within hours of treatment.Slower, requires time for mRNA and protein turnover (typically 24-72 hours).
Duration of Effect Transient, dependent on compound half-life and clearance.Can be transient or stable depending on the siRNA delivery method.
Reversibility Reversible upon compound withdrawal.Generally not reversible within the timeframe of a typical experiment.
Specificity High specificity for ZIP7 has been demonstrated, but potential for off-target effects exists.[1]Highly specific to the target mRNA sequence, but off-target effects due to sequence homology are possible.
Applications Acute functional studies, validation of ZIP7 as a drug target, probing dynamic cellular processes.[1][3]Gene function validation, long-term loss-of-function studies, target identification.

Quantitative Performance Metrics

The following tables summarize key quantitative data from studies utilizing this compound and siRNA to modulate ZIP7 function.

Table 1: Efficacy of ZIP7 Inhibition and Knockdown
ParameterThis compoundsiRNA KnockdownCell LineReference
IC50 for Apoptosis Induction ~10-fold increase in resistance in resistant cell line-TALL-1[1]
mRNA Knockdown Efficiency -~70-80% reductionMIN6 Pancreatic Cells[4]
mRNA Knockdown Efficiency -4.6-fold downregulationC2C12 Skeletal Muscle Cells
Effect on ER Stress Reporter (ERSE-Luc) Dose-dependent increaseEnhanced NVS-ZP7-4 effect-[1]
Effect on Notch Signaling Reporter (HES-Luc) Dose-dependent decreaseDose-dependent decrease-[1]
Table 2: Downstream Effects on Gene and Protein Expression
Downstream TargetThis compound EffectsiRNA Knockdown EffectCell LineReference
Glucose Metabolism Genes (e.g., Agl, Dlst, Glut4) -Decreased mRNA expressionC2C12
Unfolded Protein Response (UPR) Genes (e.g., ERdj4, HSPA5) Increased mRNA levelsIncreased mRNA levelsHeLa[5]
Notch Intracellular Domain (ICD) Reduced levels-TALL-1[1]

Signaling Pathways and Experimental Workflows

Visualizing the intricate signaling networks involving ZIP7 and the experimental approaches to study them is crucial for a comprehensive understanding.

ZIP7 Signaling Network

ZIP7_Signaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibitors Modulation ZIP7 ZIP7 (SLC39A7) Cytosolic_Zinc Cytosolic Zinc (Zn2+) ZIP7->Cytosolic_Zinc Zinc Transport ER_Stress ER Stress Response ZIP7->ER_Stress Dysfunction leads to ER_Zinc ER Zinc Store ER_Zinc->ZIP7 Release Notch Notch Signaling Cytosolic_Zinc->Notch MAPK MAPK Pathway Cytosolic_Zinc->MAPK PI3K_AKT PI3K/AKT Pathway Cytosolic_Zinc->PI3K_AKT mTOR mTOR Pathway PI3K_AKT->mTOR NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits siRNA siRNA siRNA->ZIP7 Knocks Down (mRNA level)

Experimental Workflow: A Comparative Overview

Experimental_Workflow cluster_NVS This compound Treatment cluster_siRNA siRNA Knockdown NVS_start Seed Cells NVS_treat Treat with this compound (e.g., 24-72h) NVS_start->NVS_treat NVS_analyze Analyze Phenotype/ Downstream Effects NVS_treat->NVS_analyze siRNA_start Seed Cells siRNA_transfect Transfect with ZIP7 siRNA (e.g., 4-6h) siRNA_start->siRNA_transfect siRNA_incubate Incubate (e.g., 24-72h for knockdown) siRNA_transfect->siRNA_incubate siRNA_analyze Analyze Phenotype/ Downstream Effects siRNA_incubate->siRNA_analyze Start Start Experiment Start->NVS_start Start->siRNA_start

Detailed Experimental Protocols

Protocol 1: Inhibition of ZIP7 using this compound in Cell Culture

Materials:

  • This compound compound

  • DMSO (for stock solution preparation)

  • Appropriate cell culture medium and supplements

  • Cell line of interest

  • Standard cell culture plates and equipment

Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.

  • Cell Seeding: Seed cells in appropriate culture plates at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Compound Dilution: On the day of treatment, thaw the this compound stock solution and dilute it to the desired final concentrations in pre-warmed cell culture medium. It is crucial to perform serial dilutions to achieve accurate final concentrations. A DMSO vehicle control should be prepared with the same final concentration of DMSO as the highest concentration of the compound used.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Downstream Analysis: Following incubation, harvest the cells for downstream analyses such as apoptosis assays (e.g., Annexin V/PI staining), cell viability assays (e.g., MTT or CellTiter-Glo), western blotting for protein expression, or qRT-PCR for gene expression analysis.[1]

Protocol 2: siRNA-Mediated Knockdown of ZIP7

Materials:

  • Validated siRNA targeting ZIP7 (and a non-targeting control siRNA)

  • siRNA transfection reagent (e.g., Lipofectamine™ RNAiMAX)

  • Opti-MEM™ I Reduced Serum Medium (or equivalent)

  • Appropriate cell culture medium (antibiotic-free for transfection)

  • Cell line of interest

  • Standard cell culture plates and equipment

Procedure:

  • Cell Seeding: The day before transfection, seed cells in antibiotic-free medium at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipid Complex Formation:

    • In one tube, dilute the ZIP7 siRNA (or non-targeting control) in Opti-MEM™ medium.

    • In a separate tube, dilute the transfection reagent in Opti-MEM™ medium.

    • Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate at room temperature for 5-20 minutes to allow the formation of siRNA-lipid complexes.

  • Transfection: Add the siRNA-lipid complexes to the cells. Gently rock the plate to ensure even distribution.

  • Incubation: Incubate the cells for 24 to 72 hours under standard cell culture conditions. The optimal incubation time will depend on the cell type and the turnover rate of the ZIP7 protein.

  • Validation of Knockdown: Harvest a subset of the cells to validate the knockdown efficiency at both the mRNA (qRT-PCR) and protein (Western blot) levels.

  • Functional Assays: Once knockdown is confirmed, the remaining cells can be used for functional assays to assess the phenotypic consequences of ZIP7 depletion.

Conclusion

References

A Comparative Guide to Investigating SLC39A7: The Specificity of (R)-NVS-ZP7-4 Versus Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the function of the zinc transporter SLC39A7 (ZIP7) is crucial for elucidating its role in cellular signaling, oncology, and other disease areas. This guide provides a comprehensive comparison of the primary tools available for studying SLC39A7: the specific small-molecule inhibitor (R)-NVS-ZP7-4 and genetic knockdown/knockout methodologies like siRNA and CRISPR-Cas9.

SLC39A7 is a critical transporter responsible for the flux of zinc from the endoplasmic reticulum (ER) and Golgi apparatus into the cytosol. This process is vital for maintaining cellular zinc homeostasis and influences a variety of signaling pathways, including the Notch pathway, and cellular processes such as ER stress and ferroptosis. The dysregulation of SLC39A7 has been implicated in several cancers, making it an attractive therapeutic target.

This guide presents a detailed comparison of the available methods to modulate SLC39A7 function, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Comparative Analysis of SLC39A7 Inhibition and Knockdown Methods

The primary methods for studying SLC39A7 function involve either chemical inhibition using this compound or genetic silencing through siRNA or CRISPR-Cas9. Each approach offers distinct advantages and disadvantages in terms of specificity, temporal control, and ease of implementation.

This compound stands out as the first and currently only reported specific chemical probe for SLC39A7.[1][2][3] Discovered through a phenotypic screen for inhibitors of the Notch signaling pathway, its specificity has been rigorously validated.[1] Key evidence for its on-target activity comes from the generation of a compound-resistant T-ALL cell line which harbored a V430E mutation in the SLC39A7 gene.[1] Furthermore, a photoaffinity-labeled analog of the compound was shown to directly bind to the SLC39A7 protein.[1] this compound acts by increasing zinc levels within the ER, leading to ER stress and apoptosis in certain cancer cell lines.[1]

Genetic approaches , such as siRNA and CRISPR-Cas9 , offer an alternative means to reduce or eliminate SLC39A7 function. siRNA provides a transient knockdown of SLC39A7 expression, with reported mRNA reduction efficiencies of up to 73.5%. This method is valuable for studying the acute effects of SLC39A7 loss. CRISPR-Cas9, on the other hand, allows for the permanent knockout of the SLC39A7 gene, creating stable cell lines for long-term studies of protein function loss. While powerful, genetic methods can be more time-consuming to establish and may be associated with off-target effects.

The choice between chemical and genetic intervention will depend on the specific experimental question. This compound offers acute, reversible, and dose-dependent control over SLC39A7 function, which is advantageous for studying dynamic cellular processes. Genetic methods, particularly CRISPR-Cas9, provide a complete loss-of-function model, which can be crucial for understanding the fundamental roles of the protein.

Quantitative Data Presentation

The following tables summarize the quantitative data available for this compound and siRNA-mediated knockdown of SLC39A7.

Table 1: Potency of this compound in Cellular Assays

Cell LineAssayEndpointIC50 (nM)Reference
HPB-ALLNotch Reporter (HES-Luc)Inhibition of Notch Signaling~200Nolin et al., 2019
U2OSER Stress Reporter (ERSE-Luc)Induction of ER Stress~100Nolin et al., 2019
TALL-1Cell ViabilityApoptosis/Cell Death~500Nolin et al., 2019
TALL-1 (NVS-ZP7-4 Resistant)Cell ViabilityApoptosis/Cell Death>10,000Nolin et al., 2019
RPMI-8402Cell ViabilityApoptosis/Cell Death~500Nolin et al., 2019
SUPT11Cell ViabilityApoptosis/Cell Death>10,000Nolin et al., 2019

Table 2: Efficacy of siRNA-mediated Knockdown of SLC39A7

Cell LineMethodMeasurementKnockdown EfficiencyReference
HSC-3siRNA (4 independent siRNAs)mRNA levels (qPCR)Variable, with two siRNAs showing significant knockdownNolin et al., 2019
C2C12siRNAZip7 mRNA (qPCR)4.6-fold downregulationMyers et al., 2013
MDA-MB-231siRNA poolZIP7 protein (Western Blot)Significant reductionChen et al., 2021
RCC4siRNA poolNot specifiedProtection from erastin-induced ferroptosisChen et al., 2021

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Notch Reporter Assay (Luciferase-based)

This protocol is adapted from the methods described by Nolin et al. (2019).

  • Cell Culture: U2OS cells stably expressing a Notch-responsive HES-Luciferase (HES-Luc) reporter and a tetracycline-inducible Notch intracellular domain (ICD) are used.

  • Assay Setup: Seed cells in a 96-well plate. The following day, induce Notch ICD expression with doxycycline.

  • Compound Treatment: Add this compound at various concentrations to the cells.

  • Co-culture (for ligand-dependent activation): Alternatively, for ligand-dependent activation, co-culture the reporter cells with cells expressing a Notch ligand (e.g., Delta-like 1).

  • Luciferase Measurement: After a 24-48 hour incubation period, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., DMSO-treated cells) to determine the percent inhibition of Notch signaling.

ER Stress Assay (ERSE-Luciferase Reporter)

This protocol is based on the methodology from Nolin et al. (2019).

  • Cell Culture: Utilize U2OS cells stably expressing an ER Stress Response Element (ERSE) driving the expression of luciferase (ERSE-Luc).

  • Compound Treatment: Seed the cells in a 96-well plate and treat with a dose-response of this compound. Include positive controls such as thapsigargin or tunicamycin.

  • Incubation: Incubate the cells for a defined period (e.g., 24 hours).

  • Luciferase Measurement: Lyse the cells and measure the luciferase activity.

  • Data Analysis: Calculate the fold induction of ER stress relative to vehicle-treated control cells.

Generation of a Compound-Resistant Cell Line

This protocol is a generalized approach based on the description in Nolin et al. (2019).

  • Parental Cell Line: Start with a sensitive cell line (e.g., TALL-1).

  • Stepwise Dose Escalation: Culture the cells in the continuous presence of this compound, starting at a low concentration (e.g., below the IC50).

  • Gradual Increase: Gradually increase the concentration of the inhibitor over several months as the cells adapt and become resistant.

  • Selection of Resistant Population: Select for a population of cells that can proliferate at a concentration significantly higher than the initial IC50 (e.g., 10-fold).

  • Validation of Resistance: Confirm the resistance of the selected cell line by performing a dose-response cell viability assay and comparing the IC50 to the parental cell line.

  • Genetic Analysis: Perform whole-exome sequencing or targeted sequencing of the SLC39A7 gene to identify mutations that confer resistance.

siRNA-mediated Knockdown of SLC39A7

This is a general protocol for transient knockdown of SLC39A7.

  • siRNA Design and Synthesis: Obtain pre-designed and validated siRNAs targeting SLC39A7 or design custom siRNAs. Use a non-targeting scramble siRNA as a negative control.

  • Cell Seeding: Plate the cells of interest at an appropriate density to be 30-50% confluent at the time of transfection.

  • Transfection: Transfect the cells with the SLC39A7-targeting siRNA or control siRNA using a suitable lipid-based transfection reagent according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the target mRNA and protein.

  • Validation of Knockdown: Harvest the cells and assess the knockdown efficiency at the mRNA level using qRT-PCR and at the protein level using Western blotting.

  • Functional Assays: Perform downstream functional assays to assess the phenotypic consequences of SLC39A7 knockdown.

Mandatory Visualization

The following diagrams illustrate key pathways and workflows described in this guide.

SLC39A7_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Inhibitor Inhibition ER_Zinc Zinc SLC39A7 SLC39A7 (ZIP7) ER_Zinc->SLC39A7 Transport ER_Stress ER Stress ER_Zinc->ER_Stress Accumulation leads to Cytosolic_Zinc Zinc SLC39A7->Cytosolic_Zinc Transport Notch_Signaling Notch Signaling Cytosolic_Zinc->Notch_Signaling Modulates Cell_Signaling Other Cellular Signaling Cytosolic_Zinc->Cell_Signaling Modulates NVS_ZP7_4 This compound NVS_ZP7_4->SLC39A7 Inhibits

Caption: Signaling pathway of SLC39A7 and the point of intervention for this compound.

Experimental_Workflow_Comparison cluster_Chemical Chemical Inhibition cluster_Genetic Genetic Knockdown/Knockout start_chem Seed Cells treat Treat with this compound (Dose-response) start_chem->treat incubate_chem Incubate (hours to days) treat->incubate_chem assay_chem Functional Assay incubate_chem->assay_chem start_genetic Seed Cells transfect Transfect with siRNA or CRISPR constructs start_genetic->transfect incubate_genetic Incubate (days to weeks for stable lines) transfect->incubate_genetic validate Validate Knockdown/ Knockout incubate_genetic->validate assay_genetic Functional Assay validate->assay_genetic

Caption: Comparative experimental workflows for chemical inhibition versus genetic modification.

Specificity_Validation_Logic cluster_Experiment1 Resistant Mutant cluster_Experiment2 Direct Binding Hypothesis Hypothesis: This compound specifically inhibits SLC39A7 Resistant_Cells Generate compound-resistant cell line Hypothesis->Resistant_Cells Photoaffinity Synthesize photoaffinity-labeled This compound analog Hypothesis->Photoaffinity Sequence Sequence SLC39A7 gene Resistant_Cells->Sequence Mutation Identify V430E mutation in SLC39A7 Sequence->Mutation Conclusion Conclusion: This compound is a specific inhibitor of SLC39A7 Mutation->Conclusion Labeling Incubate with cells and photo-crosslink Photoaffinity->Labeling Detection Detect direct labeling of SLC39A7 protein Labeling->Detection Detection->Conclusion

Caption: Logical flow of experiments validating the specificity of this compound for SLC39A7.

References

A Comparative Guide to (R)-NVS-ZP7-4: A Novel ZIP7 Inhibitor for Modulating Notch Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (R)-NVS-ZP7-4, a first-in-class inhibitor of the zinc transporter SLC39A7 (ZIP7).[1][2][3] Discovered through a phenotypic screen for inhibitors of the Notch signaling pathway, this compound presents a unique mechanism of action by modulating endoplasmic reticulum (ER) zinc homeostasis.[1][2] This guide will compare this compound to alternative strategies for Notch pathway inhibition, with a focus on its on-target validation and a comparison with traditional gamma-secretase inhibitors.

Introduction to this compound and its On-Target Activity

This compound is a potent small molecule that directly targets and inhibits the zinc transporter ZIP7.[1][2] This transporter is responsible for the flux of zinc from the ER into the cytoplasm. Inhibition of ZIP7 by this compound leads to an accumulation of zinc within the ER, inducing ER stress and triggering the unfolded protein response (UPR).[1] In cancer cells dependent on the Notch signaling pathway, such as certain T-cell acute lymphoblastic leukemia (T-ALL) cell lines, this cascade of events results in apoptosis.[1][4]

The specificity of this compound for ZIP7 has been demonstrated through multiple lines of evidence, although a broad cross-reactivity panel against other protein classes is not publicly available. Key validation experiments confirming ZIP7 as the direct target are summarized below.

Target Validation and Specificity of this compound

The confirmation of ZIP7 as the direct target of this compound is a cornerstone of its characterization. The following experimental approaches have been pivotal in establishing this relationship:

  • Compound-Resistant Cell Lines: The generation of a T-ALL cell line resistant to this compound was a critical step. Whole-exome sequencing of this resistant line identified a specific point mutation (V430E) in the SLC39A7 gene, which encodes for ZIP7.[1][2][4]

  • Genetic Knock-in Studies: To confirm the role of the V430E mutation in conferring resistance, CRISPR/Cas9 gene editing was used to introduce this specific mutation into the endogenous SLC39A7 gene of sensitive parental cells. These genetically modified cells subsequently exhibited resistance to this compound, providing strong evidence that the compound's efficacy is mediated through its interaction with ZIP7.[4][5]

  • siRNA Knockdown: Small interfering RNA (siRNA) mediated knockdown of ZIP7 phenocopied the effects of this compound treatment. Reducing the expression of ZIP7 in cells led to an increase in ER stress and a decrease in Notch signaling, mirroring the cellular response to the compound.[1]

  • Photoaffinity Labeling: A chemical biology approach using a photoaffinity-labeled analog of this compound demonstrated direct binding to the ZIP7 protein in cells, further solidifying the direct target engagement.[1][2]

These rigorous genetic and chemical biology experiments provide a strong case for the on-target specificity of this compound for ZIP7.

Comparison with an Alternative Notch Pathway Inhibitor: Gamma-Secretase Inhibitors

A major class of compounds developed to inhibit the Notch pathway are the gamma-secretase inhibitors (GSIs). These compounds block the final proteolytic cleavage step required for the activation of Notch receptors. DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester) is a well-studied, first-generation GSI. While both this compound and GSIs inhibit Notch signaling, their mechanisms and selectivity profiles differ significantly.

FeatureThis compoundGamma-Secretase Inhibitors (e.g., DAPT)
Primary Target SLC39A7 (ZIP7)Gamma-secretase complex (containing Presenilin 1 or 2)
Mechanism of Action Inhibition of zinc transport from the ER to the cytoplasm, leading to increased ER zinc, ER stress, and subsequent downregulation of Notch trafficking and signaling.[1]Direct inhibition of the proteolytic activity of the gamma-secretase enzyme, preventing the cleavage and activation of Notch receptors.
Selectivity Highly specific for ZIP7 as demonstrated by genetic validation. Cross-reactivity against a broad panel of unrelated proteins is not publicly documented.Can exhibit a lack of selectivity between different gamma-secretase substrates, notably affecting the processing of both Notch and the Amyloid Precursor Protein (APP).[6][7] Some newer GSIs show improved selectivity for Notch over APP or for specific presenilin isoforms.[8]
Cellular Effect Induces apoptosis in Notch-dependent cancer cells via induction of the unfolded protein response (UPR).[1]Primarily cytostatic, leading to a less transformed and slower-growing phenotype.[9]

Experimental Protocols

Generation of Compound-Resistant Cell Line and Target Identification
  • Cell Culture and Selection: Parental T-ALL cells (e.g., TALL-1) are cultured with escalating concentrations of this compound over an extended period.

  • Isolation of Resistant Clones: Single-cell clones that demonstrate sustained proliferation in the presence of high concentrations of this compound are isolated and expanded.

  • Whole-Exome Sequencing: Genomic DNA is extracted from both the parental and the resistant cell lines. Whole-exome sequencing is performed to identify genetic alterations present only in the resistant cells.

  • Data Analysis: Sequencing data is analyzed to identify single nucleotide polymorphisms (SNPs) and other mutations. Genes with mutations are prioritized based on their expression in the relevant cell lines and their potential biological function.[1]

CRISPR/Cas9-mediated Genetic Validation
  • Guide RNA Design: Single guide RNAs (sgRNAs) are designed to target the specific locus within the SLC39A7 gene where the resistance-conferring mutation (e.g., V430E) is to be introduced.

  • Repair Template: A single-stranded oligodeoxynucleotide (ssODN) repair template is synthesized containing the desired point mutation along with flanking homology arms.

  • Transfection: The sgRNA, Cas9 nuclease, and the ssODN repair template are delivered to the parental cells using an appropriate transfection method.

  • Selection and Validation: Cells are selected based on a co-transfected marker or by treatment with this compound to enrich for the edited population. Successful introduction of the point mutation is confirmed by genomic DNA sequencing. The phenotype (resistance to the compound) is then re-assessed.[4][5]

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for target validation.

G Signaling Pathway of this compound Action cluster_ER Endoplasmic Reticulum cluster_Cytoplasm Cytoplasm cluster_Cell_Surface Cell Surface ZIP7 ZIP7 Notch_precursor Notch Precursor ZIP7->Notch_precursor enables trafficking of Zinc_cyto Zinc ZIP7->Zinc_cyto transports Zinc_ER Zinc Notch_receptor Mature Notch Receptor Notch_precursor->Notch_receptor trafficking UPR UPR Activation Apoptosis Apoptosis UPR->Apoptosis ER_Stress ER Stress ER_Stress->UPR NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 inhibits

Caption: Mechanism of this compound induced apoptosis.

G Workflow for Target Validation of this compound start Start with This compound phenotypic_screen Phenotypic Screen (Notch Inhibition) start->phenotypic_screen resistant_line Generate Resistant Cell Line phenotypic_screen->resistant_line wgs Whole-Exome Sequencing resistant_line->wgs mutation_id Identify Mutation in ZIP7 Gene wgs->mutation_id crispr CRISPR/Cas9 Knock-in of Mutation mutation_id->crispr validate_resistance Confirm Resistance Phenotype crispr->validate_resistance target_validated Target Validated: ZIP7 validate_resistance->target_validated

Caption: Experimental workflow for ZIP7 target validation.

Conclusion

This compound represents a novel chemical probe for studying the role of ZIP7 and ER zinc homeostasis in cellular processes, particularly in the context of Notch-dependent cancers. Its distinct mechanism of action, which involves the induction of ER stress, differentiates it from traditional Notch pathway inhibitors like GSIs. While comprehensive cross-reactivity data for this compound is not yet in the public domain, the extensive genetic and chemical validation of ZIP7 as its direct target provides a strong foundation for its use as a specific research tool. For researchers in drug development, the unique mechanism of this compound may offer a therapeutic window that circumvents some of the off-target effects associated with broader-acting inhibitors of the Notch pathway.

References

A Phenotypic Comparison of (R)-NVS-ZP7-4 and Other Zinc Ionophores: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the phenotypic effects of the ZIP7 inhibitor, (R)-NVS-ZP7-4, and classical zinc ionophores such as pyrithione, clioquinol, and PBT2. This document summarizes key performance indicators, presents available quantitative data, and details experimental protocols to support further research and development.

The regulation of intracellular zinc homeostasis is critical for a multitude of cellular processes. While both this compound and traditional zinc ionophores modulate intracellular zinc levels, they do so through fundamentally different mechanisms, leading to distinct phenotypic outcomes. This compound is an inhibitor of the SLC39A7 zinc transporter, also known as ZIP7. It blocks the transport of zinc from the endoplasmic reticulum (ER) to the cytoplasm, resulting in an accumulation of zinc within the ER and a depletion of cytosolic zinc[1][2][3][4]. In contrast, classical zinc ionophores like pyrithione, clioquinol, and PBT2 are lipophilic molecules that facilitate the transport of extracellular zinc across the plasma membrane into the cytoplasm, thereby increasing cytosolic zinc concentrations[5][6].

Comparative Analysis of Phenotypic Effects

The disparate mechanisms of action of this compound and traditional zinc ionophores lead to a range of distinct cellular consequences. This compound has been shown to induce ER stress, trigger apoptosis in various cancer cell lines, and inhibit the Notch signaling pathway[1][7][8]. The effects of classical zinc ionophores are primarily linked to the toxic effects of elevated cytosolic zinc, which can include the generation of reactive oxygen species and, in the case of PBT2 in bacteria, depletion of manganese[6][9].

The following table summarizes the available quantitative data on the cytotoxic effects of these compounds. It is important to note that this data is compiled from various studies using different cell lines and experimental conditions, and therefore, direct comparisons of potency should be made with caution.

CompoundMechanism of ActionCell Line(s)IC50 (µM)Reference(s)
This compound ZIP7 InhibitorHepatocellular Carcinoma (Huh7, HCCLM3)~0.5 - 1[10]
T-cell Acute Lymphoblastic Leukemia (TALL-1)Not explicitly stated, but induces apoptosis[11][12]
Zinc Pyrithione Zinc IonophoreOvarian Cancer (SKOV3, SKOV3/DDP)0.65, 0.97[13]
Human Epidermal Keratinocytes0.257[14]
Neuronal/Astrocytic co-culture~0.4[14]
Clioquinol Zinc IonophoreVarious Cancer Cell LinesLow µM range[4]
PBT2 Zinc IonophoreHuman Primary Tonsil Epithelial CellsNon-toxic at concentrations effective against bacteria[7]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches discussed, the following diagrams are provided in Graphviz DOT language.

cluster_NVS This compound Mechanism NVS This compound ZIP7 ZIP7 Transporter (on ER membrane) NVS->ZIP7 inhibits Zinc_ER [Zinc] ᐃ NVS->Zinc_ER Zinc_Cyto [Zinc] ᐁ NVS->Zinc_Cyto ZIP7->Zinc_Cyto transports Zinc from ER ER Endoplasmic Reticulum (ER) Cytoplasm Cytoplasm ER_Stress ER Stress Zinc_ER->ER_Stress Notch Notch Signaling ᐁ Zinc_Cyto->Notch Apoptosis Apoptosis ER_Stress->Apoptosis

Figure 1. Mechanism of this compound action.

cluster_Ionophore Classical Zinc Ionophore Mechanism Ionophore Zinc Ionophore (e.g., Pyrithione, PBT2) Plasma_Membrane Plasma Membrane Ionophore->Plasma_Membrane transports Zinc_Cyto [Zinc] ᐃ Ionophore->Zinc_Cyto Extracellular Extracellular Space Cytoplasm Cytoplasm Zinc_Extra Extracellular Zinc Zinc_Extra->Ionophore ROS Reactive Oxygen Species (ROS) ᐃ Zinc_Cyto->ROS Toxicity Cytotoxicity ROS->Toxicity

Figure 2. Mechanism of classical zinc ionophores.

cluster_workflow Experimental Workflow: Measuring Intracellular Zinc A 1. Cell Culture (e.g., HeLa, HEK293) B 2. Treatment - this compound - Zinc Ionophore - Control A->B C 3. Loading with Fluorescent Zinc Indicator (e.g., FluoZin-3 AM) B->C D 4. Fluorescence Measurement (Microplate Reader or Microscopy) C->D E 5. Data Analysis - Quantify fluorescence intensity - Compare treated vs. control D->E

Figure 3. Workflow for measuring intracellular zinc.

Detailed Experimental Protocols

Measurement of Intracellular Zinc Concentration using FluoZin-3 AM

Objective: To quantify changes in intracellular labile zinc concentration following treatment with this compound or other zinc ionophores.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound and other zinc ionophores (e.g., pyrithione)

  • FluoZin-3, Acetoxymethyl (AM) ester (Thermo Fisher Scientific)

  • Pluronic F-127 (Thermo Fisher Scientific)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Microplate reader with fluorescence capabilities or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.

  • Compound Treatment: Treat cells with the desired concentrations of this compound or other zinc ionophores for the appropriate duration. Include vehicle-treated cells as a negative control.

  • Dye Loading: a. Prepare a stock solution of FluoZin-3 AM in anhydrous DMSO. b. Prepare a loading solution by diluting the FluoZin-3 AM stock solution in HBSS to a final concentration of 1-5 µM. To aid in dye solubilization, pre-mix the FluoZin-3 AM with an equal volume of 20% Pluronic F-127 in DMSO before diluting in HBSS[15]. c. Remove the culture medium from the cells and wash once with HBSS. d. Add the FluoZin-3 AM loading solution to each well and incubate for 30-60 minutes at 37°C.

  • Washing: Remove the loading solution and wash the cells twice with HBSS to remove extracellular dye.

  • Fluorescence Measurement: a. Add fresh HBSS to each well. b. Measure the fluorescence intensity using a microplate reader (excitation ~494 nm, emission ~516 nm) or capture images using a fluorescence microscope[5].

  • Data Analysis: Background subtract the fluorescence readings. Normalize the fluorescence intensity of treated cells to that of the control cells to determine the relative change in intracellular zinc. For quantitative measurements, a calibration curve can be generated using known concentrations of zinc and a zinc ionophore like pyrithione in the presence of a zinc chelator (e.g., TPEN) to determine minimum and maximum fluorescence[15].

Assessment of Endoplasmic Reticulum (ER) Stress

Objective: To determine if treatment with this compound or other zinc ionophores induces ER stress by monitoring the unfolded protein response (UPR).

Method 1: Western Blotting for UPR Markers

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting transfer system

  • Primary antibodies against UPR markers (e.g., anti-phospho-PERK, anti-ATF6, anti-phospho-IRE1α, anti-CHOP/GADD153)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse treated and untreated cells and determine protein concentration.

  • SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with primary antibodies against UPR markers overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. f. Detect the protein bands using a chemiluminescent substrate and an imaging system[6][9].

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). Compare the expression of UPR markers in treated versus untreated cells.

Method 2: Quantitative PCR (qPCR) for UPR Target Genes

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for UPR target genes (e.g., XBP1s, CHOP, BIP) and a housekeeping gene (e.g., GAPDH)

Procedure:

  • RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and reverse transcribe it to cDNA.

  • qPCR: Perform qPCR using primers for UPR target genes and a housekeeping gene for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method[6].

Measurement of Notch Signaling Activity

Objective: To assess the effect of this compound or other zinc ionophores on Notch signaling activity.

Method: Luciferase Reporter Assay

Materials:

  • HEK293T or other suitable cell line

  • Notch-responsive reporter plasmid (e.g., containing CSL binding sites upstream of a luciferase gene)

  • A constitutively expressed Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the Notch-responsive reporter plasmid and the Renilla luciferase normalization plasmid.

  • Compound Treatment: After transfection, treat the cells with this compound or other zinc ionophores. Include a known Notch inhibitor (e.g., a γ-secretase inhibitor like DAPT) as a positive control for inhibition[11].

  • Luciferase Assay: After the treatment period, lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Compare the normalized luciferase activity in treated cells to that in control cells to determine the effect on Notch signaling[3][8].

References

Safety Operating Guide

Safe Disposal of (R)-NVS-ZP7-4: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of (R)-NVS-ZP7-4, a zinc transporter SLC39A7 (ZIP7) inhibitor.

Safety and Hazard Information

According to the Safety Data Sheet (SDS) for NVS-ZP7-4, the compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). Its low hazard profile is further detailed by its NFPA and HMIS ratings, which indicate no significant risks associated with health, flammability, or reactivity.

Quantitative Safety Data

Hazard Rating SystemCategoryRatingDescription
NFPA Health0No hazard beyond that of ordinary combustible material.
Fire0Will not burn under typical fire conditions.
Reactivity0Normally stable, even under fire exposure conditions, and is not reactive with water.
HMIS Health0No significant risk to health.
Fire0Not combustible.
Reactivity0Not reactive.

Personal Protective Equipment (PPE) and Handling

While this compound is not classified as hazardous, standard laboratory safety precautions should always be observed during handling and disposal to minimize any potential risks.

  • General Hygiene: Follow the usual precautionary measures for handling chemicals.

  • Hand Protection: Although the product is generally not irritating to the skin, wearing appropriate chemical-resistant gloves is recommended as a best practice.

  • Eye Protection: Use safety glasses or goggles to protect against accidental splashes.

  • Respiratory Protection: Not required under normal handling conditions.

Disposal Procedure for this compound

Despite its non-hazardous classification, this compound should not be disposed of in the regular trash or down the sink. All chemical waste should be handled in accordance with institutional and local regulations.

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, tubes, gloves), in a designated and clearly labeled chemical waste container.

    • Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene).

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Labeling:

    • Clearly label the waste container with "Chemical Waste" and the full chemical name: "this compound".

    • Include the name of the principal investigator or lab group and the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, secondary containment area within the laboratory, away from incompatible materials.

    • Do not store waste containers in public areas such as hallways.[1]

  • Disposal Request:

    • Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

    • Follow your institution's specific procedures for chemical waste disposal requests.

Disposal Workflow

G cluster_prep Preparation cluster_procedure Procedure cluster_disposal Disposal A Collect this compound waste and contaminated materials B Select a compatible and sealable waste container A->B Place into C Label container with chemical name, contact info, and date B->C Seal and D Store container in a designated secondary containment area C->D Securely E Contact Environmental Health & Safety (EHS) for waste pickup D->E When ready F Follow institutional guidelines for waste manifest and handover E->F Upon arrival

Caption: A flowchart outlining the procedural steps for the safe disposal of this compound.

Spill and First Aid Measures

In the event of a spill or exposure, follow these guidelines:

  • After Inhalation: Move to fresh air. Consult a doctor if you feel unwell.

  • After Skin Contact: Generally, the product does not irritate the skin. Wash with soap and water.

  • After Eye Contact: Rinse opened eye for several minutes under running water.

  • After Swallowing: If symptoms persist, consult a doctor.

For spills, absorb the material with an inert absorbent and place it in the chemical waste container for disposal. Ensure the area is well-ventilated during cleanup.

References

Essential Safety and Operational Guide for Handling (R)-NVS-ZP7-4

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance for the safe handling, use, and disposal of (R)-NVS-ZP7-4, a research compound identified as a zinc transporter SLC39A7 (ZIP7) inhibitor. The information is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the available Safety Data Sheet (SDS), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS). However, as a matter of good laboratory practice, all chemicals of unknown toxicological properties should be handled with care. The following PPE is recommended as a minimum standard.

Recommended Personal Protective Equipment:

PPE ComponentSpecificationPurpose
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes.
Hand Protection Nitrile or neoprene glovesPrevents direct skin contact.
Body Protection Laboratory coatProtects skin and clothing from contamination.
Respiratory Not generally requiredUse in a well-ventilated area. If creating aerosols or handling large quantities, a fume hood is recommended.

Hazard Ratings:

The NFPA and HMIS ratings for this compound indicate a low level of hazard.

Rating SystemHealthFlammabilityReactivity
NFPA 000
HMIS 000

Operational Procedures for Handling

Adherence to standard operating procedures is crucial for ensuring safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before use.

    • Ensure all necessary PPE is available and in good condition.

    • Work in a designated, well-ventilated area, preferably a chemical fume hood if weighing or dissolving the solid compound.

  • Weighing and Solution Preparation:

    • Handle the solid compound carefully to avoid generating dust.

    • Use appropriate tools (e.g., spatula, weigh paper) for transferring the solid.

    • For preparing stock solutions, this compound is soluble in DMSO (up to 100 mg/mL) and Ethanol (up to 50 mg/mL). It is insoluble in water.

    • When dissolving, add the solvent to the vial containing the compound slowly. Cap the vial and vortex or sonicate until fully dissolved.

  • Use in Experiments (e.g., Cell Culture):

    • When adding the compound to cell culture media, perform the work in a biological safety cabinet to maintain sterility and prevent contamination.

    • Use appropriate sterile techniques for all cell culture work.

  • Storage:

    • Store the solid compound at -20°C for long-term stability (up to 3 years).

    • Stock solutions in solvent can be stored at -80°C for up to one year or at -20°C for up to one month.

    • To avoid repeated freeze-thaw cycles, aliquot stock solutions into smaller volumes.

Disposal Plan

While this compound is not classified as hazardous, it is important to follow proper disposal procedures for all chemical waste.

Waste Disposal Protocol:

  • Solid Waste:

    • Collect any unused solid this compound and any contaminated consumables (e.g., weigh paper, gloves, pipette tips) in a designated, clearly labeled waste container for chemical waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound, including unused stock solutions and contaminated media, in a sealed and clearly labeled waste container.

    • Do not dispose of solutions containing this compound down the drain.

  • Container Disposal:

    • Empty containers should be rinsed with an appropriate solvent (e.g., ethanol). The rinsate should be collected as chemical waste.

    • After rinsing, the empty container can be disposed of in accordance with institutional guidelines for non-hazardous lab waste.

  • Final Disposal:

    • All collected chemical waste should be disposed of through your institution's hazardous waste management program.

Experimental Protocols and Data

This compound has been utilized in research as an inhibitor of the zinc transporter ZIP7, which plays a role in the Notch signaling pathway.

Key Experimental Information:

ParameterValueSource
Target SLC39A7 (ZIP7)Research Publication
Biological Effect Inhibits Notch signaling, induces ER stress and apoptosisResearch Publication
Solubility in DMSO 100 mg/mL (199.35 mM)Selleck Chemicals
Solubility in Ethanol 50 mg/mLSelleck Chemicals

Methodology for a Typical Cell-Based Assay:

  • Cell Culture: Plate cells (e.g., T-ALL cell lines) at a desired density in appropriate culture vessels and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium from a stock solution in DMSO. The final concentration of DMSO in the medium should be kept low (e.g., <0.1%) to avoid solvent toxicity.

  • Incubation: Treat the cells with the desired concentrations of this compound for a specified period (e.g., 48-72 hours).

  • Analysis: Assess the effects of the compound on the cells using relevant assays, such as cell viability assays (e.g., MTT, CellTiter-Glo), apoptosis assays (e.g., Annexin V staining), or target-specific assays (e.g., Western blotting for Notch pathway proteins, qPCR for target gene expression).

Visualizations

Signaling Pathway of this compound Action:

G cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_downstream Downstream Effects ER_Lumen ER Lumen (High Zinc) ZIP7 ZIP7 Transporter ER_Lumen->ZIP7 Cytosol_Zinc Cytosolic Zinc (Low) ZIP7->Cytosol_Zinc Zinc Efflux Notch_Trafficking Notch Receptor Trafficking Disrupted ZIP7->Notch_Trafficking Impacts ER_Stress ER Stress Induced Notch_Trafficking->ER_Stress Apoptosis Apoptosis ER_Stress->Apoptosis NVS_ZP7_4 This compound NVS_ZP7_4->ZIP7 Inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow for Handling this compound:

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Log Compound Store Store at -20°C Receive->Store PPE Don PPE (Lab Coat, Gloves, Safety Glasses) Store->PPE Weigh Weigh Solid in Fume Hood PPE->Weigh Dissolve Prepare Stock Solution (e.g., in DMSO) Weigh->Dissolve Use Use in Experiment (e.g., Cell Treatment) Dissolve->Use Collect_Waste Collect Liquid & Solid Waste Use->Collect_Waste Label_Waste Label Waste Container Collect_Waste->Label_Waste Dispose Dispose via Institutional Hazardous Waste Program Label_Waste->Dispose

Caption: Standard workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.